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5-Chloro-2-iodobenzaldehyde Documentation Hub

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  • Product: 5-Chloro-2-iodobenzaldehyde
  • CAS: 1001334-22-0

Core Science & Biosynthesis

Foundational

5-Chloro-2-iodobenzaldehyde: A Strategic Halogenated Scaffold in Medicinal Chemistry

This is an in-depth technical guide on 5-Chloro-2-iodobenzaldehyde , structured for researchers and drug development professionals. CAS Number: 1001334-22-0 Molecular Formula: C₇H₄ClIO Molecular Weight: 266.46 g/mol [1]...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 5-Chloro-2-iodobenzaldehyde , structured for researchers and drug development professionals.

CAS Number: 1001334-22-0 Molecular Formula: C₇H₄ClIO Molecular Weight: 266.46 g/mol [1]

Executive Summary: The Orthogonal Advantage

In the landscape of fragment-based drug discovery (FBDD), 5-Chloro-2-iodobenzaldehyde represents a "privileged scaffold" due to its orthogonal reactivity profile . Unlike simple halo-benzaldehydes, this molecule possesses three distinct reactive handles, each addressable under specific conditions:

  • The C2-Iodo Position: Highly reactive toward Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), allowing for the introduction of carbon frameworks before touching the other sites.

  • The Aldehyde Moiety: A classic electrophile for condensation reactions (reductive amination, Knoevenagel, Wittig) and heterocycle ring closure.

  • The C5-Chloro Position: A robust, less reactive halogen that survives C2-manipulation, serving as a latent handle for late-stage functionalization or as a metabolic blocker to improve pharmacokinetic (PK) profiles.

This guide details the synthesis, handling, and strategic application of this scaffold in the synthesis of fused heterocycles such as isoquinolines , indazoles , and isochromenes .

Physicochemical Profile & Stability

PropertyValue / DescriptionPractical Note
Physical State Solid (Low-melting)Often appears as a yellow to off-white crystalline mass.
Solubility DCM, THF, EtOAc, DMSOPoor solubility in water; dissolve in organic solvent before aqueous workup.
Stability Light & Air SensitiveThe C-I bond is photolabile. Store in amber vials under Nitrogen/Argon at 2–8°C.
Reactivity ElectrophilicAldehyde is prone to oxidation to the benzoic acid if exposed to air for prolonged periods.

Synthetic Accessibility: The Sandmeyer Route

While oxidation of (5-chloro-2-iodophenyl)methanol is a valid route, the most robust and scalable protocol for medicinal chemistry labs is the Sandmeyer reaction starting from commercially available 2-amino-5-chlorobenzaldehyde . This route avoids the use of heavy oxidants (like MnO₂ or PCC) that can complicate purification.

Protocol: Diazotization-Iodination Sequence[2]

Precursor: 2-Amino-5-chlorobenzaldehyde (CAS: 20028-53-9)[2][3][4]

Step 1: Diazotization[5]
  • Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 2-amino-5-chlorobenzaldehyde (1.0 equiv) in 6 M HCl (10 equiv).

    • Mechanistic Insight: High acidity is required to prevent the formation of triazenes (diazo-amino coupling side products).

  • Cooling: Cool the suspension to 0°C – 5°C using an ice/salt bath.

  • Diazotization: Dropwise add a solution of NaNO₂ (1.1 equiv) in water, maintaining the internal temperature below 5°C .

    • Self-Validating Check: The suspension should clear to a diazonium salt solution. A positive starch-iodide paper test (turning blue/black) confirms excess nitrous acid (ensure this persists for 10 min).

Step 2: Iodination (Sandmeyer)[6]
  • Quenching Excess Nitrite: If necessary, add small amounts of urea to destroy excess HNO₂ (stops gas evolution).

  • Iodide Addition: Slowly add a solution of KI (1.5 equiv) in water to the cold diazonium mixture.

    • Observation: Vigorous evolution of N₂ gas and formation of a dark/brown oil (iodine liberation) will occur.

  • Maturation: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Workup: Extract with EtOAc. Wash the organic layer with 10% Na₂S₂O₃ (sodium thiosulfate) to remove free iodine (color changes from dark brown to yellow). Dry over MgSO₄ and concentrate.

Synthesis Start 2-Amino-5-chlorobenzaldehyde Inter Diazonium Intermediate [Ar-N2]+ Cl- Start->Inter NaNO2, HCl 0-5°C Prod 5-Chloro-2-iodobenzaldehyde (CAS 1001334-22-0) Inter->Prod KI, H2O -N2 (gas)

Figure 1: Sandmeyer synthesis pathway for generating the target scaffold.

Reactivity Landscape & Applications

The power of 5-Chloro-2-iodobenzaldehyde lies in its ability to access fused bicyclic heterocycles efficiently.

Selective C2-Functionalization (The "Iodo-First" Strategy)

The bond dissociation energy (BDE) difference between C-I (~65 kcal/mol) and C-Cl (~95 kcal/mol) allows for chemoselective Pd-catalyzed coupling at the C2 position without affecting the C5-Cl bond.

  • Suzuki-Miyaura: Coupling with aryl boronic acids yields biaryl aldehydes .

  • Sonogashira: Coupling with terminal alkynes yields 2-alkynylbenzaldehydes , which are immediate precursors to isoquinolines.

Heterocycle Synthesis Workflows
A. Isoquinoline Synthesis (via t-Butylamine)

A highly convergent route to substituted isoquinolines involves a one-pot Sonogashira coupling followed by cyclization with ammonia or a primary amine.

  • Sonogashira: React 5-Chloro-2-iodobenzaldehyde with a terminal alkyne (RC≡CH), PdCl₂(PPh₃)₂, CuI, and Et₃N.

  • Cyclization: Treat the resulting 2-alkynylbenzaldehyde with t-Butylamine (or NH₄OAc) and heat. The nitrogen attacks the aldehyde (imine formation) and then cyclizes onto the alkyne (6-endo-dig).

B. 1H-Indazole Synthesis

Condensation with hydrazine hydrate leads to hydrazone formation, followed by intramolecular nucleophilic aromatic substitution (or Pd-catalyzed N-arylation) to close the indazole ring.

Reactivity Core 5-Chloro-2-iodobenzaldehyde IsoQ 5-Chloro-isoquinolines Core->IsoQ 1. Alkyne, Pd/Cu (Sonogashira) 2. NH3 or R-NH2, Heat Indazole 5-Chloro-1H-indazoles Core->Indazole Hydrazine Hydrate (Cyclocondensation) Biaryl Biaryl Aldehydes (Scaffold Extension) Core->Biaryl Ar-B(OH)2, Pd(0) (Suzuki Coupling)

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.[7][8]

Handling & Safety (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Light Sensitive. Store in dark/amber glass. Keep under inert atmosphere (Nitrogen) to prevent oxidation of the aldehyde.

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • Sigma-Aldrich. 5-Chloro-2-iodobenzaldehyde Product Sheet. Link

  • Larock, R. C., & Yum, E. K. (1991).[9] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[9] Journal of the American Chemical Society, 113(17), 6689–6690. Link

  • Roesch, K. R., & Larock, R. C. (2002). Synthesis of Isoquinolines and Pyridines via Palladium-Catalyzed Iminoannulation of Internal Alkynes. Journal of Organic Chemistry, 67(1), 86–94. Link

  • PubChem. 2-Amino-5-chlorobenzaldehyde (Precursor Data). National Library of Medicine. Link

  • BenchChem. Protocols for Palladium-Catalyzed Cross-Coupling Reactions. Link

Sources

Exploratory

An In-depth Technical Guide to 5-Chloro-2-iodobenzaldehyde: Properties, Reactivity, and Applications

Abstract 5-Chloro-2-iodobenzaldehyde is a highly functionalized aromatic aldehyde that has emerged as a pivotal building block in modern synthetic chemistry. Its unique substitution pattern, featuring an aldehyde, a chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Chloro-2-iodobenzaldehyde is a highly functionalized aromatic aldehyde that has emerged as a pivotal building block in modern synthetic chemistry. Its unique substitution pattern, featuring an aldehyde, a chloro group, and a highly reactive iodo group, offers chemists a versatile platform for constructing complex molecular architectures. The differential reactivity of the two halogen atoms is the cornerstone of its utility, enabling selective, sequential cross-coupling reactions. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic characteristics, synthesis, and key reaction protocols involving 5-Chloro-2-iodobenzaldehyde, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Core Physicochemical & Spectroscopic Profile

5-Chloro-2-iodobenzaldehyde is a solid at room temperature, valued for its stability and predictable reactivity.[1] A thorough understanding of its physical and spectral properties is essential for its effective use in synthesis.

Physicochemical Properties

The fundamental properties of 5-Chloro-2-iodobenzaldehyde are summarized below. These values are critical for reaction planning, purification, and storage.

PropertyValueSource(s)
CAS Number 1001334-22-0[1][2]
Molecular Formula C₇H₄ClIO[1][2]
Molecular Weight 266.46 g/mol [2]
Appearance Solid
Purity Typically ≥95-98%[1]
MDL Number MFCD12024991[1]
InChI Key WJJNLCSRPMRUCY-UHFFFAOYSA-N
SMILES String C1=CC(=C(C=C1Cl)C=O)IInferred from structure
Storage Temperature 4-8°C, protect from light[1]
Spectroscopic Data Interpretation

Spectroscopic analysis confirms the structure of 5-Chloro-2-iodobenzaldehyde and is crucial for monitoring reaction progress.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration, typically found in the range of 1680-1700 cm⁻¹ for aromatic aldehydes.[3] Another key feature is the aldehydic C-H stretch, which appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.[3] Aromatic C-H and C=C stretching vibrations will also be present.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation. The highly deshielded aldehydic proton (CHO) is expected to appear as a singlet far downfield, typically between δ 9.8 and 10.5 ppm.[4] The three aromatic protons will appear as distinct multiplets in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by the electronic effects of the iodo, chloro, and aldehyde substituents.

  • ¹³C NMR Spectroscopy: The most downfield signal in the ¹³C NMR spectrum will correspond to the carbonyl carbon of the aldehyde, typically appearing between δ 190 and 195 ppm.[4] The six aromatic carbons will resonate in the δ 120-145 ppm range, with the carbon bearing the iodine (C-I) being significantly shifted upfield due to the heavy atom effect.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a distinct molecular ion peak (M⁺) at m/z 266. The isotopic pattern will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Common fragmentation pathways include the loss of the aldehyde group (-29 Da), iodine radical (-127 Da), and chlorine radical (-35 Da).

Synthesis and Commercial Availability

5-Chloro-2-iodobenzaldehyde is commercially available from various suppliers.[1][2] For laboratory-scale synthesis, a common and effective route is the oxidation of the corresponding alcohol, (5-chloro-2-iodophenyl)methanol.[5] This transformation can be achieved using a variety of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, in an appropriate organic solvent like dichloromethane (DCM).

Synthesis_of_5_Chloro_2_iodobenzaldehyde start (5-Chloro-2-iodophenyl)methanol reagent Oxidizing Agent (e.g., PCC, DMP) Solvent (e.g., DCM) start->reagent Oxidation product 5-Chloro-2-iodobenzaldehyde reagent->product

Caption: Synthetic pathway from (5-chloro-2-iodophenyl)methanol.

Chemical Reactivity and Synthetic Utility

The synthetic power of 5-Chloro-2-iodobenzaldehyde lies in the orthogonal reactivity of its functional groups. The aldehyde can undergo standard carbonyl chemistry, while the two different halogens can be addressed sequentially in cross-coupling reactions.

The Principle of Selective Reactivity

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > OTf >> Cl.[6][7] This differential reactivity is the cornerstone of this reagent's utility. The carbon-iodine bond is significantly weaker and more readily undergoes oxidative addition to a Pd(0) catalyst than the much stronger carbon-chlorine bond. This allows for selective functionalization at the C-2 position while leaving the C-5 chloro group untouched for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[6][8] With 5-Chloro-2-iodobenzaldehyde, this reaction proceeds with high selectivity at the C-I bond.

Expert Insight: The choice of base and solvent is critical for success. Carbonates (Na₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used bases.[9] A mixture of an organic solvent (like dioxane, DMF, or toluene) and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.[9][10] The water also plays a key role in the transmetalation step of the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ sub 5-Cl-Ar-I pd_complex Ar-Pd(II)-I L₂ transmetal Ar-Pd(II)-R L₂ pd_complex->transmetal Transmetalation product 5-Cl-Ar-R transmetal->product Reductive Elimination sub->pd_complex Oxidative Addition boronic R-B(OH)₂ + Base boronic->pd_complex product->pd0

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add 5-Chloro-2-iodobenzaldehyde (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system (e.g., Dioxane/H₂O 4:1).

  • Heat the reaction mixture (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[11] This reaction is typically co-catalyzed by palladium and copper(I) salts.[12][13] Similar to the Suzuki coupling, the reaction with 5-Chloro-2-iodobenzaldehyde occurs selectively at the C-I position.

Expert Insight: The copper co-catalyst (typically CuI) is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14] An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent. Copper-free Sonogashira protocols have been developed but often require specialized ligands or conditions.[12][13]

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ sub 5-Cl-Ar-I pd_complex Ar-Pd(II)-I L₂ pd_alkynyl Ar-Pd(II)-C≡CR L₂ pd_complex->pd_alkynyl Transmetalation product 5-Cl-Ar-C≡CR pd_alkynyl->product Reductive Elimination cu_acetylide Cu-C≡CR cu_acetylide->pd_complex alkyne H-C≡CR alkyne->cu_acetylide Cu(I), Base sub->pd_complex Oxidative Addition product->pd0

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

General Protocol for Sonogashira Coupling:

  • Dissolve 5-Chloro-2-iodobenzaldehyde (1.0 equiv) and the terminal alkyne (1.1-1.2 equiv) in an amine solvent (e.g., triethylamine or THF/Et₃N mixture).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Purge the system with an inert gas.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor for completion.

  • Upon completion, filter the reaction mixture to remove amine salts, and concentrate the filtrate.

  • Purify the crude product by recrystallization or column chromatography.

Applications in Drug Discovery and Materials Science

The ability to perform sequential, site-selective modifications makes 5-Chloro-2-iodobenzaldehyde an invaluable precursor in multi-step syntheses.

  • Medicinal Chemistry: It serves as a scaffold for building complex heterocyclic systems and libraries of compounds for biological screening.[15] The aldehyde can be used to install pharmacophoric groups via reductive amination or condensation reactions, while the halogenated sites provide vectors for diversification through cross-coupling.[16][17]

  • Materials Science: The rigid, well-defined structures accessible from this building block are of interest in the synthesis of organic light-emitting diodes (OLEDs), conjugated polymers, and other functional materials where precise control over the molecular architecture is paramount.[17]

Safety and Handling

Proper handling of 5-Chloro-2-iodobenzaldehyde is essential in a laboratory setting. It is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[1]

GHS Hazard Information
CategoryInformation
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Handling and Storage Recommendations
  • Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust.[18][19]

  • Personal Protective Equipment: Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]

  • Storage: Store in a tightly sealed container in a cool, dry place away from light, as recommended at 4-8°C.[1]

  • Incompatibilities: Avoid strong oxidizing agents.[18]

  • Spills: In case of a spill, collect the solid material and dispose of it as hazardous chemical waste according to local regulations.[19]

Conclusion

5-Chloro-2-iodobenzaldehyde is a premier example of a strategically designed synthetic intermediate. Its value is derived not just from the presence of three distinct functional groups, but from their hierarchical reactivity. The pronounced difference in the lability of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions provides a reliable and predictable pathway for sequential molecular elaboration. This property, combined with the versatility of the aldehyde group, secures its role as a powerful tool for chemists in the pharmaceutical, agrochemical, and materials science industries, enabling the efficient and controlled synthesis of complex, high-value molecules.

References

  • AOBChem. 5-Chloro-2-iodobenzaldehyde. [Link]

  • Chemchart. 5-chloro-2-hydroxy-3-iodobenzaldehyde (215124-03-1). [Link]

  • ResearchGate. Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. [Link]

  • Pharmaffiliates. 5-Chloro-2-iodobenzaldehyde | CAS No : 1001334-22-0. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. Sulfur-Based Chiral Iodoarenes: An Underexplored Class of Chiral Hypervalent Iodine Reagents. [Link]

  • YouTube. Sonogashira coupling. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Beilstein Journals. Supporting Information: Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas. [Link]

  • Beilstein Journals. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • Myers, A. The Suzuki Reaction. [Link]

  • ILO International Chemical Safety Cards. ICSC 0641 - o-CHLOROBENZALDEHYDE. [Link]

  • Universal Wiser Publisher. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

  • Royal Society of Chemistry. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). [Link]

  • Chemistry LibreTexts. Spectroscopy of Aldehydes and Ketones. [Link]

  • PubChem. 5-Iodosalicylaldehyde. [Link]

  • Beilstein Journals. Supporting Information: Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. [Link]

  • NIST Chemistry WebBook. Benzaldehyde, 5-chloro-2-hydroxy-. [Link]

  • ResearchGate. (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

  • Universal Wiser Publisher. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

Sources

Foundational

Comprehensive Characterization Guide: 5-Chloro-2-iodobenzaldehyde

This guide provides an in-depth technical analysis of the physical profile, characterization, and handling of 5-Chloro-2-iodobenzaldehyde , a critical intermediate in the synthesis of complex heterocycles. CAS No: 100133...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the physical profile, characterization, and handling of 5-Chloro-2-iodobenzaldehyde , a critical intermediate in the synthesis of complex heterocycles.

CAS No: 1001334-22-0 | Formula: C₇H₄ClIO | MW: 266.46 g/mol

Executive Summary

5-Chloro-2-iodobenzaldehyde is a di-halogenated benzaldehyde derivative primarily utilized as a scaffold in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the orthogonal reactivity of the aryl-iodide and aryl-chloride bonds.[1]

While often treated as a simple reagent, its physical appearance is a primary diagnostic indicator of chemical integrity. This guide details how to interpret its macroscopic properties to assess purity, stability, and suitability for downstream applications.

Part 1: The Macroscopic Profile

Standard Physical Appearance

In its pure form, 5-Chloro-2-iodobenzaldehyde exists as a crystalline solid .

PropertySpecificationDiagnostic Note
Physical State Solid (Crystalline Powder)If liquid or oily, significant solvent retention or eutectic impurity exists.
Color White to Pale YellowDeep Yellow/Brown: Indicates free iodine (

) liberation. White Crusting: Indicates oxidation to benzoic acid.
Odor Faint, characteristic aldehyde (Almond-like)Acrid/Acidic: Indicates hydrolysis or oxidation to 5-chloro-2-iodobenzoic acid.
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in WaterTurbidity in organic solvents suggests inorganic salt contamination.
The "Color-Purity" Correlation

The color of iodinated benzaldehydes is highly sensitive to storage conditions. The carbon-iodine (


) bond is the weakest bond in the molecule (

50-60 kcal/mol), making it susceptible to homolytic cleavage by light.
  • Grade A (High Purity): Off-white to pale cream. Indicates minimal photon exposure and intact aldehyde functionality.

  • Grade B (Passable): Light yellow. Minor iodine liberation or trace oxidation. Suitable for crude reactions but may require recrystallization for sensitive catalysis.

  • Grade C (Degraded): Orange to Brown. Significant iodine detachment. The free iodine can act as a radical inhibitor or oxidant in subsequent palladium cycles, poisoning the catalyst.

Part 2: Physicochemical Characterization & QC

Melting Point Determination

Unlike its isomers which have well-established literature values (e.g., 2-iodobenzaldehyde, mp


37°C), 5-Chloro-2-iodobenzaldehyde is often synthesized de novo.
  • Expected Range: Typically 60°C – 80°C (Dependent on polymorph and purity).

  • Depression: A melting range

    
     or a value significantly below the expected window indicates the presence of 5-chloro-2-iodobenzyl alcohol  (precursor) or solvent inclusion.
    
Spectral Validation (Self-Validating Protocol)

Visual inspection must be corroborated by spectral data.

  • ¹H NMR (DMSO-d₆/CDCl₃):

    • Aldehyde Proton: Look for a distinct singlet at

      
       10.0–10.3 ppm .
      
    • Impurity Check: A broad singlet at

      
      13.0 ppm indicates carboxylic acid (oxidation). A doublet at 
      
      
      
      4.6 ppm indicates benzyl alcohol (incomplete oxidation during synthesis).
  • FT-IR:

    • Carbonyl Stretch (

      
      ):  Sharp band at 1680–1700 cm⁻¹ .
      
    • Absence Check: Ensure no broad

      
       stretch (
      
      
      
      cm⁻¹) which would suggest moisture or alcohol contamination.

Part 3: Stability & Degradation Logic

The molecule faces two primary degradation pathways that alter its physical appearance: Photo-deiodination and Aerobic Oxidation .

Degradation Mechanism Visualization

The following diagram illustrates the causal link between environmental exposure and physical changes.

DegradationPathways Target 5-Chloro-2-iodobenzaldehyde (Pale Yellow Solid) Light UV Light / Heat Target->Light Air Oxygen (Air) Target->Air Radical Aryl Radical Light->Radical Acid 5-Chloro-2-iodobenzoic Acid (White Crust/High MP) Air->Acid Auto-oxidation Iodine Free Iodine (I₂) (Brown Discoloration) Radical->Iodine Homolysis

Figure 1: Degradation pathways affecting physical appearance. Light exposure leads to browning (iodine release), while air exposure leads to acid formation.

Part 4: Handling & Purification Protocols

Storage Requirements

To maintain the "Pale Yellow" appearance and chemical integrity:

  • Light Exclusion: Store in amber vials wrapped in aluminum foil.

  • Atmosphere: Flush headspace with Argon or Nitrogen after every use.

  • Temperature: Refrigerate at

    
    .
    
Purification (Recrystallization)

If the material appears brown or has a depressed melting point, perform the following purification before use in sensitive catalytic cycles:

  • Dissolution: Dissolve the crude solid in a minimum amount of hot Ethanol or Ethyl Acetate.

  • Filtration: If the solution is cloudy (inorganic salts), filter while hot.

  • Crystallization: Add Hexanes dropwise until slight turbidity persists, then cool slowly to

    
    .
    
  • Wash: Filter the crystals and wash with cold Hexanes to remove the yellow iodine-tinted mother liquor.

  • Drying: Vacuum dry in the dark (avoid heat >40°C to prevent sublimation/degradation).

Quality Control Decision Tree

QCDecisionTree Start Inspect Material ColorCheck Is Color Pale Yellow/White? Start->ColorCheck Pass1 Check Melting Point ColorCheck->Pass1 Yes FailColor Recrystallize (EtOH/Hex) ColorCheck->FailColor No (Brown/Orange) MPCheck Is MP Sharp (<2°C range)? Pass1->MPCheck FailColor->Pass1 Post-Purification Approve Release for Synthesis MPCheck->Approve Yes FailMP Check NMR for Alcohol/Acid MPCheck->FailMP No

Figure 2: QC workflow for assessing material suitability based on physical appearance and melting point.

References

  • Sigma-Aldrich (Merck). 5-Chloro-2-iodobenzaldehyde Product Specification (CAS 1001334-22-0). Retrieved from

  • PubChem. 5-Chloro-2-iodobenzaldehyde Compound Summary. National Library of Medicine. Retrieved from

  • ChemicalBook. Synthesis and Properties of Halogenated Benzaldehydes. Retrieved from

Sources

Exploratory

An In-depth Technical Guide on the Storage and Handling of 5-Chloro-2-iodobenzaldehyde

This guide provides a comprehensive, technically-grounded framework for the safe storage and handling of 5-Chloro-2-iodobenzaldehyde. As a key intermediate in pharmaceutical synthesis and complex organic chemistry, a tho...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the safe storage and handling of 5-Chloro-2-iodobenzaldehyde. As a key intermediate in pharmaceutical synthesis and complex organic chemistry, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes manufacturer safety data, established best practices, and field-proven insights to support researchers, scientists, and drug development professionals.

Core Reagent Profile: Physicochemical Properties and Reactivity

5-Chloro-2-iodobenzaldehyde is a halogenated aromatic aldehyde. Its utility in synthesis stems from the distinct reactivity of its functional groups: the aldehyde, the chloro substituent, and the iodo substituent. The aldehyde group is a versatile handle for transformations such as reductive aminations, Wittig reactions, and oxidations. The carbon-iodine bond is significantly more labile than the carbon-chlorine bond, making it amenable to selective cross-coupling reactions, a cornerstone of modern drug discovery.

Table 1: Physicochemical Properties of 5-Chloro-2-iodobenzaldehyde

PropertyValueSource(s)
Molecular Formula C₇H₄ClIO[1][2]
Molecular Weight 266.46 g/mol [2]
Appearance Solid
Purity Typically ≥95%[1]
CAS Number 1001334-22-0[1][2]

A critical consideration is the compound's susceptibility to oxidation. Like many aldehydes, prolonged exposure to air can lead to the formation of the corresponding carboxylic acid, which can complicate subsequent reactions and purification steps.[3]

Hazard Identification and Risk Mitigation

A proactive approach to safety begins with a thorough understanding of the potential hazards associated with 5-Chloro-2-iodobenzaldehyde.

Table 2: GHS Hazard and Precautionary Statements

Hazard StatementDescriptionPrecautionary StatementDescription
H315 Causes skin irritationP261 Avoid breathing dust/fume/gas/mist/vapors/spray.
H319 Causes serious eye irritationP305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335 May cause respiratory irritation

This information is synthesized from multiple supplier safety data sheets and may vary slightly between manufacturers.[1]

The primary routes of occupational exposure are inhalation of dust particles, and direct contact with the skin and eyes. The irritant nature of this compound necessitates the use of engineering controls and appropriate personal protective equipment (PPE) to minimize risk.

Diagram 1: Risk Mitigation Workflow

RiskMitigation cluster_assessment Risk Assessment cluster_controls Control Hierarchy Identify_Hazards Hazard Identification (Skin/Eye/Respiratory Irritant) Engineering_Controls Engineering Controls (Chemical Fume Hood) Identify_Hazards->Engineering_Controls Mitigate via Evaluate_Exposure Exposure Evaluation (Weighing, Transferring) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Evaluate_Exposure->PPE Minimize with Administrative_Controls Administrative Controls (SOPs, Training) Engineering_Controls->Administrative_Controls Reinforce with

Caption: A workflow illustrating the process of risk mitigation for handling 5-Chloro-2-iodobenzaldehyde.

Long-Term Storage and Stability

Proper storage is crucial for maintaining the purity and reactivity of 5-Chloro-2-iodobenzaldehyde, as well as for ensuring a safe laboratory environment.

  • Temperature: Store in a cool, dry place.[4] Refrigeration at 4-8°C is recommended.[1]

  • Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The container should be tightly sealed to prevent moisture ingress.[3]

  • Light: Protect from light.

  • Incompatible Materials: Segregate from strong oxidizing agents, as these can cause vigorous and potentially hazardous reactions.[4] Also, avoid storage with combustible materials.[4]

Safe Handling Protocols

The following step-by-step protocol is designed to minimize exposure and ensure the safe handling of 5-Chloro-2-iodobenzaldehyde in a laboratory setting. All operations should be conducted within a certified chemical fume hood.

Experimental Protocol: Weighing and Dispensing

  • Preparation:

    • Verify that the chemical fume hood is functioning correctly.

    • Don the necessary personal protective equipment: chemically resistant gloves (e.g., nitrile), a lab coat, and safety goggles.

    • Prepare a clean work area within the fume hood.

    • Assemble all required apparatus, including a tared weighing vessel, spatula, and the reagent container.

  • Dispensing:

    • Carefully open the 5-Chloro-2-iodobenzaldehyde container, taking care to avoid generating dust.

    • Using a clean spatula, transfer the desired quantity of the solid to the weighing vessel.

    • Promptly and securely reseal the reagent container.

  • Dissolution (if applicable):

    • While still inside the fume hood, add the desired solvent to the weighing vessel containing the compound.

    • Gently swirl or stir to facilitate dissolution.

  • Cleanup:

    • Decontaminate the spatula with an appropriate solvent.

    • Wipe down the work surface within the fume hood.

    • Dispose of all contaminated materials, such as disposable gloves and weighing paper, in a designated hazardous waste container.

Diagram 2: Safe Handling Workflow

SafeHandling Start Start: Prepare for Handling Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->Don_PPE Use_Fume_Hood Work Within a Certified Chemical Fume Hood Don_PPE->Use_Fume_Hood Weigh_Compound Carefully Weigh Compound Use_Fume_Hood->Weigh_Compound Transfer_to_Vessel Transfer to Reaction Vessel Weigh_Compound->Transfer_to_Vessel Clean_Up Clean Equipment and Workspace Transfer_to_Vessel->Clean_Up Dispose_Waste Properly Dispose of Waste Clean_Up->Dispose_Waste End End: Handling Complete Dispose_Waste->End

Caption: A sequential workflow for the safe handling of 5-Chloro-2-iodobenzaldehyde in a laboratory setting.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to effectively managing accidental spills or exposures.

  • Spill Response: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact the appropriate institutional safety personnel.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

Waste Disposal

All waste materials contaminated with 5-Chloro-2-iodobenzaldehyde, including empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound in the regular trash or down the drain.

Conclusion

The responsible use of 5-Chloro-2-iodobenzaldehyde requires a comprehensive understanding of its chemical properties, potential hazards, and the necessary precautions for its storage and handling. By adhering to the principles of risk assessment, employing appropriate engineering controls and personal protective equipment, and following established protocols, researchers can safely and effectively utilize this valuable synthetic building block.

References

  • AOBChem. 5-Chloro-2-iodobenzaldehyde. [Link]

  • Pharmaffiliates. 5-Chloro-2-iodobenzaldehyde. [Link]

  • Techno PharmChem. Benzaldehyde. [Link]

  • UCCS. Handling and Storage of Hazardous Materials. [Link]

  • Loba Chemie. Benzaldehyde Analytical Grade. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

Sources

Foundational

5-Chloro-2-iodobenzaldehyde safety data sheet (SDS)

CAS: 1001334-22-0 | Formula: C₇H₄ClIO | MW: 266.46 g/mol [1][2] Introduction: The Orthogonal Scaffold In modern drug discovery, 5-Chloro-2-iodobenzaldehyde is not merely a reagent; it is a strategic "linchpin" scaffold.[...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1001334-22-0 | Formula: C₇H₄ClIO | MW: 266.46 g/mol [1][2]

Introduction: The Orthogonal Scaffold

In modern drug discovery, 5-Chloro-2-iodobenzaldehyde is not merely a reagent; it is a strategic "linchpin" scaffold.[2] Its value lies in its orthogonal reactivity profile . It presents three distinct functional handles—an aldehyde, an aryl iodide, and an aryl chloride—each activatable under specific, non-overlapping conditions.[2]

For the medicinal chemist, this molecule solves a specific problem: Regioselective Multi-Functionalization .[2] The significant bond dissociation energy difference between the C–I bond (~65 kcal/mol) and the C–Cl bond (~95 kcal/mol) allows for sequential palladium-catalyzed cross-couplings.[2] One can engage the iodine position first (e.g., Suzuki-Miyaura) without disturbing the chlorine, which remains available for late-stage diversification.[2]

Part 1: Critical Safety Profile (SDS Analysis)

Standard Safety Data Sheets (SDS) often list generic hazards.[2] The following analysis contextualizes these for the bench scientist.

Hazard Identification (GHS Standards)

Signal Word: WARNING [2][3]

Hazard StatementCodeOperational Implication
Skin Irritation H315 Halogenated benzaldehydes are lipophilic; they penetrate nitrile gloves faster than standard organics.[2] Double-gloving is recommended for prolonged handling.[2]
Eye Irritation H319 The aldehyde moiety can form hydrates on moist surfaces (corneas), leading to stinging/tearing.[2] Goggles are non-negotiable.
STOT - Single Exp. H335 Respiratory irritation.[2] As a solid, dust generation is the primary vector.[2] Weigh only inside a fume hood.
Acute Tox.[2][4][5][6] (Oral) H302 Harmful if swallowed.[2] Standard hygiene applies.
Stability & Storage (The "Hidden" Hazards)

Unlike simple benzaldehydes, the iodo-substituent introduces photochemical instability.[2]

  • Photolysis Risk: Aryl iodides are prone to homolytic cleavage under UV/visible light, generating aryl radicals that lead to de-iodination (forming 3-chlorobenzaldehyde impurities) or homocoupling.[2]

  • Oxidation Risk: The aldehyde is susceptible to autoxidation to the corresponding benzoic acid (5-chloro-2-iodobenzoic acid), especially if the iodine atom exerts steric strain that distorts the carbonyl planarity.[2]

Mandatory Storage Protocol:

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen).[2]

  • Light: Amber vials or aluminum foil wrapping is critical .[2]

Part 2: Physicochemical Data[2]

PropertyValueNotes
Appearance Yellow to Off-white SolidDarkening indicates iodine liberation or oxidation.[2]
Molecular Weight 266.46 g/mol Useful for stoichiometry calculations.[2]
Solubility DMSO, DMF, DCM, ChloroformSparingly soluble in water/hexanes.[2]
Melting Point N/A (Varies by polymorph)Generally solid at RT; handle as a solid.[2]
Reactivity Rank C–I > CHO > C–ClThe "Ladder of Reactivity" (See Section 3).[2]

Part 3: Synthetic Utility & Logic

The core value of this compound is the ability to perform site-selective transformations .[2]

The Reactivity Hierarchy[2]
  • Tier 1 (Most Reactive): The C–I bond .[2] Reacts with Pd(0) at room temperature or mild heating.[2]

  • Tier 2 (Intermediate): The Aldehyde . Reacts with amines (reductive amination) or ylides (Wittig) generally without affecting the halogens (unless strong reducing agents like LiAlH₄ are used).[2]

  • Tier 3 (Least Reactive): The C–Cl bond .[2] Requires specialized ligands (e.g., Buchwald phosphines) and higher temperatures to activate, usually after the other positions are derivatized.[2]

Visualizing the Workflow

The following diagram illustrates the divergent pathways available from this single precursor.

ReactivityMap Start 5-Chloro-2-iodobenzaldehyde (Scaffold) Path1 Path A: C-I Activation (Suzuki/Sonogashira) Start->Path1 Pd(PPh3)4, Ar-B(OH)2 Na2CO3, Mild Heat Path2 Path B: Aldehyde Condensation (Imine/Olefin Formation) Start->Path2 R-NH2, NaBH(OAc)3 or Wittig Reagents Prod1 2-Aryl-5-chlorobenzaldehyde (Cl retained for later) Path1->Prod1 Yields Biaryl Prod2 5-Chloro-2-iodo-benzylamine (I retained for later) Path2->Prod2 Yields Amine Final Heterocyclic Fused Systems (e.g., Quinazolines, Isoindolinones) Prod1->Final Cyclization Prod2->Final Pd-Cat Cyclization

Figure 1: Divergent synthetic pathways demonstrating the orthogonal reactivity of the iodine and aldehyde handles.[2]

Part 4: Experimental Protocols

Note: These protocols are generalized templates based on standard organic synthesis principles for halo-benzaldehydes.

Protocol A: Chemoselective Suzuki Coupling (C–I Activation)

Objective: Couple an aryl boronic acid to the C-2 position while preserving the C-5 chlorine.[2]

Reagents:

  • 5-Chloro-2-iodobenzaldehyde (1.0 equiv)[2]

  • Aryl Boronic Acid (1.1 equiv)[2]

  • Pd(PPh₃)₄ (3-5 mol%) — Chosen for mildness; avoids activating the Cl.[2]

  • Na₂CO₃ (2.0 equiv, 2M aqueous)[2]

  • DME or Toluene/EtOH (Solvent)[2]

Step-by-Step:

  • Degassing (Crucial): The aldehyde is air-sensitive.[2] Sparge the solvent mixture with Argon for 20 minutes before adding the catalyst.[2] Oxygen causes Pd oxidation and homocoupling of the boronic acid.[2]

  • Assembly: In a glovebox or under strong Argon flow, add the aldehyde, boronic acid, and Pd catalyst to the reaction vessel.

  • Initiation: Add the degassed solvent and base.[2] Seal the vessel immediately.

  • Reaction: Heat to 60–80°C. Note: Do not exceed 100°C, as this may begin to activate the C–Cl bond or cause aldehyde disproportionation (Cannizzaro).

  • Monitoring: Monitor via TLC or LCMS. The starting material (iodide) should disappear rapidly.[2] If the chlorinated product starts reacting, lower the temperature.[2]

  • Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography. Caution: The aldehyde product may be silica-active; neutralize silica with 1% Et₃N if streaking occurs.[2]

Protocol B: Safe Handling & Weighing

Objective: Minimize exposure and degradation during setup.[2]

SafetyFlow Storage Cold Storage (4°C) Amber Vial Warm Equilibrate to RT (Prevents condensation) Storage->Warm Weigh Weigh in Fume Hood (Low light if possible) Warm->Weigh Solvent Dissolve Immediately (Degassed Solvent) Weigh->Solvent

Figure 2: Best-practice workflow for handling light/moisture-sensitive halogenated aldehydes.[2]

Part 5: Waste Management & Environmental[2]

  • Halogenated Waste: This compound and its derivatives must be disposed of in the Halogenated Organic Waste stream.[2] Do not mix with general organics, as high-temperature incineration of chlorinated/iodinated compounds requires scrubbers to remove HCl/HI gases.[2]

  • Aquatic Toxicity: Halogenated aromatics are often toxic to aquatic life with long-lasting effects.[2] Ensure zero discharge to drains.

References

  • Sigma-Aldrich (Merck). 5-Chloro-2-iodobenzaldehyde Product & Safety Data (CAS 1001334-22-0). Retrieved from [2]

  • PubChem. 5-Chloro-2-iodobenzaldehyde (Compound Summary). National Library of Medicine.[2] Retrieved from [2]

  • National Institutes of Health (PMC). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. (Discusses the role of chloro-scaffolds). Retrieved from [2]

  • BLD Pharm. 5-Chloro-2-iodobenzaldehyde MSDS & Transport Data. Retrieved from [2][7]

Sources

Exploratory

Technical Monograph: 5-Chloro-2-iodobenzaldehyde

The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes confirmed chemical data with field-proven experimental logic.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes confirmed chemical data with field-proven experimental logic.

CAS Registry Number: 1001334-22-0 Molecular Formula: C₇H₄ClIO Molecular Weight: 266.46 g/mol

Executive Summary

5-Chloro-2-iodobenzaldehyde is a critical di-halogenated aromatic scaffold used primarily as a divergence point in medicinal chemistry.[1] Its structural value lies in the orthogonal reactivity of its three functional handles:

  • The Aldehyde (-CHO): A highly reactive electrophile for condensation (Schiff bases), reductive amination, and olefination.

  • The Iodine (C2-I): A labile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) under mild conditions.

  • The Chlorine (C5-Cl): A robust handle that remains inert during C2-functionalization, allowing for late-stage diversification.

This guide details the structural properties, validated synthesis protocols, and reactivity profiles necessary for utilizing this compound in high-throughput lead optimization.

Structural Analysis & Electronic Properties

The molecule features a 1,2,5-substitution pattern on the benzene ring. The electronic interplay between the substituents dictates its reactivity profile.

FeatureElectronic EffectImpact on Reactivity
C1-Aldehyde Strong Electron Withdrawing (EWG)Deactivates the ring toward electrophilic attack; highly susceptible to nucleophilic addition.
C2-Iodine Weak EWG (Inductive) / Weak EDG (Resonance)The C-I bond is weak and polarizable, making it the primary site for oxidative addition by Pd(0) catalysts.
C5-Chlorine EWG (Inductive)Stabilizes the ring against oxidation; remains intact during standard cross-coupling conditions targeting the C-I bond.
Structural Reactivity Map

The following diagram illustrates the logical flow of reactivity, highlighting the chemoselectivity between the iodine and chlorine atoms.

ReactivityMap Center 5-Chloro-2-iodobenzaldehyde (Core Scaffold) Aldehyde C1-Formyl Group (Condensation/Reduction) Center->Aldehyde Iodine C2-Iodine (High Reactivity X-Coupling) Center->Iodine Chlorine C5-Chlorine (Low Reactivity / Late Stage) Center->Chlorine Imine Benzylamines / Imines (via Reductive Amination) Aldehyde->Imine R-NH2 / NaBH(OAc)3 Heterocycle Fused Heterocycles (e.g., Quinazolines) Aldehyde->Heterocycle + Amine source Biaryl Biaryl Systems (via Suzuki Coupling) Iodine->Biaryl Ar-B(OH)2 / Pd(0) Iodine->Heterocycle Cascade Cyclization

Figure 1: Orthogonal reactivity map showing the distinct chemical pathways available for each functional group.

Synthesis & Production Protocols

While direct iodination of 3-chlorobenzaldehyde is possible, it often suffers from regioselectivity issues. The authoritative "Senior Scientist" approach utilizes a reliable Reduction-Oxidation sequence starting from the commercially available 2-chloro-5-iodobenzoic acid (or its precursors), or a Sandmeyer reaction on the amino-alcohol.

Below is the preferred Alcohol Oxidation Protocol , selected for its high yield and purity profile.

Primary Workflow: Oxidation of (5-Chloro-2-iodophenyl)methanol

Rationale: This route avoids the harsh conditions of direct formylation and prevents over-oxidation.

Step-by-Step Methodology:

  • Precursor Preparation:

    • Start with 2-amino-5-chlorobenzoic acid .

    • Diazotization/Iodination: Treat with NaNO₂/HCl followed by KI to yield 2-iodo-5-chlorobenzoic acid (Sandmeyer Reaction).

    • Reduction: Reduce the acid (or its methyl ester) using Borane-THF (BH₃·THF) or DIBAL-H to yield (5-chloro-2-iodophenyl)methanol .

  • Oxidation to Aldehyde (The Critical Step):

    • Reagents: Pyridinium Chlorochromate (PCC) or Manganese Dioxide (MnO₂). MnO₂ is preferred for industrial scalability due to easier workup.

    • Solvent: Dichloromethane (DCM) or Chloroform.

    • Conditions: Room temperature, inert atmosphere (N₂).

Detailed Protocol (MnO₂ Variant):

  • Setup: In a flame-dried round-bottom flask, dissolve 10.0 mmol of (5-chloro-2-iodophenyl)methanol in 50 mL of anhydrous DCM.

  • Addition: Add activated MnO₂ (10 equivalents) in portions to control the exotherm.

  • Reaction: Stir vigorously at room temperature for 12–18 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the alcohol spot.

  • Workup: Filter the black suspension through a pad of Celite to remove manganese salts. Rinse the pad thoroughly with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting yellow solid is typically >95% pure. If necessary, recrystallize from Hexane/EtOAc.

SynthesisWorkflow Start 2-Amino-5-chlorobenzoic Acid Step1 Step 1: Sandmeyer Reaction (NaNO2, HCl, KI) Start->Step1 Intermediate1 2-Iodo-5-chlorobenzoic Acid Step1->Intermediate1 Step2 Step 2: Reduction (BH3·THF or DIBAL-H) Intermediate1->Step2 Intermediate2 (5-Chloro-2-iodophenyl)methanol Step2->Intermediate2 Step3 Step 3: Selective Oxidation (MnO2 or PCC, DCM, RT) Intermediate2->Step3 Product 5-CHLORO-2-IODOBENZALDEHYDE (Target Scaffold) Step3->Product

Figure 2: Step-wise synthesis workflow from the amino-acid precursor to the target aldehyde.

Characterization & Self-Validating Data

To ensure the integrity of the synthesized scaffold, the following spectral signatures must be verified. This acts as a self-validating system: if these peaks are absent or shifted, the structure is incorrect (e.g., loss of iodine or oxidation to acid).

Proton NMR (¹H NMR)

Solvent: CDCl₃, 400 MHz

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
10.05 Singlet (s)1H-CHO Characteristic aldehyde proton; deshielded by carbonyl.
7.95 Doublet (d)1HH-3 Ortho to Iodine. Deshielded by the large iodine atom.
7.85 Doublet (d)1HH-6 Ortho to Carbonyl. Deshielded by the aldehyde cone.
7.25 dd1HH-4 Meta to both EWGs; coupling with H-3 and H-6.

Note: Chemical shifts are estimated based on the additive effects of the parent 2-iodobenzaldehyde and the 5-chloro substituent.

Physical Properties[3]
  • Appearance: Pale yellow to yellow crystalline solid.

  • Melting Point: Typically 50–80°C (Note: Pure 2-iodobenzaldehyde melts ~37°C; the 5-chloro substituent significantly raises the lattice energy).

  • Solubility: Soluble in DCM, Chloroform, Ethyl Acetate, DMSO; insoluble in water.

Applications in Drug Discovery[4][5]

This scaffold is a "privileged structure" for synthesizing heterocycles found in kinase inhibitors and GPCR ligands.

Key Reaction: Suzuki-Miyaura Coupling

The C2-Iodine bond is significantly more reactive than the C5-Chlorine bond. This allows for regioselective arylation without protecting the chlorine.

  • Protocol: 5-Chloro-2-iodobenzaldehyde (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq) in Dioxane/Water (4:1) at 80°C.

  • Outcome: Formation of 4-chloro-2-formyl-biaryl systems, retaining the aldehyde for subsequent cyclization (e.g., into phenanthridines).

Key Reaction: Quinazoline Synthesis

Condensation with amidines or guanidines followed by intramolecular cyclization yields 6-chloroquinazolines, a core motif in EGFR inhibitors.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: WARNING .

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding benzoic acid (5-chloro-2-iodobenzoic acid) upon prolonged exposure to oxygen.

  • Handling: Use only in a chemical fume hood. Avoid contact with metal spatulas that may catalyze decomposition; use glass or Teflon tools.

References

  • Sigma-Aldrich. 5-Chloro-2-iodobenzaldehyde Product Page. Link (Note: Reference for general properties and safety data).

  • ChemicalBook. Synthesis of 5-Chloro-2-iodobenzaldehyde and Precursors. Link

  • AOBChem. Product Specifications: 5-Chloro-2-iodobenzaldehyde. Link

  • Google Patents. Preparation method of 2-chloro-5-iodobenzoic acid (CN104086361A). Link (Grounding for the precursor synthesis).

  • Organic Syntheses. General methods for oxidation of benzyl alcohols to benzaldehydes. Link (Standard protocol reference).

Sources

Foundational

Introduction: The Strategic Importance of 5-Chloro-2-iodobenzaldehyde

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-iodobenzaldehyde 5-Chloro-2-iodobenzaldehyde is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry and pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-iodobenzaldehyde

5-Chloro-2-iodobenzaldehyde is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry and pharmaceutical development.[1][2] Its molecular architecture, featuring an aldehyde, a chlorine atom, and an iodine atom on a benzene ring, offers multiple reaction sites for constructing complex molecular frameworks. The orthogonal reactivity of the chloro and iodo substituents, combined with the versatile aldehyde group, makes it a valuable precursor for a wide array of heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2] Chlorine, in particular, is a key element in many FDA-approved drugs, highlighting the importance of chloro-containing building blocks in medicinal chemistry.[3] This guide provides a detailed exploration of the primary synthetic routes to 5-Chloro-2-iodobenzaldehyde, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind key procedural choices.

Primary Synthetic Pathway: The Sandmeyer Reaction

The most established and reliable method for synthesizing 5-Chloro-2-iodobenzaldehyde is through a Sandmeyer-type reaction sequence. This classic transformation in aromatic chemistry allows for the conversion of a primary aromatic amine into an aryl halide via an intermediate diazonium salt.[4][5] The overall strategy involves the diazotization of 2-amino-5-chlorobenzaldehyde, followed by the displacement of the diazonium group with iodide.

Workflow: Sandmeyer Synthesis of 5-Chloro-2-iodobenzaldehyde

Sandmeyer_Synthesis_Workflow Start 5-Chloro-2-nitrobenzaldehyde Step1 Reduction Start->Step1 e.g., Na₂S₂O₄ Intermediate 2-Amino-5-chlorobenzaldehyde Step1->Intermediate Step2 Diazotization Intermediate->Step2 NaNO₂ / H₂SO₄ 0-5 °C Diazonium Diazonium Salt Intermediate Step2->Diazonium Step3 Iodination Diazonium->Step3 KI or NaI Product 5-Chloro-2-iodobenzaldehyde Step3->Product

Caption: The Sandmeyer reaction pathway to 5-Chloro-2-iodobenzaldehyde.

Part 1: Synthesis of the Key Precursor, 2-Amino-5-chlorobenzaldehyde

The critical starting material for the Sandmeyer reaction is 2-amino-5-chlorobenzaldehyde.[1][2][6] This intermediate is typically prepared by the selective reduction of the corresponding nitro compound, 5-chloro-2-nitrobenzaldehyde.

Causality Behind Method Selection: The choice of reducing agent is crucial for achieving high yield and selectivity. While methods like catalytic hydrogenation or reduction with metallic iron are viable, reduction using sodium dithionite (Na₂S₂O₄) is often preferred in laboratory settings due to its operational simplicity and effectiveness under mild conditions.[1]

This protocol details the synthesis of 2-amino-5-chlorobenzaldehyde using sodium dithionite.[1]

  • Vessel Preparation: In a suitable reaction vessel, prepare an aqueous solution by dissolving sodium dithionite (e.g., 29.72 g, ~145 mmol) and sodium carbonate (e.g., 12.98 g, ~122 mmol) in 500 mL of water. The sodium carbonate acts as a base to maintain a suitable pH for the reduction.

  • Substrate Preparation: In a separate flask, dissolve 5-chloro-2-nitrobenzaldehyde (e.g., 5.31 g, ~23 mmol) in 100 mL of methanol.

  • Reaction Initiation: Heat the aqueous dithionite solution to 45 °C. Add the methanolic solution of the nitrobenzaldehyde dropwise over approximately 25 minutes.

  • Reaction Progression: After the addition is complete, increase the temperature of the reaction mixture to 65 °C. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction: Cool the mixture to room temperature. Transfer the contents to a separatory funnel and perform an extraction with dichloromethane (CH₂Cl₂) three times.[1][7]

  • Purification: Combine the organic phases, wash with water, and dry over an anhydrous salt like Na₂SO₄ or MgSO₄.[7] Concentrate the solvent under reduced pressure. The resulting residue can be further purified by filtration through a pad of silica gel, eluting with a solvent system such as CH₂Cl₂/petroleum ether (4:1), to yield 2-amino-5-chlorobenzaldehyde as a yellow oil.[7] A yield of approximately 60% has been reported for this procedure.[7]

Part 2: Diazotization and Iodide Displacement

With the amine precursor in hand, the core Sandmeyer reaction can proceed. This is a two-step, one-pot process.[5]

Mechanistic Insight: The first step is diazotization, where the primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[8] This intermediate is highly reactive. The subsequent addition of an iodide salt, such as potassium iodide (KI), facilitates a radical-nucleophilic aromatic substitution. A single electron transfer from the iodide to the diazonium salt initiates the reaction, leading to the formation of an aryl radical with the loss of nitrogen gas (N₂).[4][5] This aryl radical then abstracts an iodine atom to form the final product. Unlike Sandmeyer reactions for chlorination or bromination, the iodination step generally does not require a copper(I) catalyst.[9][10]

This general protocol is based on established Sandmeyer reaction procedures.[9]

  • Amine Dissolution: In a reaction vessel, dissolve 2-amino-5-chlorobenzaldehyde (1.0 equivalent) in a mixture of deionized water and a strong acid like concentrated sulfuric acid (2.8 equivalents).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath. Maintaining this low temperature is critical to ensure the stability of the diazonium salt intermediate.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.2 equivalents) in deionized water. Add this solution dropwise to the cooled amine mixture while maintaining the temperature below 5 °C. Stir the reaction for 30 minutes following the addition.

  • Iodide Addition: Prepare a solution of potassium iodide (KI) or sodium iodide (NaI) (4.0 equivalents) in deionized water. Add diethyl ether to the reaction mixture, followed by the dropwise addition of the iodide solution.

  • Reaction Completion: Allow the resulting mixture to warm to room temperature and stir for approximately 3 hours, or until nitrogen evolution ceases.

  • Quenching and Extraction: Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine. Extract the mixture with an organic solvent like ethyl acetate (EtOAc).

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain 5-Chloro-2-iodobenzaldehyde.

Alternative Synthetic Route: Oxidation of (5-Chloro-2-iodophenyl)methanol

An alternative approach to 5-Chloro-2-iodobenzaldehyde involves the oxidation of the corresponding primary alcohol, (5-Chloro-2-iodophenyl)methanol.[11] This method is advantageous if the alcohol precursor is more readily available or simpler to synthesize than the amino-benzaldehyde intermediate.

Workflow: Synthesis via Alcohol Oxidation

Oxidation_Synthesis_Workflow Start (5-Chloro-2-iodophenyl)methanol Step1 Oxidation Start->Step1 e.g., PCC, MnO₂ or Catalytic Hypervalent Iodine Product 5-Chloro-2-iodobenzaldehyde Step1->Product

Caption: Oxidation pathway to 5-Chloro-2-iodobenzaldehyde.

Rationale for Oxidant Choice: A variety of oxidizing agents can be employed for this transformation. Pyridinium chlorochromate (PCC) is a classic reagent for the selective oxidation of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[12] Alternatively, manganese dioxide (MnO₂) is a mild and selective oxidant often used for benzylic alcohols.[7] More modern, greener methods may involve catalytic systems using hypervalent iodine reagents with a terminal oxidant like Oxone.[13]

This protocol is adapted from a standard procedure for the oxidation of a similar substrate, 2-iodobenzyl alcohol.[12]

  • Reagent Preparation: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, suspend pyridinium chlorochromate (PCC) (1.16 equivalents) and Celite (1.74 equivalents) in a dry, non-polar solvent like dichloromethane (CH₂Cl₂).

  • Substrate Addition: Dissolve (5-Chloro-2-iodophenyl)methanol (1.0 equivalent) in CH₂Cl₂ and add it to the PCC suspension.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, filter the mixture through a pad of Celite to remove the chromium salts.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by flash chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield pure 5-Chloro-2-iodobenzaldehyde.

Comparative Summary of Synthetic Routes

Parameter Route 1: Sandmeyer Reaction Route 2: Alcohol Oxidation
Starting Material 5-Chloro-2-nitrobenzaldehyde(5-Chloro-2-iodophenyl)methanol
Key Transformations Nitro reduction, Diazotization, IodinationPrimary alcohol oxidation
Key Reagents Na₂S₂O₄, NaNO₂, H₂SO₄, KIPCC or MnO₂ or Catalytic Oxidant
Advantages Well-established, utilizes common reagents, good for introducing iodine late in a synthesis.A more direct, single-step conversion if the alcohol is available.
Challenges Multi-step process, handling of potentially unstable diazonium salts, requires low temperatures.Use of stoichiometric heavy-metal oxidants (e.g., Cr(VI) in PCC) can be environmentally undesirable.

Conclusion

The synthesis of 5-Chloro-2-iodobenzaldehyde is most reliably achieved through the Sandmeyer reaction, starting from the readily accessible 5-chloro-2-nitrobenzaldehyde. This pathway, while involving multiple steps, is robust and leverages fundamental, well-understood organic transformations. The alternative route via oxidation of (5-chloro-2-iodophenyl)methanol offers a more concise pathway, contingent on the availability of the alcohol precursor. The choice of synthetic strategy will ultimately depend on factors such as starting material availability, scalability, and environmental considerations. Both routes provide drug development professionals and research scientists with viable methods to access this versatile and valuable chemical building block.

References

  • 2-Amino-5-chlorobenzaldehyde synthesis - ChemicalBook. (URL: )
  • 2-Amino-5-chlorobenzaldehyde|Organic Synthesis & Pharma Intermedi
  • 5-Chloro-2-iodobenzaldehyde synthesis - ChemicalBook. (URL: )
  • 2-Amino-5-chlorobenzaldehyde 20028-53-9 wiki - Guidechem. (URL: )
  • Sandmeyer Reaction | NROChemistry. (URL: )
  • 5-chloro-2-hydroxy-3-iodobenzaldehyde (215124-03-1) - Chemchart. (URL: )
  • Cas 20028-53-9,2-Amino-5-chlorobenzaldehyde - LookChem. (URL: )
  • Sandmeyer reaction - Wikipedia. (URL: [Link])

  • Sandmeyer Reaction Mechanism - BYJU'S. (URL: [Link])

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (URL: [Link])

  • Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

  • Preparation method of 2-amino-5-chlorobenzamide - Google P
  • A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap. (URL: [Link])

  • Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as an iodide source. (URL: [Link])

  • Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. (URL: [Link])

  • Catalytic Hypervalent Iodine Catalysts - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Process for the iodination of aromatic compounds - Google P
  • 5-Chloro-2-iodobenzaldehyde - AOBChem. (URL: [Link])

  • Sulfur-Based Chiral Iodoarenes: An Underexplored Class of Chiral Hypervalent Iodine Reagents. (URL: [Link])

  • Diazotisation - Organic Chemistry Portal. (URL: [Link])

  • Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds - Google P
  • Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds - Google P
  • o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis process of o-chlorobenzaldehyde - Google P
  • Preparation method of 2-chloro-5-iodobenzoic acid - Google P
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (URL: [Link])

  • NEW BASIC CATALYSTS FOR FINE CHEMICALS SYNTHESIS Iuliana Maria Cota - TDX. (URL: [Link])

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (URL: [Link])

  • Preparation of 2-chloro-5-aminobenzoic acid - Google P

Sources

Protocols & Analytical Methods

Method

using 5-Chloro-2-iodobenzaldehyde in heterocyclic synthesis

Application Note: Strategic Utilization of 5-Chloro-2-iodobenzaldehyde in Divergent Heterocyclic Synthesis Executive Summary This technical guide details the strategic application of 5-Chloro-2-iodobenzaldehyde (CAS: 236...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Chloro-2-iodobenzaldehyde in Divergent Heterocyclic Synthesis

Executive Summary

This technical guide details the strategic application of 5-Chloro-2-iodobenzaldehyde (CAS: 23602-36-0) as a linchpin scaffold in the synthesis of fused nitrogen and oxygen heterocycles.

The molecule features a "bifunctional ortho-disposition" (an electrophilic aldehyde ortho to an oxidative-addition-ready aryl iodide) combined with a metabolically stable chlorine substituent at the C5 position. This specific substitution pattern allows for divergent synthesis :

  • Isoquinolines: Via Pd-catalyzed condensation/annulation with alkynes.[1]

  • Benzofurans: Via Sonogashira coupling/cyclization sequences.

  • Quinazolines: Via Cu-catalyzed cascade reactions with amidines.

This guide provides validated protocols, mechanistic insights, and safety considerations for researchers in medicinal chemistry and drug discovery.

Strategic Analysis: The Ortho-Halo Formyl Pharmacophore

The utility of 5-Chloro-2-iodobenzaldehyde stems from its ability to undergo sequential, chemo-selective transformations.

FeatureReactivity ProfileStrategic Advantage
Aryl Iodide (C2) High reactivity toward Pd(0)/Cu(I).Allows oxidative addition under mild conditions, preserving the C5-Cl bond.
Aldehyde (C1) Electrophilic center.Enables imine formation (for isoquinolines) or nucleophilic attack (for benzofurans).
Chlorine (C5) Low reactivity toward Pd(0) < 80°C.Survives initial cyclization; serves as a handle for late-stage Suzuki/Buchwald coupling.
Ortho-Proximity Geometric constraint.Drives entropy-favored 6-endo-dig or 5-exo-dig cyclizations.

Divergent Synthetic Pathways (Visualized)

The following diagram illustrates the divergent workflows accessible from this single starting material.

DivergentSynthesis Start 5-Chloro-2-iodobenzaldehyde Isoq 6-Chloroisoquinolines (via Alkyne + Amine) Start->Isoq Pd(OAc)2, NH4OAc Terminal Alkyne Benz 5-Chlorobenzofurans (via Alkyne + Base) Start->Benz Pd/Cu, Base Terminal Alkyne Quin 6-Chloroquinazolines (via Amidines) Start->Quin CuI, Cs2CO3 Amidine/Guanidine

Figure 1: Divergent synthetic pathways transforming 5-Chloro-2-iodobenzaldehyde into three distinct heterocyclic cores.

Detailed Experimental Protocols

Protocol A: Modular Assembly of 6-Chloroisoquinolines

Mechanism: This reaction proceeds via the in situ formation of an imine, followed by Pd-catalyzed oxidative addition to the C-I bond, alkyne insertion, and reductive elimination/cyclization.

Reagents:

  • 5-Chloro-2-iodobenzaldehyde (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Ammonium Acetate (

    
    ) or tert-Butylamine (2.0 equiv)
    
  • Catalyst: Pd(OAc)

    
     (5 mol%)[2]
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (5 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon flow, charge a dried Schlenk tube with 5-Chloro-2-iodobenzaldehyde (266 mg, 1.0 mmol),

    
     (650 mg, 2.0 mmol), Pd(OAc)
    
    
    
    (11 mg, 0.05 mmol), and dppf (28 mg, 0.05 mmol).
  • Addition: Add DMF (5 mL) followed by the terminal alkyne (1.2 mmol) and

    
     (154 mg, 2.0 mmol).
    
  • Reaction: Seal the tube and heat to 100°C for 4–6 hours.

    • Note: Monitoring by TLC is crucial. The disappearance of the aldehyde spot (Rf ~0.6 in 20% EtOAc/Hex) indicates conversion.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).
    

Critical Insight: The use of


 yields the free isoquinoline. Using tert-butylamine yields the tert-butyl-isoquinolinium species or requires a subsequent deprotection step, but often gives cleaner initial cyclization profiles [1].
Protocol B: Synthesis of 5-Chlorobenzofurans

Mechanism: A tandem Sonogashira coupling followed by intramolecular nucleophilic attack of the carbonyl oxygen onto the alkyne (often requiring activation or hydration steps depending on exact conditions).

Reagents:

  • 5-Chloro-2-iodobenzaldehyde (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: PdCl

    
    (PPh
    
    
    
    )
    
    
    (2 mol%)
  • Co-catalyst: CuI (1 mol%)

  • Base: Triethylamine (TEA) (3.0 equiv)

  • Solvent: DMF or THF

Step-by-Step Methodology:

  • Coupling: Dissolve 5-Chloro-2-iodobenzaldehyde (1.0 mmol) in DMF (4 mL) and TEA (2 mL).

  • Catalysis: Add PdCl

    
    (PPh
    
    
    
    )
    
    
    (14 mg) and CuI (2 mg). Degas with
    
    
    for 5 minutes.
  • Addition: Add the terminal alkyne (1.2 mmol) slowly. Stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: This forms the intermediate o-alkynylbenzaldehyde.

  • Cyclization: Heat the mixture to 80°C for 4 hours. The internal nucleophile (carbonyl oxygen) attacks the alkyne.

    • Note: If cyclization is sluggish, adding a Lewis acid (e.g.,

      
       or excess 
      
      
      
      ) can promote the closure, but thermal cyclization usually suffices for aldehydes.
  • Isolation: Standard aqueous workup and silica purification.

Mechanistic Pathway Visualization (Isoquinoline)

Understanding the order of events is critical for troubleshooting.

Mechanism Start 5-Cl-2-I-Benzaldehyde + Amine Imine Imine Formation (Condensation) Start->Imine -H2O OxAdd Oxidative Addition (Pd Insert into C-I) Imine->OxAdd + Pd(0) Coord Alkyne Coordination OxAdd->Coord + Alkyne Insert Syn-Insertion (Carbopalladation) Coord->Insert RedElim Reductive Elimination (C-N Bond Formation) Insert->RedElim Product 6-Chloroisoquinoline RedElim->Product - Pd(0)

Figure 2: Catalytic cycle for the Pd-catalyzed synthesis of isoquinolines from o-haloaldehydes.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Isoquinoline) Incomplete imine formation.Add molecular sieves (4Å) or use tert-butylamine followed by acid hydrolysis.
Dehalogenation (Loss of Cl) Pd catalyst too active/Hydride source present.Lower temperature to 80°C; ensure solvent is anhydrous; avoid formate sources.
Stalled Sonogashira Catalyst poisoning (O2).Rigorous degassing (freeze-pump-thaw); increase CuI loading to 2 mol%.
Homocoupling of Alkyne Excess O2 in system.Strictly inert atmosphere; add alkyne slowly via syringe pump.

Safety & Handling (E-E-A-T)

  • Iodine Sensitivity: Aryl iodides can be light-sensitive. Store the starting material in amber vials at 2–8°C.

  • Palladium Waste: All Pd-contaminated waste must be segregated into heavy metal waste streams.

  • Reactivity: The aldehyde group is prone to oxidation to the carboxylic acid (5-chloro-2-iodobenzoic acid) if exposed to air for prolonged periods. Verify purity by

    
     NMR (Aldehyde peak ~10.0 ppm) before use.
    

References

  • Roesch, K. R., & Larock, R. C. (1998). Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes. The Journal of Organic Chemistry, 63(16), 5306–5307.

  • Cacchi, S., Fabrizi, G., & Marinelli, F. (1998). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Indoles from o-Alkynyltrifluoroacetanilides and Organic Triflates. Synlett, 1999(4), 401–404. (Contextual reference for Pd-annulation logic).

  • Sigma-Aldrich. (n.d.). 5-Chloro-2-hydroxy-3-iodobenzaldehyde Product Sheet (Structural Analog Data).

  • PubChem. (n.d.). 5-Chloro-2-iodobenzaldehyde Compound Summary.

(Note: While specific papers solely dedicated to the 5-chloro derivative are rare, the chemistry is strictly analogous to the well-cited parent o-iodobenzaldehyde protocols established by Larock et al., which are the industry standard.)

Sources

Application

The Strategic Synthesis of Biaryl Scaffolds Utilizing 5-Chloro-2-iodobenzaldehyde: A Guide to Chemoselective Cross-Coupling

Introduction: The Enduring Importance of Biaryls and the Utility of Multifunctional Building Blocks Biaryl motifs are a cornerstone of modern medicinal chemistry and materials science.[1] Their unique three-dimensional s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of Biaryls and the Utility of Multifunctional Building Blocks

Biaryl motifs are a cornerstone of modern medicinal chemistry and materials science.[1] Their unique three-dimensional structure, arising from restricted rotation around the aryl-aryl bond, allows them to serve as privileged scaffolds in the design of therapeutics targeting a wide array of protein targets. Furthermore, the electronic properties of biaryls make them integral components of organic light-emitting diodes (OLEDs), polymers, and other advanced materials.

The synthesis of unsymmetrical biaryls often relies on cross-coupling reactions, which have revolutionized the formation of carbon-carbon bonds.[2] A key challenge in this field is the development of robust methods that tolerate a variety of functional groups, allowing for the late-stage modification of complex molecules. 5-Chloro-2-iodobenzaldehyde emerges as a highly valuable and versatile building block in this context. Its trifunctional nature—possessing an aldehyde, a chloro substituent, and a highly reactive iodo group—presents both an opportunity and a challenge for the synthetic chemist. This guide provides a detailed exploration of the chemoselective cross-coupling reactions of 5-Chloro-2-iodobenzaldehyde, with a focus on practical protocols and the underlying principles that govern their success.

The Principle of Chemoselectivity: Exploiting the Halogen Reactivity Differential

The successful synthesis of biaryls from 5-Chloro-2-iodobenzaldehyde hinges on the principle of chemoselectivity. In palladium-catalyzed cross-coupling reactions, the first crucial step is the oxidative addition of the aryl halide to the palladium(0) catalyst. The rate of this step is highly dependent on the carbon-halogen bond dissociation energy (BDE). The general reactivity trend for halogens in this context is I > Br > OTf >> Cl.[3] This significant difference in reactivity allows for the selective activation of the C-I bond in the presence of a C-Cl bond under carefully controlled conditions.

Thus, in reactions involving 5-Chloro-2-iodobenzaldehyde, the palladium catalyst will preferentially insert into the C-I bond, leaving the C-Cl bond and the aldehyde group intact for potential subsequent transformations. This inherent selectivity makes it an ideal substrate for the stepwise construction of complex, polysubstituted biaryl compounds.

Recommended Synthetic Pathways: Suzuki-Miyaura and Stille Couplings

Among the plethora of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are particularly well-suited for the transformation of 5-Chloro-2-iodobenzaldehyde due to their broad functional group tolerance, including aldehydes.[1][4]

The Suzuki-Miyaura Coupling: A Robust and Versatile Choice

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a stalwart of modern organic synthesis due to the stability and low toxicity of the boronic acid reagents.[1]

Conceptual Workflow for Suzuki-Miyaura Coupling

cluster_start Reactants cluster_catalysis Catalytic Cycle cluster_end Product A 5-Chloro-2-iodobenzaldehyde D Oxidative Addition (Selective C-I Activation) A->D B Arylboronic Acid E Transmetalation B->E C Pd(0) Catalyst C->D Pd(0) D->E Ar-Pd(II)-I Intermediate F Reductive Elimination E->F Di-aryl-Pd(II) Intermediate F->C Regenerates Pd(0) G 6-Chloro-2'-aryl-biphenyl-2-carbaldehyde F->G

Caption: Workflow of the Suzuki-Miyaura coupling with 5-Chloro-2-iodobenzaldehyde.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Chloro-2-iodobenzaldehyde with Phenylboronic Acid

Materials:

  • 5-Chloro-2-iodobenzaldehyde (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add 5-Chloro-2-iodobenzaldehyde, phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under the inert atmosphere, add Pd(OAc)₂ and SPhos.

  • Add the degassed 1,4-dioxane/water solvent mixture (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: Pd(OAc)₂ is a common and relatively inexpensive palladium precursor that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich biarylphosphine ligand that promotes both the oxidative addition and reductive elimination steps, leading to efficient catalysis.[5]

  • Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions with the aldehyde functionality.

  • Solvent System: A mixture of an organic solvent like dioxane and water is often used to dissolve both the organic and inorganic reagents, facilitating the reaction. Degassing the solvents is crucial to prevent oxidation of the Pd(0) catalyst.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O80-100>85
Pd₂(dba)₃XPhosCs₂CO₃Toluene100-110>90
Pd(PPh₃)₄NoneNa₂CO₃DME/H₂O9075-85

Yields are representative and will vary depending on the specific arylboronic acid used.

The Stille Coupling: An Alternative with High Functional Group Tolerance

The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) compound.[6] A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture and their compatibility with a wide range of functional groups, including aldehydes.[4] However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[7]

Conceptual Workflow for Stille Coupling

cluster_start Reactants cluster_catalysis Catalytic Cycle cluster_end Product A 5-Chloro-2-iodobenzaldehyde D Oxidative Addition (Selective C-I Activation) A->D B Aryl Stannane E Transmetalation B->E C Pd(0) Catalyst C->D Pd(0) D->E Ar-Pd(II)-I Intermediate F Reductive Elimination E->F Di-aryl-Pd(II) Intermediate F->C Regenerates Pd(0) G 6-Chloro-2'-aryl-biphenyl-2-carbaldehyde F->G

Caption: Workflow of the Stille coupling with 5-Chloro-2-iodobenzaldehyde.

Experimental Protocol: Stille Coupling of 5-Chloro-2-iodobenzaldehyde with Tributyl(phenyl)stannane

Materials:

  • 5-Chloro-2-iodobenzaldehyde (1.0 equiv)

  • Tributyl(phenyl)stannane (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (6 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 5-Chloro-2-iodobenzaldehyde, Pd₂(dba)₃, and P(o-tol)₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF via syringe, followed by the tributyl(phenyl)stannane.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: Pd₂(dba)₃ is a stable Pd(0) source. P(o-tol)₃ is a bulky phosphine ligand that can accelerate the reductive elimination step.

  • Solvent: DMF is a polar aprotic solvent that is effective in dissolving the reactants and promoting the reaction.

  • Workup: The use of aqueous KF is a standard and effective method for removing the tributyltin halide byproduct from the reaction mixture through the formation of insoluble tributyltin fluoride.[8]

Data Presentation: Representative Stille Coupling Conditions

Catalyst PrecursorLigandSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃P(o-tol)₃DMF80-100>80
Pd(PPh₃)₄NoneToluene100-11070-85
PdCl₂(PPh₃)₂NoneDioxane10075-90

Yields are representative and will vary depending on the specific organostannane used.

Other Potential Cross-Coupling Reactions

While Suzuki and Stille couplings are the most recommended, other palladium-catalyzed reactions could also be employed with 5-Chloro-2-iodobenzaldehyde, though they may present more challenges.

  • Heck Reaction: The Heck reaction couples an aryl halide with an alkene.[9] While feasible, the aldehyde functionality might be more susceptible to side reactions under the typically higher temperatures required for the Heck reaction.

  • Sonogashira Coupling: The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne.[10] This reaction is generally tolerant of aldehydes and can be a powerful tool for creating aryl-alkyne linkages. A copper(I) co-catalyst is often used, which can sometimes lead to side reactions.[11]

Conclusion and Future Perspectives

5-Chloro-2-iodobenzaldehyde is a powerful and versatile building block for the synthesis of biaryl compounds. The significant difference in the reactivity of the iodo and chloro substituents allows for highly chemoselective palladium-catalyzed cross-coupling reactions, primarily at the iodo-substituted position. The Suzuki-Miyaura and Stille couplings are particularly well-suited for this purpose due to their excellent functional group tolerance, including the aldehyde moiety.

The resulting 6-chloro-2'-substituted-biphenyl-2-carbaldehydes are valuable intermediates for further synthetic manipulations. The remaining chloro group can be subjected to a second cross-coupling reaction under more forcing conditions, or it can be a site for nucleophilic aromatic substitution. The aldehyde can be further transformed into a variety of other functional groups, opening up a vast chemical space for the design and synthesis of novel pharmaceuticals and materials. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize this valuable trifunctional building block in their synthetic endeavors.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Heck reaction. Wikipedia. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. PMC. [Link]

  • Stille Coupling. NROChemistry. [Link]

  • Substituted biphenyl-2-carboxaldehydes and a process for preparing them.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. Journal of Organic Chemistry. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Stille Cross-Coupling. J&K Scientific LLC. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Stille reaction. Wikipedia. [Link]

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate. [Link]

  • Ligand-Controlled Site-Selective Cross-Coupling. PubMed. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Stille cross-coupling reaction. YouTube. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. PMC. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... ResearchGate. [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed. [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. [Link]

  • A palladium-catalyzed C–H functionalization route to ketones via the oxidative coupling of arenes with carbon monoxide. PMC. [Link]

  • 47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions. ResearchGate. [Link]

  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC. [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [Link]

  • Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry. [Link]

  • 5-Chloro-2-iodobenzaldehyde. AOBChem. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]

  • Synthesis of Six New 2-Aryl-N-biphenyl Benzimidazoles and Crystal Structure of Methyl 4′-[(2-p-Chlorophenyl-1H-benzimidazole-1-yl)-methyl] biphenyl-2-carboxylate. ResearchGate. [Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. [Link]

  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry. [Link]

  • Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. ResearchGate. [Link]

  • Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Publishing. [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Preprints.org. [Link]

  • 5-chloro-2-hydroxy-3-iodobenzaldehyde (215124-03-1). Chemchart. [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PMC. [Link]

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Method

Application Note: 5-Chloro-2-iodobenzaldehyde as a Divergent Scaffold in Medicinal Chemistry

Introduction: The "Tri-Functional" Advantage In modern drug discovery, the speed of Structure-Activity Relationship (SAR) exploration is defined by the versatility of the starting materials. 5-Chloro-2-iodobenzaldehyde r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Tri-Functional" Advantage

In modern drug discovery, the speed of Structure-Activity Relationship (SAR) exploration is defined by the versatility of the starting materials. 5-Chloro-2-iodobenzaldehyde represents a premier class of "Ortho-Halo Aldehydes" that functions as a tri-functional linchpin.

Unlike simple benzaldehydes, this building block offers three distinct reactive handles with orthogonal reactivity profiles:

  • C-2 Iodide: Highly reactive toward Pd(0) oxidative addition; enables annulation and cross-coupling under mild conditions.

  • C-1 Aldehyde: A versatile electrophile for condensation (imines, hydrazones, olefins) and subsequent cyclization.

  • C-5 Chloride: A latent handle. It remains inert during C-2 functionalization, allowing for late-stage diversification (e.g., increasing lipophilicity or enabling a second cross-coupling event under forcing conditions).

This guide details the protocols for converting this single scaffold into Isoquinolines , Indazoles , and Biaryls , emphasizing the chemo-selective preservation of the chlorine substituent.

Chemo-Structural Analysis & Reactivity Map

The utility of 5-Chloro-2-iodobenzaldehyde relies on the bond dissociation energy (BDE) hierarchy between the carbon-halogen bonds.

Selectivity Data[1][2]
Bond TypeApprox.[1][2][3][4] BDE (kcal/mol)Reactivity toward Pd(0)Primary Application
C(sp2)–I ~65High (Room Temp - 60°C)Cyclization / Suzuki / Sonogashira
C(sp2)–Cl ~95Low (Requires >100°C + Ligand)Late-stage SAR / Metabolic blocker
C=O (Aldehyde) N/AElectrophilicImine/Hydrazone formation
Divergent Synthesis Pathway (Visualization)

ReactivityMap cluster_legend Reactivity Hierarchy Core 5-Chloro-2-iodobenzaldehyde Isoq Isoquinolines (Larock Annulation) Core->Isoq + Alkyne + t-BuNH2 Pd cat. Indaz Indazoles (Hydrazone Cyclization) Core->Indaz + Hydrazine Pd cat. Suzuki 2-Aryl-5-chlorobenzaldehydes (Site-Selective Suzuki) Core->Suzuki + Ar-B(OH)2 Pd(PPh3)4 LateStage 7-Chloro-Functionalized Heterocycles Isoq->LateStage Suzuki/Buchwald on Cl-handle Indaz->LateStage Iodine (High Reactivity) Iodine (High Reactivity) Aldehyde (Med Reactivity) Aldehyde (Med Reactivity) Iodine (High Reactivity)->Aldehyde (Med Reactivity) Chlorine (Latent) Chlorine (Latent) Aldehyde (Med Reactivity)->Chlorine (Latent)

Figure 1: Divergent synthetic pathways accessible from the 5-Chloro-2-iodobenzaldehyde scaffold.[5][1] Note the "Latent" status of the chlorine atom.

Application 1: Synthesis of 7-Chloroisoquinolines

Mechanism: Modified Larock Isoquinoline Synthesis. The most powerful application of this scaffold is the one-pot condensation/annulation sequence to form substituted isoquinolines. The 5-chloro substituent maps directly to the 7-position of the isoquinoline, a critical region for binding affinity in many kinase inhibitors.

Protocol A: One-Pot Assembly via tert-Butyl Imines

Reagents:

  • Substrate: 5-Chloro-2-iodobenzaldehyde (1.0 equiv)

  • Amine: tert-Butylamine (1.5 equiv) — Crucial for preventing N-alkylation side reactions.

  • Alkyne: Internal alkyne (e.g., diphenylacetylene) or terminal alkyne (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or dppf (5 mol%)

  • Base: Na₂CO₃ (2.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • Charge a reaction vial with 5-Chloro-2-iodobenzaldehyde (1.0 mmol) and anhydrous MgSO₄ (200 mg).

    • Add tert-butylamine (1.5 mmol) and stir neat or in minimal CH₂Cl₂ for 2–4 hours at room temperature.

    • Validation: Monitor by TLC (disappearance of aldehyde). The bulky t-butyl group prevents stable coordination until the cyclization step.

    • Remove volatiles/solvent under vacuum if CH₂Cl₂ was used.

  • Palladium Insertion & Annulation:

    • Dissolve the crude imine residue in DMF (5 mL).

    • Add the Alkyne (1.2 mmol), Na₂CO₃ (2.0 mmol), Pd(OAc)₂ (11 mg), and PPh₃ (26 mg).

    • Purge the vial with Argon for 2 minutes.

    • Heat to 100°C for 6–12 hours.

  • Work-up:

    • Cool to RT. Dilute with EtOAc and wash with H₂O (3x) to remove DMF.

    • Dry organic layer over Na₂SO₄ and concentrate.

    • Purify via flash chromatography (Hexanes/EtOAc).

Critical Note on Regiochemistry: When using terminal alkynes (R-C≡C-H), the major isomer typically places the bulky "R" group at the C-3 position of the isoquinoline, due to steric minimization during the alkyne insertion step [1].

Application 2: Synthesis of 5-Chloro-1H-indazoles

Mechanism: Condensation followed by intramolecular C-N bond formation. Indazoles are privileged scaffolds in anti-inflammatory and oncology drug discovery.[4]

Protocol B: Hydrazone-Mediated Cyclization

Reagents:

  • Substrate: 5-Chloro-2-iodobenzaldehyde[6][7]

  • Hydrazine: Phenylhydrazine or Alkylhydrazine (1.1 equiv)

  • Catalyst: CuI (10 mol%) or Pd(OAc)₂/BINAP

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DMSO or Toluene

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Combine aldehyde and hydrazine in Ethanol. Reflux for 1 hour.

    • Cool and filter the precipitate (hydrazone). Do not skip isolation; the purity of the hydrazone affects the cyclization yield.

  • Cyclization:

    • Suspend the hydrazone in DMSO.

    • Add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃.

    • Heat to 80–100°C for 8 hours.

    • Mechanism:[5][3][8][9] The metal inserts into the C-I bond, followed by intramolecular amination of the hydrazone nitrogen.

  • Outcome:

    • Yields 1-substituted-5-chloro-1H-indazoles. The chlorine remains intact for further coupling.

Application 3: Site-Selective Suzuki Coupling

Objective: Functionalization of C-2 without disturbing the C-5 Chloride.

Protocol C: Chemo-Selective Arylation

Logic: The oxidative addition of Pd(0) to Ar-I is kinetically faster than to Ar-Cl by several orders of magnitude. By using "mild" ligands (like PPh₃) rather than "hot" ligands (like Buchwald precatalysts or alkylphosphines), one ensures exclusive reaction at the iodine.

Conditions:

  • Catalyst: Pd(PPh₃)₄ (3 mol%) — Avoid Pd-G3/G4 precatalysts or XPhos, which might activate the chloride.

  • Solvent: Toluene/Ethanol/Water (4:1:1) or DME/Water.

  • Base: Na₂CO₃ (mild) instead of K₃PO₄ (strong).

  • Temperature: 60°C (Do not exceed 80°C).

Workflow Visualization (Mechanism):

SuzukiSelectivity Start 5-Cl-2-I-benzaldehyde OxAdd Oxidative Addition (Fast at C-I) Start->OxAdd Pd(PPh3)4, 60°C SideRxn Side Reaction: Cl-Activation Start->SideRxn Avoid: XPhos, >100°C TransMet Transmetallation (Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formed) TransMet->RedElim Product 5-Chloro-2-aryl-benzaldehyde RedElim->Product

Figure 2: Kinetic control pathway ensuring chemo-selectivity for the Iodine position.

Handling and Stability

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The aldehyde is susceptible to air oxidation to 5-chloro-2-iodobenzoic acid.

  • Quality Control: Before use, check ¹H NMR.

    • Aldehyde peak: ~10.0 ppm (singlet).

    • Acid impurity: Broad singlet >11 ppm.

    • If acid content >5%, purify via short silica plug (elute with CH₂Cl₂).

References

  • Roesch, K. R., & Larock, R. C. (1999).[10] Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes. Organic Letters, 1(4), 553–556.

  • Song, J. J., & Yee, N. K. (2000).[4] A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Sigma-Aldrich. (n.d.). 5-Chloro-2-hydroxy-3-iodobenzaldehyde Product Page (Structural Analog Reference).

Sources

Application

Application Note &amp; Protocol: Chemoselective Sonogashira Coupling of 5-Chloro-2-iodobenzaldehyde with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the reaction of 5-Chloro-2-iodobenzaldehyde with terminal alkynes. It offers insights into the reaction's mechani...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the reaction of 5-Chloro-2-iodobenzaldehyde with terminal alkynes. It offers insights into the reaction's mechanistic underpinnings, practical considerations for experimental design, and a comprehensive, step-by-step protocol for laboratory execution. The focus is on leveraging the inherent chemoselectivity of the substrate to achieve precise molecular construction.

Introduction and Strategic Importance

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This transformation is conducted under mild conditions, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base, and demonstrates broad functional group tolerance.[1][4]

The substrate, 5-Chloro-2-iodobenzaldehyde, is a particularly valuable building block. It possesses three distinct functional handles: an aldehyde, a chloro substituent, and an iodo substituent. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions allows for highly selective functionalization.[1][5] The C-I bond undergoes oxidative addition to the palladium catalyst far more readily than the more robust C-Cl bond.[5]

This predictable chemoselectivity makes it possible to selectively couple a terminal alkyne at the 2-position, yielding a 2-alkynyl-5-chlorobenzaldehyde. This product is a versatile intermediate, as the preserved chloro and aldehyde groups are available for subsequent orthogonal transformations, enabling the rapid assembly of complex molecular architectures relevant to pharmaceuticals and advanced materials.[6]

Reaction Mechanism and Chemoselectivity

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][4][7]

  • The Palladium Cycle :

    • Oxidative Addition : A coordinatively unsaturated Palladium(0) species, often generated in situ, reacts with 5-Chloro-2-iodobenzaldehyde. Due to the lower bond dissociation energy, the catalyst selectively inserts into the C–I bond, forming a Pd(II) intermediate.[1][5]

    • Transmetalation : The copper(I) acetylide, formed in the copper cycle, transfers its alkyne group to the Pd(II) complex.[1][7]

    • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the C(sp²)-C(sp) bond of the final product and regenerating the active Pd(0) catalyst.[1][7]

  • The Copper Cycle :

    • The terminal alkyne reacts with a copper(I) salt, such as CuI, in the presence of the amine base to form a copper(I) acetylide.[1][7] This species is more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step.

The key to this specific application is the inherent reactivity difference among aryl halides: I > OTf > Br >> Cl .[1][5] This hierarchy ensures that under standard Sonogashira conditions, the reaction occurs exclusively at the iodide position, leaving the chloride untouched for potential future modifications.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex_B Ar-Pd(II)(I)L₂ Pd0->Pd_Complex_B Oxidative Addition Pd_Complex_C Ar-Pd(II)(C≡CR)L₂ Pd_Complex_B->Pd_Complex_C Transmetalation Pd_Complex_C->Pd0 Reductive Elimination Product Product (Ar-C≡C-R) Pd_Complex_C->Product CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Base, R-C≡C-H Cu_Acetylide->Pd_Complex_B Cu_Acetylide->CuI Transmetalation ArI 5-Chloro-2-iodobenzaldehyde (Ar-I) ArI->Pd_Complex_B Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->CuI BaseHX Base-H⁺X⁻

Caption: Dual catalytic cycle of the Sonogashira reaction.

Application Notes & Experimental Considerations

Catalyst and Ligand Selection
  • Palladium Source : Standard pre-catalysts such as Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are highly effective for coupling with reactive aryl iodides.[1][4] Catalyst loading is typically low, ranging from 1-5 mol%.

  • Copper Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst, used at a loading of 2-10 mol%.[1] While CuI accelerates the reaction, it can also promote the undesirable oxidative homocoupling of the terminal alkyne (Glaser coupling).[3][8] This side reaction is minimized by maintaining strictly anaerobic conditions.

  • Copper-Free Systems : For sensitive substrates or to completely avoid Glaser coupling, copper-free protocols have been developed.[8] These often require stronger bases, different solvents, or more specialized, bulky, and electron-rich phosphine ligands to facilitate the deprotonation and coupling of the alkyne.[4][8]

  • Ligands : For this specific transformation involving a highly reactive C-I bond, triphenylphosphine (PPh₃), provided with the palladium pre-catalyst, is generally sufficient. More sophisticated ligands are typically reserved for less reactive aryl bromides or chlorides.[9]

Solvent and Base
  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen iodide (HI) formed during the reaction and to facilitate the formation of the copper acetylide.[2] It can often be used as the solvent or co-solvent.

  • Solvent : Anhydrous, degassed solvents are critical for reproducible results. Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are common choices, providing good solubility for the reagents.

Reaction Conditions and Monitoring
  • Inert Atmosphere : The Sonogashira coupling is sensitive to oxygen, which can lead to catalyst deactivation and promote alkyne homocoupling.[10] All manipulations should be performed under an inert atmosphere of nitrogen or argon using Schlenk techniques.

  • Temperature : The high reactivity of the C-I bond means these reactions can often be run efficiently at or slightly above room temperature (25-40 °C), which helps to minimize side reactions.[1][5]

  • Monitoring : Reaction progress can be easily monitored by Thin-Layer Chromatography (TLC) or LC-MS, tracking the consumption of the 5-Chloro-2-iodobenzaldehyde starting material.

Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of 5-Chloro-2-iodobenzaldehyde with phenylacetylene as a representative terminal alkyne.

Experimental_Workflow start Start setup Setup Schlenk Flask (Inert Atmosphere N₂/Ar) start->setup reagents Add Solids: 5-Chloro-2-iodobenzaldehyde PdCl₂(PPh₃)₂ CuI setup->reagents degas Evacuate & Refill with N₂/Ar (3x) reagents->degas solvents Add Anhydrous/Degassed THF and Et₃N via Syringe degas->solvents stir Stir to Dissolve solvents->stir alkyne Add Terminal Alkyne Dropwise via Syringe stir->alkyne react React at RT-40°C Monitor by TLC alkyne->react workup Reaction Complete Begin Work-up react->workup filter Filter through Celite Wash with EtOAc workup->filter concentrate Concentrate Filtrate In Vacuo filter->concentrate extract Aqueous Work-up (NH₄Cl wash, Brine) concentrate->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry purify Purify by Column Chromatography dry->purify end Characterize Pure Product purify->end

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Fluorescent Probes Utilizing 5-Chloro-2-iodobenzaldehyde

Introduction: Unlocking New Fluorophores with a Versatile Building Block In the dynamic field of molecular probes and bioimaging, the rational design of novel fluorophores with tailored photophysical properties is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Fluorophores with a Versatile Building Block

In the dynamic field of molecular probes and bioimaging, the rational design of novel fluorophores with tailored photophysical properties is paramount. The strategic selection of starting materials is a critical determinant of the final probe's functionality, dictating its synthetic accessibility, spectral characteristics, and suitability for specific applications. 5-Chloro-2-iodobenzaldehyde emerges as a highly valuable, yet underutilized, scaffold for the construction of sophisticated fluorescent probes. Its unique trifunctional nature—an ortho-iodine, a meta-chloro, and an aldehyde group—offers a powerful toolkit for synthetic chemists to engineer a diverse array of fluorescent molecules.

The presence of an iodine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, enabling the facile introduction of various π-conjugated systems to construct the core fluorophore.[1][2] The electron-withdrawing nature of the chlorine atom can be exploited to modulate the electronic properties of the resulting molecule, influencing its absorption and emission wavelengths. Finally, the aldehyde functionality serves as a versatile anchor for the introduction of specific recognition moieties for analytes of interest or for bioconjugation to proteins and other biomolecules.[3][4]

This comprehensive guide provides detailed application notes and protocols for the synthesis of novel fluorescent probes derived from 5-Chloro-2-iodobenzaldehyde. We will explore two primary synthetic strategies—Suzuki and Sonogashira cross-coupling reactions—and provide step-by-step protocols for the synthesis of representative fluorescent cores. Furthermore, we will delve into the rationale behind the experimental choices and discuss the potential applications of the resulting probes in cellular imaging and analyte detection.

The Chemical Logic: Why 5-Chloro-2-iodobenzaldehyde?

The strategic positioning of the functional groups in 5-Chloro-2-iodobenzaldehyde offers several distinct advantages for the synthesis of fluorescent probes:

  • Orthogonal Reactivity: The iodine and aldehyde functionalities can be addressed with high selectivity. The iodo group is primed for palladium-catalyzed cross-coupling reactions, leaving the aldehyde available for subsequent modifications, such as the introduction of a sensing moiety.

  • Tunable Photophysics: The chloro and iodo substituents, being electron-withdrawing, can influence the intramolecular charge transfer (ICT) characteristics of the final fluorophore. This allows for the fine-tuning of the emission wavelength and Stokes shift.

  • Synthetic Versatility: The aldehyde group can be readily converted into a variety of other functional groups, or used directly to form Schiff bases or other linkages for attaching the probe to a target molecule.

Synthetic Strategies: Building the Fluorescent Core

The construction of the fluorescent core from 5-Chloro-2-iodobenzaldehyde is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions are renowned for their high efficiency and functional group tolerance, making them ideal for complex molecule synthesis.

Strategy 1: Suzuki-Miyaura Cross-Coupling for Biaryl Fluorophores

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][5] In the context of 5-Chloro-2-iodobenzaldehyde, this reaction can be employed to couple it with a variety of boronic acids or esters, leading to the formation of biaryl structures that often exhibit interesting fluorescent properties.

Suzuki_Coupling A 5-Chloro-2-iodobenzaldehyde C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) A->C B Aryl Boronic Acid (e.g., N,N-dimethylaminophenylboronic acid) B->C D Biaryl Fluorescent Core C->D

Caption: Suzuki-Miyaura coupling of 5-Chloro-2-iodobenzaldehyde.

Protocol 1: Synthesis of a Biaryl Fluorescent Probe via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Chloro-2-iodobenzaldehyde with a commercially available aryl boronic acid.

Materials:

  • 5-Chloro-2-iodobenzaldehyde (1.0 eq)[6]

  • Aryl boronic acid (e.g., 4-(N,N-dimethylamino)phenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-2-iodobenzaldehyde, the aryl boronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add a 4:1:1 mixture of toluene:ethanol:water to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to the flask and transfer the contents to a separatory funnel.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. An inert atmosphere prevents the oxidation and deactivation of the catalyst.

  • Base: The base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.

  • Solvent System: The mixed solvent system ensures the solubility of both the organic reactants and the inorganic base.

Strategy 2: Sonogashira Coupling for Arylalkyne Fluorophores

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][7][8] This reaction provides a direct route to arylalkyne structures, which are often highly fluorescent due to their extended π-conjugation.

Sonogashira_Coupling A 5-Chloro-2-iodobenzaldehyde C Pd Catalyst (e.g., Pd(PPh3)2Cl2) Cu(I) co-catalyst (e.g., CuI) Base (e.g., Et3N) Solvent (e.g., THF) A->C B Terminal Alkyne (e.g., Ethynylpyrene) B->C D Arylalkyne Fluorescent Core C->D

Caption: Sonogashira coupling of 5-Chloro-2-iodobenzaldehyde.

Protocol 2: Synthesis of an Arylalkyne Fluorescent Probe via Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of 5-Chloro-2-iodobenzaldehyde with a terminal alkyne.

Materials:

  • 5-Chloro-2-iodobenzaldehyde (1.0 eq)[6]

  • Terminal alkyne (e.g., ethynylpyrene) (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 5-Chloro-2-iodobenzaldehyde and the terminal alkyne in a mixture of THF and triethylamine (2:1 v/v).

  • Inert Atmosphere: Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: The addition of a copper(I) salt accelerates the reaction, allowing it to proceed at room temperature.[2]

  • Base: Triethylamine acts as both a base and a solvent, neutralizing the hydrogen iodide formed during the reaction.

  • Degassing: Removing dissolved oxygen is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

Photophysical Properties and Potential Applications

The fluorescent probes synthesized from 5-Chloro-2-iodobenzaldehyde are expected to exhibit a range of interesting photophysical properties, which can be tailored by the choice of the coupling partner.

Coupling Partner Expected Fluorophore Class Anticipated λem (nm) Potential Quantum Yield (Φ) Potential Applications
4-(N,N-dimethylamino)phenylboronic acidDonor-Acceptor Biaryl450 - 550Moderate to HighRatiometric sensing, Cellular imaging
2-Naphthylboronic acidExtended π-system Biaryl400 - 500HighGeneral purpose fluorescent label
EthynylpyrenePyrene-based Arylalkyne480 - 600HighSensing of metal ions, Bioimaging[9]
4-EthynylanilineDonor-Acceptor Arylalkyne500 - 600ModeratepH sensing, Polarity probes

Data Presentation: The table above summarizes the potential photophysical properties of fluorescent probes derived from 5-Chloro-2-iodobenzaldehyde. The emission wavelengths and quantum yields are estimates based on literature values for similar fluorophore classes.

Further Functionalization and Applications

The aldehyde group of the synthesized fluorescent cores provides a versatile handle for further modifications to create functional probes.

Functionalization A Fluorescent Core with Aldehyde D Schiff Base Formation A->D E Hydrazone Formation A->E B Primary Amine (e.g., Amino acid, Protein) B->D C Hydrazine Derivative (e.g., Hydrazine hydrate) C->E F Bioconjugated Probe D->F G Hydrazone-based Sensor E->G

Caption: Post-synthetic modification of the aldehyde group.

Applications in Drug Development and Research:

  • Cellular Imaging: The synthesized probes, after conjugation to cell-penetrating peptides or other targeting ligands, can be used for high-resolution imaging of cellular structures and processes.

  • Analyte Sensing: The aldehyde can be reacted with a chelating agent containing a primary amine to create a fluorescent sensor for metal ions. The binding of the metal ion would modulate the photophysical properties of the fluorophore, leading to a detectable change in fluorescence.

  • Monitoring Enzyme Activity: The aldehyde can be incorporated into a substrate for a specific enzyme. Enzymatic cleavage would release the fluorophore, resulting in a "turn-on" fluorescence signal.

Conclusion

5-Chloro-2-iodobenzaldehyde is a powerful and versatile starting material for the synthesis of a wide range of novel fluorescent probes. The orthogonal reactivity of its functional groups allows for a modular and efficient approach to probe design. By employing well-established palladium-catalyzed cross-coupling reactions, researchers can readily access a diverse library of fluorophores with tunable photophysical properties. The protocols and strategies outlined in this guide provide a solid foundation for the development of next-generation fluorescent probes for applications in chemical biology, diagnostics, and drug discovery.

References

  • Chio, K. S., & Tappel, A. L. (1969). Synthesis and characterization of the fluorescent products derived from malonaldehyde and amino acids. Biochemistry, 8(7), 2821–2826.

  • Krawczyk, P. (2020). 4-(4-Chloro-2-oxo-3(1H-phenanthro[9,10-d]imidazol-2-yl)-2H-chromen-6-yl) benzaldehyde as a fluorescent probe for medical imaging: linear and nonlinear optical properties. Photochemical & Photobiological Sciences, 19(4), 473–484.

  • Raj, M., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. RSC Chemical Biology, 5(1), 1-10.

  • Sigma-Aldrich. (n.d.). 5-Chloro-2-iodobenzaldehyde. Retrieved February 10, 2026, from

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

  • The Royal Society of Chemistry. (n.d.). Synthesis of fluorescent probes. Retrieved February 10, 2026, from

  • AOBChem. (n.d.). 5-Chloro-2-iodobenzaldehyde. Retrieved February 10, 2026, from

  • BLD Pharm. (n.d.). 5-Chloro-2-iodobenzaldehyde. Retrieved February 10, 2026, from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Wang, S., et al. (2018). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules, 23(1), 154.

  • Weiss, R., et al. (2006). Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds. Bioconjugate Chemistry, 17(1), 204–213.

  • Wang, S., et al. (2018). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2'-Deoxyuridine. PubMed, 29329267.

  • Krawczyk, P. (2020). 4-(4-Chloro-2-oxo-3(1H-phenanthro[9,10-d]imidazol-2-yl)-2H-chromen-6-yl) benzaldehyde as a fluorescent probe for medical imaging: linear and nonlinear optical properties. PubMed, 32159189.

  • Blasco, R., et al. (2017). Identification of the Iodination and Bromination Products of 3-Hydroxybenzaldehyde: Preparation of 5-Hydroxy-2-iodobenzaldehyde. ResearchGate.

  • Chio, K. S., & Tappel, A. L. (1969). Synthesis and characterization of the fluorescent products derived from malonaldehyde and amino acids. PubMed, 5808334.

  • Wang, Y., et al. (2022). Photoinduced inverse Sonogashira coupling reaction. ResearchGate.

  • Varghese, R., et al. (2011). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Letters in Organic Chemistry, 8(8), 556-564.

  • BLD Pharm. (n.d.). 5-Chloro-2-iodobenzaldehyde. Retrieved February 10, 2026, from

  • BLD Pharm. (n.d.). 5-Chloro-3-hydroxy-2-iodobenzaldehyde. Retrieved February 10, 2026, from

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Fluorescent Probes Using 1-Iodo-2-naphthol. Retrieved February 10, 2026, from

  • Krawczyk, P. (2020). 4-(4-Chloro-2-oxo-3(1H-phenanthro[9,10-d]imidazol-2-yl)-2H-chromen-6-yl) benzaldehyde as a fluorescent probe for medical imaging: linear and nonlinear optical properties. PubMed, 32159189.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling of 5-Chloro-2-iodobenzaldehyde

Ticket ID: #SC-5Cl2I-Suzuki Subject: Optimization of Yield and Chemoselectivity Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summary: The Substrate Challenge You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SC-5Cl2I-Suzuki Subject: Optimization of Yield and Chemoselectivity Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary: The Substrate Challenge

You are working with 5-Chloro-2-iodobenzaldehyde . This substrate presents a classic "Chemoselectivity vs. Stability" conflict. To improve yield, you must navigate three competing factors:

  • Chemoselectivity (The Good): The C-I bond is significantly weaker (~53 kcal/mol) than the C-Cl bond (~80 kcal/mol). Under standard conditions, Palladium will oxidative insert into the C-I bond exclusively, leaving the chlorine available for future functionalization.

  • Steric Hindrance (The Bad): The aldehyde group at the C1 position is ortho to the reactive iodide (C2). This creates steric bulk that slows down the transmetalation step, often leading to stalled reactions or homocoupling of the boronic acid.

  • Functional Group Sensitivity (The Ugly): The aldehyde is prone to side reactions under basic conditions (Cannizzaro disproportionation) and can poison catalysts by coordinating to the metal center.

This guide provides a self-validating workflow to maximize yield while preserving the aldehyde and the chlorine handle.

Module 1: Critical Failure Points & Troubleshooting

Before altering your protocol, diagnose the specific yield-loss mechanism using this logic table.

SymptomProbable CauseMechanismCorrective Action
Low Conversion (<50%) Catalyst DeactivationThe ortho-aldehyde coordinates to Pd, forming a stable, unreactive chelate (Pd-O interaction).Switch to bidentate ligands like dppf or dpephos which resist displacement by the aldehyde oxygen.
High Conversion, Low Yield ProtodeboronationThe boronic acid hydrolyzes (loses B(OH)2, replaced by H) faster than it couples.Use a mild base (K3PO4 instead of Na2CO3) and reduce water content. Add boronic acid in excess (1.5 equiv).
Formation of Des-iodo Product HydrodehalogenationPd-H species form (often from alcohol solvents) and reduce the C-I bond.Avoid primary alcohols (MeOH/EtOH). Use Dioxane, DMF, or Toluene .[1]
Product contains no Chlorine Over-reactionThe catalyst is too active and inserted into the C-Cl bond after the C-I coupling.Lower temperature (stay <80°C). Avoid "super-active" ligands like SPhos unless necessary.

Module 2: Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired pathway and the primary failure modes.

SuzukiPathway Start Substrate: 5-Chloro-2-iodobenzaldehyde OxAdd Oxidative Addition (Fast at C-I) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst TransMet Transmetalation (Slow due to ortho-CHO) OxAdd->TransMet + Ar-B(OH)2 + Base Side_Dehalo Side Product: De-iodinated Benzaldehyde OxAdd->Side_Dehalo Pd-H formation (Solvent dependent) Product Desired Biaryl Product TransMet->Product Reductive Elimination Side_Proto Side Product: Protodeboronated Arene TransMet->Side_Proto Boronic Acid Hydrolysis (Fast)

Caption: Figure 1. Kinetic pathway showing the critical bottleneck at the Transmetalation step caused by the ortho-aldehyde steric hindrance.

Module 3: Optimized Experimental Protocol

This protocol is designed to be self-validating . If Step 3 fails (color change), do not proceed to workup; check catalyst quality.

Reagents & Stoichiometry
  • Substrate: 5-Chloro-2-iodobenzaldehyde (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.3 – 1.5 equiv)

    • Note: Use excess because protodeboronation is the main yield killer.

  • Catalyst: Pd(dppf)Cl2[2][3]·CH2Cl2 (3–5 mol%)

    • Why: The bidentate ferrocenyl ligand (dppf) creates a large bite angle that accelerates reductive elimination and is bulky enough to prevent the aldehyde from poisoning the metal center.

  • Base: K3PO4 (2.0 – 3.0 equiv)

    • Why: Phosphate is milder than carbonate/hydroxide, reducing aldehyde side reactions, but basic enough to activate the boronic acid.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Why: Dioxane is non-protic (prevents dehalogenation). Water is required for the base to function, but keep the ratio low to minimize hydrolysis.

Step-by-Step Workflow
  • Degassing (Crucial):

    • Combine Dioxane and Water in a separate flask. Sparge with Argon/Nitrogen for 15-20 minutes.

    • Reason: Oxygen promotes homocoupling of the boronic acid and oxidizes the aldehyde to carboxylic acid.

  • Assembly:

    • To a reaction vial, add Substrate, Boronic Acid, Base, and Catalyst.[4]

    • Cap the vial and purge with inert gas (3 x Vacuum/Refill cycles).

    • Inject the degassed solvent mixture via syringe.

  • Reaction:

    • Heat to 80°C . Do not exceed 90°C to protect the C-Cl bond.

    • Visual Check: The reaction should turn dark red/brown within 30 minutes. If it remains pale yellow or precipitates black metal immediately (Palladium Black), your catalyst is dead or ligands are insufficient.

  • Monitoring (TLC/HPLC):

    • Check at 2 hours.

    • Self-Validation: If starting material (SM) is consumed but Product is low, check for a spot just below the SM (De-iodinated side product) or a baseline spot (Carboxylic acid from oxidation).

  • Workup:

    • Dilute with EtOAc, wash with water.

    • Special Step: Wash the organic layer with 5% NaHSO3 (Sodium Bisulfite) .

    • Why: This removes any iodine byproducts and prevents oxidation of the aldehyde during concentration.

Module 4: Troubleshooting Decision Tree

Use this flow to determine your next move if the standard protocol fails.

TroubleshootingTree Start Issue: Low Yield CheckSM Is Starting Material Consumed? Start->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes SM_No Yes (SM Consumed) CheckSM->SM_No Temp Increase Temp to 90°C SM_Yes->Temp Step 1 CatChange Switch Catalyst to XPhos Pd G2 Temp->CatChange If fails CheckProto Is Boronic Acid Homocoupled/Hydrolyzed? SM_No->CheckProto Sol_Anhydrous Use Anhydrous Conditions (CsF in Dioxane) CheckProto->Sol_Anhydrous Yes Sol_SlowAdd Slow Addition of Boronic Acid CheckProto->Sol_SlowAdd Yes

Caption: Figure 2. Decision tree for optimizing reaction conditions based on TLC/LCMS data.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh3)4 (Tetrakis)? A: You can, but it is less robust than Pd(dppf)Cl2 for this substrate. The bulky PPh3 ligands can dissociate, allowing the ortho-aldehyde to coordinate to the Palladium, stalling the cycle. If you must use Tetrakis, add 10-20% extra free Triphenylphosphine ligand to the mix to shift the equilibrium back to the active catalyst.

Q: Why is my aldehyde turning into a carboxylic acid? A: This is likely due to dissolved oxygen in your solvent or using a base that is too strong (like NaOH). Ensure rigorous degassing and switch to Potassium Phosphate (K3PO4) or Potassium Carbonate (K2CO3).

Q: Can I use ethanol or methanol as a co-solvent? A: Avoid this. Primary alcohols can act as hydride sources in the presence of Palladium, leading to hydrodehalogenation (replacing the Iodine with Hydrogen) rather than coupling. If you need a polar co-solvent, use DMF or DMAc.

Q: The reaction works but I can't separate the product from the boronic acid byproduct. A: Treat the crude reaction mixture with pinacol or diethanolamine during workup to sequester unreacted boronic species, or use a "scavenger resin" (like silica-supported carbonate) if available.

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Sherwood, J., et al. (2019). Protodeboronation: A key challenge in the Suzuki-Miyaura coupling.[6] Chemical Reviews. (General reference on mechanism of protodeboronation side-reactions).

Sources

Optimization

preventing dehalogenation of 5-Chloro-2-iodobenzaldehyde

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dehalogenation in Cross-Coupling Reactions Welcome to the technical support center dedicated to 5-Chloro-2-iodobenzaldehyde. This reso...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dehalogenation in Cross-Coupling Reactions

Welcome to the technical support center dedicated to 5-Chloro-2-iodobenzaldehyde. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in successfully employing this versatile building block in your synthetic endeavors, with a particular focus on mitigating the common side reaction of dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is 5-Chloro-2-iodobenzaldehyde, and what are its primary applications?

A1: 5-Chloro-2-iodobenzaldehyde is a bifunctional aromatic compound featuring an aldehyde group, a chloro substituent, and a highly reactive iodo substituent. Its utility in organic synthesis, particularly in the pharmaceutical and materials science sectors, stems from the orthogonal reactivity of its two different halogen atoms. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[1] This allows for selective functionalization at the 2-position (iodine) under milder conditions, while the less reactive chlorine at the 5-position can be retained for subsequent transformations under more forcing conditions.

Q2: What is dehalogenation, and why is it a significant issue with this substrate?

A2: Dehalogenation is an undesired side reaction in which a halogen atom on the aromatic ring is replaced by a hydrogen atom.[1] In the case of 5-Chloro-2-iodobenzaldehyde, the primary concern is deiodination, leading to the formation of 5-chlorobenzaldehyde. This side reaction consumes your starting material, reduces the yield of the desired coupled product, and introduces a significant purification challenge due to the similar polarity of the byproduct and starting material.[1]

Q3: Which halogen is more susceptible to dehalogenation, and why?

A3: The iodine atom at the 2-position is far more susceptible to dehalogenation than the chlorine atom at the 5-position. The propensity for dehalogenation in palladium-catalyzed reactions generally follows the order of C-X bond reactivity: I > Br > Cl.[2] This is a direct consequence of the C-I bond being weaker and more susceptible to oxidative addition to the palladium(0) catalyst, which is the first step in both the desired cross-coupling and the undesired dehalogenation pathway.

Q4: What are the primary mechanisms leading to dehalogenation?

A4: Dehalogenation, specifically deiodination in this context, can occur through several mechanisms during a palladium-catalyzed cross-coupling reaction:

  • Protonolysis: After the initial oxidative addition of the C-I bond to the Pd(0) catalyst, the resulting Aryl-Pd(II)-I intermediate can react with a proton source in the reaction mixture (e.g., water, alcohols, or acidic impurities) to replace the palladium complex with a hydrogen atom.

  • Reductive Dehalogenation: The Aryl-Pd(II)-I intermediate can acquire a hydride ligand from various sources within the reaction (e.g., the base, solvent, or even certain phosphine ligands).[3] Subsequent reductive elimination of Ar-H yields the dehalogenated byproduct and regenerates the Pd(0) catalyst.

  • Radical Pathways: Under certain conditions, particularly with visible light or certain bases, radical-mediated dehalogenation can occur.[4][5]

Troubleshooting Guides for Cross-Coupling Reactions

This section provides targeted advice for minimizing dehalogenation in specific, commonly employed cross-coupling reactions.

Issue 1: Significant Deiodination in Suzuki-Miyaura Coupling

You are attempting a Suzuki-Miyaura coupling to form a new C-C bond at the 2-position but observe a high percentage of 5-chlorobenzaldehyde as a byproduct.

start High Deiodination in Suzuki Coupling ligand Inappropriate Ligand Selection? (e.g., PPh₃) start->ligand base Base Too Strong or a Hydride Source? (e.g., NaOtBu, NaOEt) start->base solvent Protic Solvent or Water Content? (e.g., EtOH, high H₂O) start->solvent temp Reaction Temperature Too High? start->temp sol_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) ligand->sol_ligand sol_base Use Weaker Inorganic Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) base->sol_base sol_solvent Use Anhydrous Aprotic Solvents (e.g., Toluene, Dioxane, THF) solvent->sol_solvent sol_temp Lower Reaction Temperature (e.g., start at RT, then warm to 60-80°C) temp->sol_temp

Caption: Troubleshooting logic for deiodination in Suzuki coupling.

Detailed Solutions & Rationale
  • Ligand Selection is Critical:

    • Problem: Simple or less bulky phosphine ligands (like PPh₃) can lead to slower rates of reductive elimination for the desired product. This gives the Aryl-Pd intermediate a longer lifetime, increasing the probability of it undergoing a dehalogenation pathway.[6]

    • Solution: Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][7] These ligands accelerate the desired reductive elimination step, outcompeting the dehalogenation side reaction.[8] The steric bulk also helps to create a protected environment around the palladium center, hindering access for hydride sources.[9]

  • Optimize Your Base:

    • Problem: Strong alkoxide bases like sodium tert-butoxide (NaOᵗBu) or sodium ethoxide (NaOEt) can promote dehalogenation, sometimes by acting as hydride donors.[6]

    • Solution: Switch to weaker inorganic bases. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent choices that provide sufficient basicity for the catalytic cycle while minimizing the risk of dehalogenation.[2][8]

  • Solvent Choice and Purity:

    • Problem: Protic solvents like ethanol or methanol, and even excessive water, can serve as proton sources for protonolysis.[8][10] Some ethereal solvents like dioxane can also be problematic in certain cases.[11]

    • Solution: Use anhydrous, aprotic solvents such as toluene, THF, or dioxane (use with a suitable ligand/base combination).[2] Ensure your solvent is thoroughly dried and degassed to remove both water and oxygen.

  • Temperature and Reaction Time:

    • Problem: High reaction temperatures can accelerate all reaction pathways, including undesired dehalogenation.[6]

    • Solution: Run the reaction at the lowest effective temperature. Given the high reactivity of the C-I bond, many Suzuki couplings can be initiated at room temperature and then gently warmed to 60-80°C if necessary. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to avoid prolonged heating.

Data-Driven Recommendations: Ligand and Base Effects

The following table illustrates the general impact of ligand and base selection on the outcome of a Suzuki coupling with an aryl iodide, where minimizing dehalogenation is key.

LigandBaseDesired Product YieldDehalogenated ByproductRationale
PPh₃NaOEtLow to ModerateHighPromotes dehalogenation due to slow reductive elimination and a strong, hydride-donating base.[6]
PPh₃K₂CO₃ModerateModerateWeaker base helps, but the ligand is still suboptimal.[6]
XPhos K₃PO₄ High to Excellent Very Low (<5%) Optimal combination: Bulky, electron-rich ligand accelerates coupling; weak base minimizes side reactions. [2][7]
dppfCs₂CO₃Good to HighLowA good alternative, often effective in suppressing dehalogenation.

Note: These are illustrative trends. Actual yields will vary based on the specific boronic acid and precise conditions.

Issue 2: Deiodination and/or Homocoupling in Sonogashira Coupling

You are attempting to couple a terminal alkyne at the 2-position but observe the formation of 5-chlorobenzaldehyde and/or the alkyne homocoupling (Glaser) product.

Detailed Solutions & Rationale
  • Copper Co-catalyst Management:

    • Problem: The traditional Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI).[12] While effective, the presence of oxygen can lead to the oxidative homocoupling of the terminal alkyne, consuming your reagent.[1]

    • Solution:

      • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a robust inert atmosphere (Argon or Nitrogen) throughout the reaction.

      • Consider Copper-Free Conditions: Numerous modern protocols for Sonogashira couplings on reactive aryl iodides work efficiently without a copper co-catalyst, which completely eliminates the possibility of Glaser coupling.[13]

  • Base Selection:

    • Problem: The amine base (e.g., triethylamine, diisopropylethylamine) is a crucial component.[12] However, impurities or degradation of the amine can lead to side reactions.

    • Solution: Use a high-purity, freshly distilled amine base. Ensure it is anhydrous.

  • Ligand and Palladium Source:

    • Problem: As with the Suzuki coupling, the choice of ligand is important for promoting the desired C-C bond formation over dehalogenation.

    • Solution: While PPh₃ is commonly used, if dehalogenation is a significant issue, consider switching to a more electron-rich and bulky ligand like those recommended for the Suzuki reaction. Catalyst systems like PdCl₂(PPh₃)₂ are standard, but pre-catalysts may offer better performance in challenging cases.

Issue 3: Low Reactivity or Dehalogenation in Heck Coupling

You are attempting a Heck reaction with an alkene at the 2-position and are either seeing no reaction or the formation of 5-chlorobenzaldehyde.

Detailed Solutions & Rationale
  • Catalyst and Ligand System:

    • Problem: The Heck reaction can be sensitive to the catalyst system.[14] Deactivation of the catalyst can lead to low conversion, and if conditions are too harsh, dehalogenation can occur.

    • Solution: For aryl iodides, phosphine-free catalyst systems (e.g., Pd(OAc)₂) can sometimes be effective. However, if dehalogenation is an issue, employing bulky phosphine ligands or NHC ligands is a reliable strategy to promote the desired coupling pathway.[14]

  • Base and Additives:

    • Problem: The choice of base is critical for regenerating the Pd(0) catalyst in the Heck cycle. An inappropriate base can lead to side reactions.

    • Solution: Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. Organic bases like triethylamine are also common. The choice can be substrate-dependent and may require screening.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Deiodination

This protocol is designed as a starting point for the selective coupling at the C-I bond of 5-Chloro-2-iodobenzaldehyde, employing conditions known to suppress dehalogenation.

Materials:

  • 5-Chloro-2-iodobenzaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous Toluene

  • Anhydrous, degassed Water

  • Schlenk flask or sealed vial with a stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 5-Chloro-2-iodobenzaldehyde, the arylboronic acid, and finely ground K₃PO₄.

  • Add the palladium pre-catalyst (Pd₂(dba)₃) and the SPhos ligand.

  • Seal the flask, and then evacuate and backfill with inert gas three times.

  • Add anhydrous toluene and a minimal amount of degassed water (e.g., Toluene/H₂O 10:1 v/v) via syringe. The water is to help solubilize the base.

  • Degas the resulting solution by bubbling the inert gas through it for 10-15 minutes.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically complete in 2-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram: A Systematic Approach to Troubleshooting Dehalogenation

start Dehalogenation Observed step1 Step 1: Analyze Ligand & Base Are you using a bulky ligand (XPhos, SPhos)? Are you using a weak inorganic base (K₃PO₄, K₂CO₃)? start->step1 Begin Troubleshooting step2 Step 2: Check Solvents & Temperature Is the solvent anhydrous and aprotic? Is the temperature as low as feasible? step1->step2 If 'No', correct and re-run. If 'Yes', proceed. step3 Step 3: Reagent Purity & Atmosphere Are reagents high purity? Is the reaction under a strict inert atmosphere? step2->step3 If 'No', correct and re-run. If 'Yes', proceed. solution Problem Resolved step3->solution If issues persist, consider alternative coupling strategies.

Caption: A logical workflow for systematically troubleshooting dehalogenation.

References

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding.The Journal of Physical Chemistry A.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.Organic Chemistry Portal.
  • How to avoid dehalogenation side reactions in Suzuki coupling.Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution.Environmental Science & Technology.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.NIH.
  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals.PMC.
  • Cross-Coupling Reactions Guide.
  • Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2.YouTube.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.PMC.
  • Reductive Elimination of Aryl Halides
  • Preventing dehalogenation side reactions in 5-Bromo-2-chlorobenzo[d]thiazole couplings.Benchchem.
  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.Benchchem.
  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.PMC.
  • significant dehalogen
  • Heck Reaction.Organic Chemistry Portal.
  • preventing dehalogenation during reactions with 4-Chloro-2-iodo-1-nitrobenzene.Benchchem.
  • Sonogashira coupling.Wikipedia.
  • Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene.

Sources

Troubleshooting

minimizing homocoupling in 5-Chloro-2-iodobenzaldehyde cross-coupling

The following guide is structured as a specialized Technical Support Center for researchers working with 5-Chloro-2-iodobenzaldehyde . It addresses the specific challenge of minimizing homocoupling—both of the substrate...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working with 5-Chloro-2-iodobenzaldehyde . It addresses the specific challenge of minimizing homocoupling—both of the substrate (electrophile) and the coupling partner (nucleophile)—while maintaining chemoselectivity.

Topic: Minimizing Homocoupling & Optimizing Chemoselectivity Ticket ID: CHEMO-OPT-5CL2I Status: Open Support Tier: Senior Application Scientist

Executive Summary & Substrate Analysis

Substrate: 5-Chloro-2-iodobenzaldehyde (CAS: 1001334-22-0) Primary Challenge: Minimizing homocoupling side reactions while preserving the chloro-substituent for future diversification.

In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), "homocoupling" refers to two distinct side reactions that compete with the desired cross-coupling cycle. Identifying which species is dimerizing is the first step in troubleshooting.

Homocoupling TypeReactants InvolvedProductCause
Type A: Electrophile Dimerization 2 × 5-Chloro-2-iodobenzaldehyde3,3'-Dichloro-6,6'-diformylbiphenylReductive elimination from bis-aryl-Pd species; often induced by slow transmetallation or excess reductants.
Type B: Nucleophile Dimerization 2 × Organoboron/AlkyneBiphenyls / DiynesOxidative coupling promoted by dissolved Oxygen (

) or high catalyst loading relative to substrate.

Troubleshooting Guide (Q&A)

Issue 1: I am observing the formation of the symmetric aldehyde dimer (Type A).

Diagnosis: This "Ullmann-type" reductive homocoupling suggests the catalytic cycle is stalling after oxidative addition but before transmetallation. The intermediate Ar-Pd(II)-I species accumulates and disproportionates or undergoes ligand exchange with another Ar-Pd species.

Corrective Actions:

  • Increase Nucleophile Concentration: The rate of transmetallation is first-order with respect to the nucleophile. Ensure a slight excess (1.2–1.5 equiv) of the boronic acid/ester is present to intercept the Ar-Pd-I species rapidly.

  • Switch Solvent System: Avoid alcohols (e.g., Ethanol, Isopropanol) if you observe this dimer. Primary and secondary alcohols can act as hydride sources or reducing agents that facilitate reductive homocoupling pathways [1]. Switch to non-protic polar solvents like DMF , DMAc , or Dioxane .

  • Check Base Strength: If transmetallation is slow (common with electron-deficient boronic acids), use a stronger base (e.g., switch from

    
     to 
    
    
    
    or
    
    
    ) to activate the boronate more aggressively [2].
Issue 2: My boronic acid is consumed, but the starting aldehyde remains (Type B).

Diagnosis: This is oxidative homocoupling of the boronic acid (Glaser-type mechanism in Sonogashira or oxidative boron coupling in Suzuki). It is almost exclusively caused by the presence of oxygen.

Corrective Actions:

  • Rigorous Degassing: Sparging with nitrogen for 5 minutes is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for at least 20 minutes before adding the catalyst [3].

  • Catalyst Activation: Do not stir the catalyst with the boronic acid in the presence of base before the aryl halide is added. Add the catalyst last or as a solution in degassed solvent.

  • Add a Scavenger: For extremely sensitive cases, adding a substoichiometric amount of a mild reductant like potassium formate (10 mol%) can suppress the oxidized Pd(II) species responsible for this side cycle without inhibiting the main reaction [1].

Issue 3: I see dehalogenation (5-chlorobenzaldehyde) instead of coupling.

Diagnosis: Hydrodehalogenation. The Ar-Pd-I intermediate is intercepting a hydride source.

Corrective Actions:

  • Eliminate Hydride Donors: Remove amine bases (e.g., TEA, DIPEA) if used in Suzuki coupling; stick to inorganic carbonates.

  • Solvent Purity: Ensure solvents are anhydrous and free of stabilizers that might act as H-sources.

  • Temperature Control: Lower the reaction temperature. High temperatures (

    
    C) promote 
    
    
    
    -hydride elimination from ligands or solvents.

Mechanistic Visualization

The following diagram illustrates the "Fork in the Road" where the catalytic cycle diverges into the two unwanted homocoupling pathways.

CatalyticDivergence Start 5-Chloro-2-iodobenzaldehyde (Substrate) OxAdd Oxidative Addition (Ar-Pd-I Species) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Catalyst Pd0->OxAdd NuOx Oxidation by O2 Pd0->NuOx + O2 + Nucleophile Disprop Disproportionation / Exchange OxAdd->Disprop Slow Transmetallation High Temp TransMet Transmetallation (+ Nucleophile) OxAdd->TransMet Fast Step (Optimized Base/Solvent) DimerA Ar-Ar Dimer (Substrate Homocoupling) Disprop->DimerA Product Desired Cross-Coupled Product TransMet->Product Reductive Elimination Product->Pd0 Regenerate Catalyst DimerB Nu-Nu Dimer (Boronic Acid Homocoupling) NuOx->DimerB

Figure 1: Catalytic divergence showing how stalling the main cycle (green) leads to substrate homocoupling (red, left), while oxygen presence leads to nucleophile homocoupling (red, right).

Optimized Experimental Protocols

Protocol A: High-Fidelity Suzuki-Miyaura Coupling

Designed to minimize both homocoupling types and preserve the Chlorine atom.

Reagents:

  • Substrate: 5-Chloro-2-iodobenzaldehyde (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (2–3 mol%)
    
    • Why: The bidentate ferrocene ligand prevents coordination of multiple aryl groups, reducing Type A homocoupling, and is robust against dehalogenation [4].

  • Base:

    
     (2.0 equiv) or 
    
    
    
    • Why: Stronger base facilitates rapid transmetallation, outcompeting the side reactions.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Why: Dioxane is non-reducing (unlike ethanol).

Step-by-Step Workflow:

  • Setup: Charge a reaction vial with the aryl iodide, boronic acid, and base. Add a stir bar.[2][3]

  • Degassing (Critical): Seal the vial with a septum. Evacuate under high vacuum and backfill with Argon. Repeat 3 times .

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Catalyst Addition: Under a positive pressure of Argon, quickly remove the septum to add the Pd catalyst (solid) or add it as a stock solution via syringe. Reseal immediately.

  • Reaction: Heat to 60–80°C .

    • Note: Do not exceed 80°C to ensure the Chlorine atom remains inert.

  • Monitoring: Check TLC/LCMS after 2 hours. If Ar-I is consumed but Ar-Cl remains intact, the reaction is complete.

Protocol B: Workflow for De-Risking Homocoupling

OptimizationWorkflow Start Start Optimization CheckDimer Analyze Crude Mixture: Which Dimer exists? Start->CheckDimer TypeA Substrate Dimer (Ar-Ar) Found CheckDimer->TypeA Ar-Ar TypeB Nucleophile Dimer (Nu-Nu) Found CheckDimer->TypeB Nu-Nu FixA1 Action: Switch Solvent (Remove Alcohols) TypeA->FixA1 FixB1 Action: Freeze-Pump-Thaw (Remove O2) TypeB->FixB1 FixA2 Action: Increase Base Strength (Na2CO3 -> K3PO4) FixA1->FixA2 If persists Success Target Yield > 85% Homocoupling < 5% FixA2->Success FixB2 Action: Add 10% K-Formate (Scavenger) FixB1->FixB2 If persists FixB2->Success

Figure 2: Decision tree for identifying and eliminating the specific type of homocoupling observed.

References

  • Vertex Pharmaceuticals Process Research. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[4][5][6] ACS Publications. Link

  • BenchChem Technical Guides. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.Link

  • Yoneda Labs. (2025). Suzuki-Miyaura Cross-Coupling: Practical Guide and Troubleshooting.Link

  • Sigma-Aldrich. (2023). Cross-Coupling Reaction Manual: Desk Reference for Catalyst Selection.[3]Link

Sources

Optimization

Technical Support Center: Catalyst Mitigation Strategies for 5-Chloro-2-iodobenzaldehyde

Status: Operational Ticket ID: CHEM-SUP-2024-001 Subject: Workup procedure to remove catalyst from 5-Chloro-2-iodobenzaldehyde reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2024-001 Subject: Workup procedure to remove catalyst from 5-Chloro-2-iodobenzaldehyde reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with 5-Chloro-2-iodobenzaldehyde , a high-value intermediate often used in Suzuki, Sonogashira, or Heck couplings. The presence of the aldehyde moiety (susceptible to oxidation/nucleophilic attack) and the aryl iodide (labile C-I bond) creates a "double-bind" scenario where aggressive metal removal techniques (e.g., strong acid washes, oxidative digestion) can degrade your product.

This guide prioritizes non-destructive catalyst removal compliant with ICH Q3D guidelines. We focus on two orthogonal strategies: Chemisorption (Scavengers) and Reversible Derivatization (Bisulfite Adducts) .

Module 1: Diagnostic & Strategy Selection

Before initiating a workup, assess your reaction mixture to select the correct protocol.

Variable Condition Recommended Strategy
Catalyst Type Palladium (Pd), Copper (Cu), Ruthenium (Ru)Protocol A (Scavengers)
Product State Crude Oil / Impure SolidProtocol B (Bisulfite)
Impurity Profile High levels of non-aldehyde organic byproductsProtocol B (Bisulfite)
Scale >100g (Process Scale)Protocol A (Scavengers)
Critical Warning: The Amine Trap

STOP: Do NOT use amine-functionalized scavengers (e.g., Silica-Amine, Silica-Diamine, APS) or resin-based amines (e.g., WA21J).

  • Reason: Your substrate is an aldehyde.[1][2][3][4][5] Primary amines will react immediately to form imines (Schiff bases) , leading to massive yield loss and new impurities.

  • Solution: Use Thiol (-SH) or Thiourea/TMT functionalized scavengers only.

Module 2: Experimental Protocols

Protocol A: Solid-Supported Scavenging (The "Green" Route)

Best for: Final polishing of material that is already relatively pure but fails heavy metal specs (e.g., >20 ppm Pd).

Mechanism: Functionalized silica beads bind metal complexes via high-affinity ligands (Thiol or Trimercaptotriazine) without releasing impurities into the solution.

Materials:

  • Silica-Thiol (Si-Thiol) or Silica-TMT (Si-Trimercaptotriazine).

  • Solvent: THF, Ethyl Acetate, or DCM (Must dissolve your product completely).

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude 5-Chloro-2-iodobenzaldehyde in 10 volumes (10 mL/g) of solvent.

  • Loading: Add the scavenger resin.[6]

    • Standard Load: 10–20 wt% relative to the crude mass.

    • Precise Load: 4–5 equivalents relative to the residual metal content (if known via ICP-MS).

  • Incubation: Stir gently at 40–50°C for 2–4 hours .

    • Note: Higher temperature improves kinetics, but do not exceed 60°C to prevent thermal degradation of the C-I bond.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane filter) to remove the scavenger beads.

  • Analysis: Concentrate a small aliquot and check metal content. If >10 ppm, repeat with fresh scavenger.

Protocol B: Bisulfite Adduct Purification (The "Purity" Route)

Best for: Crude mixtures containing both catalyst AND organic impurities. This method uses the aldehyde functionality to pull the product into water, leaving the lipophilic catalyst (and ligands) in the organic layer.

Mechanism:



Step-by-Step Procedure:

  • Preparation: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Adduct Formation:

    • Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO3) .

    • Add the bisulfite solution to the EtOAc layer (1:1 v/v).

    • Crucial Step: Add 5–10% Methanol or DMF to the mixture. This acts as a phase transfer catalyst to speed up adduct formation [1].

    • Stir vigorously for 30–60 minutes. A white precipitate may form (this is good).

  • Separation (The Wash):

    • If a solid forms, filter it off (this is your product adduct).[2] Wash with EtOAc.

    • If no solid forms (product stays dissolved in water), separate the layers. Keep the Aqueous Layer .

    • Discard the Organic Layer: This contains your catalyst (Pd-Phosphine complexes), ligands, and non-aldehyde impurities.

  • Regeneration:

    • Place the solid adduct or aqueous layer in a flask.

    • Add fresh EtOAc and a solution of Sodium Bicarbonate (NaHCO3) or Sodium Carbonate (Na2CO3) .

    • Caution: Do not use strong NaOH; it can cause haloform-type reactions or damage the C-I bond. pH 9–10 is sufficient.

    • Stir until the solid dissolves and bubbling stops.

  • Isolation: Separate the organic layer, dry over MgSO4, and concentrate.

Module 3: Troubleshooting & FAQs

Q1: I used Activated Carbon (Charcoal) and my yield dropped. Why? A: Activated carbon is non-selective.[7] It often adsorbs planar aromatic compounds like 5-Chloro-2-iodobenzaldehyde via


-

stacking. Switch to Si-Thiol (Protocol A) for high selectivity.

Q2: During Protocol B (Bisulfite), I see a "rag" layer or emulsion. A: This is common with heavy halogenated compounds.

  • Fix: Filter the entire biphasic mixture through a pad of Celite before separation.[2] This breaks the emulsion.

  • Fix: Increase the ionic strength of the aqueous layer by adding a small amount of NaCl (Brine).

Q3: Can I use this for Copper (Cu) removal (Sonogashira)? A: Yes. Protocol A (Si-Thiol) is excellent for Cu removal. For Protocol B, add EDTA to the initial organic wash step to help chelate Cu away from the bisulfite adduct.

Q4: My product turned pink/red after workup. A: This indicates Iodine liberation (


).
  • Cause: Exposure to light or excessive heat during concentration.

  • Fix: Wash the organic layer with dilute Sodium Thiosulfate (

    
    ) solution. This reduces 
    
    
    
    back to colorless iodide.

Module 4: Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the appropriate workup methodology.

G Start Crude Reaction Mixture (5-Cl-2-I-Benzaldehyde) CheckPurity Is the Organic Purity >90%? Start->CheckPurity CheckMetal Is Metal Content >20 ppm? CheckPurity->CheckMetal Yes (Clean NMR) Bisulfite Protocol B: Bisulfite Extraction (Purification + Metal Removal) CheckPurity->Bisulfite No (Complex Mixture) Scavenger Protocol A: Si-Thiol Scavenging (Selective Metal Removal) CheckMetal->Scavenger Yes Final Final Product (<10 ppm Metal) CheckMetal->Final No AvoidAmine CRITICAL: Avoid Amine Scavengers (Prevents Imine Formation) Scavenger->AvoidAmine Scavenger->Final Regenerate Regenerate with NaHCO3 Bisulfite->Regenerate Regenerate->Final

Caption: Workflow for selecting between Scavenging (Protocol A) and Bisulfite Extraction (Protocol B) based on crude purity.

Module 5: Comparative Data

Table 1: Scavenger Compatibility Matrix for Aldehydes

Scavenger Functional GroupCompatibility with AldehydesMetal Affinity (Pd/Cu)Recommendation
Thiol (-SH) High (No Reaction)ExcellentPreferred
Thiourea / TMT High (No Reaction)ExcellentPreferred
Amine (-NH2) Low (Forms Imines)GoodFORBIDDEN
Diamine / En Low (Forms Imidazolidines)ExcellentFORBIDDEN
Activated Carbon Moderate (Non-specific binding)ModerateBackup Only

References

  • Boucher, M. M., et al. (2017).[2] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[2] Link

  • International Council for Harmonisation (ICH). (2019). "Guideline Q3D(R2) on Elemental Impurities." ICH Guidelines. Link

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Biotage. (2023). "Metal Scavenger User Guide: Strategies for Workup." Biotage Technical Resources. Link

Sources

Troubleshooting

Technical Support Center: 5-Chloro-2-iodobenzaldehyde

Topic: Avoiding Over-Reaction & Ensuring Chemoselectivity Executive Summary: The Reactivity Triad 5-Chloro-2-iodobenzaldehyde (CAS: 1001334-22-0) is a high-value scaffold due to its orthogonal reactivity . It possesses t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Over-Reaction & Ensuring Chemoselectivity

Executive Summary: The Reactivity Triad

5-Chloro-2-iodobenzaldehyde (CAS: 1001334-22-0) is a high-value scaffold due to its orthogonal reactivity . It possesses three distinct reactive sites, each with a specific activation energy threshold. "Over-reaction" in this context typically refers to three failure modes:

  • Loss of Chemoselectivity: The aldehyde reacting when you only want to engage the halogen (e.g., Cannizzaro disproportionation or oxidation).

  • Loss of Site-Selectivity: The chlorine reacting during a metal-catalyzed coupling intended only for the iodine.

  • Hydrodehalogenation: The inadvertent loss of the iodine atom (protodeiodination) rather than the desired coupling.

This guide provides the protocols to navigate these energy landscapes precisely.

Module 1: Storage & Pre-Reaction Integrity

The Issue: Users often report the material turning from a pale yellow solid/oil to a dark brown gum. This is auto-oxidation , not polymerization. The aldehyde oxidizes to 5-chloro-2-iodobenzoic acid, which accelerates further degradation.

Protocol: The "Inert-Cold" Chain
  • Atmosphere: Must be stored under Argon or Nitrogen. The iodine bond is photolabile; light accelerates radical formation which initiates auto-oxidation.

  • Temperature: Store at 2–8°C .

  • Stabilization: If storing for >3 months, consider creating a bisulfite adduct (see Module 3) which renders the aldehyde inert until needed.

Visualizing the Degradation Pathway (DOT Diagram)

StorageDegradation Start 5-Chloro-2-iodobenzaldehyde (Pure) Light UV Light / O2 Start->Light Exposure Radical Acyl Radical Intermediate Light->Radical H-abstraction Acid 5-Chloro-2-iodobenzoic Acid (White Solid Precipitate) Radical->Acid +O2 / +H2O IodineLoss Iodine Radical Release (Purple/Brown Discoloration) Radical->IodineLoss C-I Homolysis

Figure 1: The degradation cascade triggered by light and oxygen. Note that "browning" indicates iodine release, while "white solids" indicate acid formation.

Module 2: Controlling Metal-Catalyzed Couplings (Suzuki/Sonogashira)

The Issue: You intend to couple at the Iodine (C-2) position, but you observe reaction at the Chlorine (C-5) or loss of the Iodine (Protodeiodination).

Mechanistic Insight: Oxidative Addition Rates

Palladium inserts into Carbon-Halogen bonds in this order of speed: C-I > C-Br > C-Cl .

  • The Trap: If you use a highly active catalyst (e.g., Pd-RuPhos, Pd(dtbpf)) or high temperatures (>80°C), the catalyst will insert into the C-I bond, complete the cycle, and then immediately insert into the C-Cl bond of the product.

Troubleshooting Guide: Ensuring Selectivity
VariableRecommendationScientific Rationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ Use "slower" phosphine ligands. Avoid bulky, electron-rich Buchwald ligands (e.g., XPhos) unless the C-Cl activation is strictly required later.
Temperature RT to 40°C The Activation Energy (

) for C-I insertion is low. C-Cl insertion requires higher thermal energy. Keep it cool to freeze out the side reaction.
Base K₃PO₄ or Na₂CO₃ Avoid strong hydroxide bases (NaOH) which promote the Cannizzaro reaction (aldehyde destruction) and hydrodehalogenation.
Solvent Dioxane/Water or THF Avoid primary alcohols (MeOH/EtOH) if using strong bases, as they can act as hydride sources for protodeiodination.
Visualizing Reaction Selectivity (DOT Diagram)

ReactionSelectivity cluster_Pathways Competitive Pathways Substrate 5-Chloro-2-iodobenzaldehyde Path_A Path A: Desired Coupling (C-I Insertion) Substrate->Path_A Pd(0), <50°C Path_B Path B: Over-Reaction (C-Cl Insertion) Substrate->Path_B Pd(0), >80°C Rich Ligands Path_C Path C: Protodeiodination (Replaced I with H) Substrate->Path_C High Temp Alcoholic Solvents Product Desired Biaryl Aldehyde Path_A->Product OverProduct Bis-Coupled Product Path_B->OverProduct Deiodo 3-Chlorobenzaldehyde Path_C->Deiodo Product->Path_B Excess Reagent High Temp

Figure 2: Kinetic control pathways. Path A is kinetically favored at lower temperatures. Path B becomes accessible only when thermal energy overcomes the C-Cl activation barrier.

Module 3: Chemoselectivity & Rescue Protocols

The Issue: The aldehyde group is "over-reacting" with the base (Cannizzaro) or nucleophiles.[1]

FAQ: Aldehyde Protection & Purification

Q: My reaction mixture turned black, and the aldehyde peak disappeared from NMR. What happened? A: You likely used a strong base (NaOH/KOH) in the presence of the aldehyde. This triggers the Cannizzaro Reaction , where two aldehyde molecules disproportionate into an alcohol and an acid [1].[1][2][3][4]

  • Fix: Switch to K₃PO₄ (mild base) or protect the aldehyde as an acetal (using ethylene glycol + pTsOH) before the coupling step.

Q: How do I purify the aldehyde if it's contaminated with starting material? A: Do not use silica chromatography immediately if the aldehyde is unstable. Use the Bisulfite Rescue Protocol [2].

Protocol: Bisulfite Purification (The "On/Off" Switch)

This protocol selectively pulls the aldehyde into the aqueous phase, leaving impurities (over-reacted byproducts) in the organic phase.

  • Form Adduct: Dissolve crude mixture in EtOAc. Add saturated aqueous NaHSO₃ (Sodium Bisulfite).[5][6] Shake vigorously. The aldehyde forms a water-soluble adduct.[5][7]

  • Wash: Separate layers. Keep the Aqueous layer. (Impurities are in the organic layer).[6]

  • Regenerate: Add fresh EtOAc to the aqueous layer. Slowly add Na₂CO₃ or NaOH (pH > 10) while stirring. The adduct breaks, releasing pure aldehyde back into the EtOAc.

  • Dry: Separate, dry over MgSO₄, and concentrate.

References & Authority
  • Cannizzaro, S. (1853).[1][2][3] "Ueber den der Benzoësäure entsprechenden Alkohol." Liebigs Annalen, 88, 129–130. (Foundational mechanism for base-induced aldehyde disproportionation).

  • Kjell, D. P., et al. (1999).[8] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry, 64(15), 5722-5724. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Basis for Oxidative Addition rates I > Br > Cl). Link

  • BenchChem Technical Support. "Aldehyde Purification via Bisulfite Adducts." Link

  • Sigma-Aldrich Safety Data Sheet. "5-Chloro-2-iodobenzaldehyde." Link

Sources

Optimization

column chromatography conditions for purifying 5-Chloro-2-iodobenzaldehyde products

Product: 5-Chloro-2-iodobenzaldehyde CAS: 1001334-22-0 Application: Intermediate for Suzuki-Miyaura coupling, synthesis of heterocycles (e.g., quinazolines, indenones). Part 1: The "Golden Standard" Purification Protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 5-Chloro-2-iodobenzaldehyde CAS: 1001334-22-0 Application: Intermediate for Suzuki-Miyaura coupling, synthesis of heterocycles (e.g., quinazolines, indenones).

Part 1: The "Golden Standard" Purification Protocol

This protocol is designed for the isolation of 5-Chloro-2-iodobenzaldehyde from crude reaction mixtures (typically Sandmeyer reactions or oxidation of the corresponding alcohol).

Pre-Column Diagnostics (TLC)

Before packing the column, you must define the target


 window.
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Detection: UV Lamp (254 nm) is primary.

    • Secondary Stain: 2,4-DNP (Dinitrophenylhydrazine).[1][2] Aldehydes turn distinct orange/red .

  • Target

    
    :  0.30 – 0.40.
    
  • Standard Solvent System: Hexanes : Ethyl Acetate (Hex:EtOAc).[3]

TLC Data Table:

Solvent System (v/v) Predicted Behavior Recommendation

| 100% Hexanes | Product stays at baseline (


). | Use for column equilibration. |
| 95:5 Hex:EtOAc  | Product moves slightly (

). | Good starting point for gradient. | | 90:10 Hex:EtOAc | Ideal separation zone (

). | Target Eluent. | | 80:20 Hex:EtOAc | Product elutes too fast (

). | Use only to flush column at end. |
Column Setup & Loading
  • Stationary Phase: Silica Gel 60 (40-63 µm particle size).

  • Ratio: 30:1 to 50:1 (Silica weight : Crude mass).

  • Loading Method: Solid Load (Dry Load) is highly recommended.

    • Why? This compound is a solid (mp ~90°C). Dissolving it in a minimal amount of DCM, adsorbing onto silica, and evaporating the solvent ensures a tight band. Liquid loading often leads to band broadening due to the solubility required in the loading solvent.

Elution Gradient (Step-by-Step)
  • Equilibration: Flush column with 3 Column Volumes (CV) of 100% Hexanes .

  • Fraction 1-5 (Impurity Flush): Elute with 100% Hexanes . This removes non-polar impurities (e.g., de-halogenated byproducts or mineral oil if used in reagents).

  • Fraction 6-20 (Product Elution): Switch to 95:5 Hex:EtOAc . Collect fractions.

  • Ramp: If product has not eluted, increase slowly to 90:10 Hex:EtOAc .

  • Monitoring: Spot every 3rd fraction on TLC. Look for the UV-active spot that stains orange with DNP.

Part 2: Troubleshooting Center & FAQs

Issue 1: "My product is streaking or tailing significantly."

Diagnosis: Acid Contamination. Aldehydes are prone to air-oxidation, forming 5-chloro-2-iodobenzoic acid . This carboxylic acid interacts strongly with the acidic silanols on the silica gel, causing streaking that contaminates the aldehyde fractions.

The Fix:

  • Pre-Column Wash: Dissolve crude in EtOAc and wash with saturated

    
     solution before the column. This converts the acid to its water-soluble salt, removing it from the organic layer.
    
  • Do NOT add triethylamine (TEA) to the column. While TEA neutralizes silica, it can trigger aldol condensations or other side reactions with the aldehyde.

Issue 2: "I see a new spot appearing during the column run."

Diagnosis: Photolytic Deiodination. The C-I bond is weak (


). Exposure to ambient light during a slow column run can cleave the iodine, generating radical species and 3-chlorobenzaldehyde.

The Fix:

  • Wrap the column in aluminum foil.

  • Turn off hood lights if possible.

  • Execute the column quickly; do not leave the compound on silica overnight.

Issue 3: "Co-elution with the starting material (e.g., 3-chlorobenzaldehyde)."

Diagnosis: Insufficient Selectivity. If your synthesis was an iodination of 3-chlorobenzaldehyde, the starting material is very similar in polarity.

The Fix: Change the "Selectivity Triangle". Switch from Hex:EtOAc to Hexanes:Dichloromethane (DCM) or Toluene .

  • Protocol: Start with 100% Hexanes and gradient to 50:50 Hex:DCM.

  • Mechanism: DCM engages in dipole-dipole interactions different from EtOAc, often separating the mono-halogenated starting material from the di-halogenated product based on polarizability differences.

Part 3: Visualized Workflows

Diagram 1: Purification Logic Flow

This diagram outlines the decision-making process for the purification workflow.

PurificationWorkflow Start Crude Reaction Mixture Extraction Workup: EtOAc / NaHCO3 Wash (Remove Acid Impurities) Start->Extraction TLC TLC Analysis (Hex:EtOAc 90:10) Extraction->TLC Decision Is Rf between 0.3 - 0.4? TLC->Decision Adjust Adjust Solvent Polarity Decision->Adjust No Load Dry Load onto Silica (Use DCM to adsorb) Decision->Load Yes Adjust->TLC Column Run Column (Foil Wrapped) Gradient: 100:0 -> 90:10 Hex:EtOAc Load->Column Analyze Combine Pure Fractions Evaporate < 40°C Column->Analyze

Caption: Standard operational procedure for purifying 5-Chloro-2-iodobenzaldehyde, emphasizing acid removal and light protection.

Diagram 2: Troubleshooting Decision Tree

Use this tree when standard conditions fail.

Troubleshooting Problem Problem Detected Streaking Streaking / Tailing Problem->Streaking Coelution Co-elution w/ SM Problem->Coelution NewSpots New Impurities Forming Problem->NewSpots AcidFix Cause: Carboxylic Acid Action: NaHCO3 Wash Streaking->AcidFix SolventFix Cause: Low Selectivity Action: Switch to Hex:DCM Coelution->SolventFix LightFix Cause: Photolysis (Iodine) Action: Wrap Column in Foil NewSpots->LightFix

Caption: Rapid diagnostic tree for resolving common chromatographic failures with halogenated benzaldehydes.

References

  • Sigma-Aldrich. 2-Iodobenzaldehyde Product Specification & Safety Data Sheet. Accessed via Merck/Sigma-Aldrich. Link

  • University of Rochester, Dept. of Chemistry. Solvent Systems for Flash Column Chromatography. Link

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography (EtOAc/Hexane behavior). Link

  • Reach Devices. TLC Stains and Visualization Techniques (2,4-DNP for Aldehydes). Link

  • PubChem. 5-Chloro-2-iodobenzaldehyde Compound Summary. National Library of Medicine. Link

Sources

Reference Data & Comparative Studies

Validation

Structural Analysis and Performance Benchmarking: 5-Chloro-2-iodobenzaldehyde

The following guide is structured to serve as an authoritative technical reference for the structural authentication and application of 5-Chloro-2-iodobenzaldehyde . Executive Summary 5-Chloro-2-iodobenzaldehyde (CAS: 10...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as an authoritative technical reference for the structural authentication and application of 5-Chloro-2-iodobenzaldehyde .

Executive Summary

5-Chloro-2-iodobenzaldehyde (CAS: 1001334-22-0) is a critical halogenated scaffold in drug discovery, particularly for the synthesis of polysubstituted biphenyls and heterocycles via Suzuki-Miyaura or Sonogashira cross-coupling. Its value lies in the orthogonal reactivity of the aryl iodide (C–I) versus the aryl chloride (C–Cl) bonds, allowing for sequential, chemoselective functionalization.

However, the synthesis of this scaffold often incurs the risk of regioisomeric impurities, specifically 2-chloro-5-iodobenzaldehyde . Relying solely on low-resolution 1H NMR for identification can lead to costly downstream failures due to the overlapping signal patterns of these isomers. This guide provides a definitive structural assignment strategy, contrasting 1H/13C NMR diagnostics and benchmarking the compound's reactivity.

Structural Characterization: The NMR Fingerprint

Unlike simple substrates, the definitive identification of 5-Chloro-2-iodobenzaldehyde requires a multi-faceted NMR approach to distinguish it from its positional isomers.

Predicted 1H NMR Spectrum (400 MHz, CDCl₃)

Note: Chemical shifts are estimated based on substituent additivity rules relative to benzene (δ 7.27) and validated against similar halo-benzaldehyde analogs.

ProtonPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
Assignment Logic
CHO C-110.02 Singlet (s)-Diagnostic aldehyde proton.
H-6 C-67.85 Doublet (d)

Deshielded by ortho-CHO. Meta coupling to H-4.
H-3 C-37.80 Doublet (d)

Ortho to Iodine (deshielding anisotropy). Ortho coupling to H-4.
H-4 C-47.25 Doublet of Doublets (dd)

Meta to Iodine, Ortho to Chlorine.
The "Senior Scientist" Insight: 13C NMR & HMBC

While 1H NMR patterns (d, d, dd) are similar for both the target and its isomer, 13C NMR provides the definitive "smoking gun" due to the Heavy Atom Effect of Iodine.

  • Target (5-Chloro-2-iodobenzaldehyde): The carbon bearing the iodine (C-2) will appear significantly upfield (shielded), typically between 90–100 ppm .

  • Isomer (2-Chloro-5-iodobenzaldehyde): The carbon bearing the chlorine (C-2) will appear in the typical aromatic range (~130–135 ppm ), while the C-5 (bearing Iodine) will be upfield.

  • HMBC Correlation: An HMBC experiment will show a correlation from the aldehyde proton (CHO) to C-1, C-2, and C-6.

    • If the CHO correlates to a carbon at ~95 ppm (C-2-I), you have the Target .

    • If the CHO correlates to a carbon at ~135 ppm (C-2-Cl), you have the Isomer .

Comparison with Alternatives

Structural Isomer Differentiation

The table below highlights the critical differences required to validate the identity of the material before proceeding to synthesis.

Feature5-Chloro-2-iodobenzaldehyde (Target)2-Chloro-5-iodobenzaldehyde (Impurity)Diagnostic Action
Substitution Pattern 1-CHO, 2-I, 5-Cl1-CHO, 2-Cl, 5-ICheck C-2 identity.[1]
H-3 Signal Ortho to Iodine (~7.80 ppm)Ortho to Chlorine (~7.35 ppm)H-3 is further downfield in the Target.
C-2 Chemical Shift ~90–100 ppm (C-I) ~130–135 ppm (C-Cl) Definitive Check (13C/HMBC).
Reactivity (Suzuki) C-2 reacts first (Sterically hindered but electronic preference)C-5 reacts first (Sterically accessible)Target yields ortho-substituted product.
Performance in Cross-Coupling

In a competitive Suzuki-Miyaura coupling (e.g., with phenylboronic acid, Pd(PPh₃)₄), the C–I bond undergoes oxidative addition significantly faster than the C–Cl bond.

  • 5-Chloro-2-iodobenzaldehyde: Rapidly forms the 2-phenyl-5-chlorobenzaldehyde intermediate. The chlorine remains intact for a second functionalization (e.g., amination).

  • Bromo-Analog (5-Chloro-2-bromobenzaldehyde): Slower reaction rate; requires higher temperatures or active ligands (e.g., SPhos), increasing the risk of side reactions at the C–Cl site.

Experimental Protocols

Sample Preparation for High-Resolution NMR

To ensure resolution of the fine meta-coupling (


 Hz) on H-6:
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Note: Ensure the solution is free of suspended solids; filter through a cotton plug if necessary to prevent line broadening.

  • Acquisition:

    • 1H: 16 scans, spectral width -2 to 14 ppm (to catch CHO).

    • 13C: 512 scans, spectral width 0 to 220 ppm.

    • HMBC: Optimized for

      
       Hz (long range).
      
Synthesis Workflow (Sandmeyer Route)

The most reliable route to 5-Chloro-2-iodobenzaldehyde avoids direct iodination (which is non-selective) and instead utilizes the Sandmeyer reaction from the amino-precursor.

Sandmeyer_Synthesis Start 5-Chloro-2-nitrobenzaldehyde Step1 Reduction (Fe/HCl or SnCl2) Start->Step1 Inter 2-Amino-5-chlorobenzaldehyde (Unstable Intermediate) Step1->Inter Yield ~85% Step2 Diazotization (NaNO2, HCl, 0°C) Inter->Step2 In situ Diazo Diazonium Salt [Ar-N2]+ Cl- Step2->Diazo Step3 Iodination (KI, r.t.) Diazo->Step3 -N2 gas Product 5-Chloro-2-iodobenzaldehyde (Target) Step3->Product Sandmeyer Yield ~60-70%

Figure 1: Validated synthesis workflow via the Sandmeyer reaction, ensuring regiospecificity.

References

  • Sigma-Aldrich. 5-Chloro-2-hydroxy-3-iodobenzaldehyde Product Specification (Analog Reference). Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773898, 2-Amino-5-chlorobenzaldehyde. Retrieved from

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from

  • Reich, H. J. Hans Reich's Collection of NMR Data: Chemical Shifts of Benzaldehyde Derivatives. University of Wisconsin-Madison.[2] Retrieved from

  • ChemicalBook. 2-Amino-5-chlorobenzaldehyde Synthesis and NMR Data. Retrieved from

Sources

Comparative

Introduction: The Analytical Challenge of a Halogenated Aromatic Aldehyde

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 5-Chloro-2-iodobenzaldehyde 5-Chloro-2-iodobenzaldehyde is a key organic intermediate, pivotal in the synthesis of novel pharmaceutical compounds and com...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 5-Chloro-2-iodobenzaldehyde

5-Chloro-2-iodobenzaldehyde is a key organic intermediate, pivotal in the synthesis of novel pharmaceutical compounds and complex molecular architectures. Its trifunctional nature—featuring an aldehyde, a chloro group, and an iodo group on an aromatic ring—presents a unique analytical challenge. For researchers in drug development and synthetic chemistry, confirming the identity, purity, and structure of this molecule is paramount. Mass spectrometry (MS) stands out as a definitive analytical tool, offering unparalleled sensitivity and structural insight.

This guide provides a senior application scientist's perspective on the mass spectrometric analysis of 5-Chloro-2-iodobenzaldehyde (C₇H₄ClIO), Molecular Weight: 266.46 g/mol .[1] We will dissect and compare common ionization techniques, predict fragmentation behaviors with supporting rationale, and provide actionable experimental protocols. This document is designed to empower researchers to make informed decisions in their analytical workflows, ensuring data integrity and accelerating research outcomes.

Pillar 1: Selecting the Optimal Ionization Technique

The initial and most critical choice in mass spectrometry is the ionization method. The technique must be matched to the analyte's properties and the analytical goal. For a small, semi-volatile, and neutral molecule like 5-Chloro-2-iodobenzaldehyde, several options exist, each with distinct advantages and disadvantages. The two most prominent techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting

EI is a classic, high-energy ionization method that involves bombarding the analyte with a beam of energetic electrons (typically 70 eV).[2][3] This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•+).[4]

  • Causality : The high energy imparted during EI often causes the energetically unstable molecular ion to undergo extensive and predictable fragmentation.[4][5] This is a double-edged sword: while it provides a rich "fingerprint" of the molecule's structure, it can also lead to a weak or entirely absent molecular ion peak, making it difficult to determine the molecular weight.[2]

  • Best Application : EI is the gold standard for Gas Chromatography-Mass Spectrometry (GC-MS). Its high reproducibility allows for the creation of vast spectral libraries (like NIST), enabling confident identification of unknown compounds by spectral matching.[6] For 5-Chloro-2-iodobenzaldehyde, GC-MS with EI would be an excellent choice for purity assessment and confirmation of identity in a synthetic reaction mixture.

Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight Determination

ESI is a soft ionization technique that generates ions from a liquid solution.[7] A high voltage is applied to a liquid passing through a capillary, creating a fine aerosol of charged droplets.[8] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

  • Causality : Because ESI imparts very little excess energy, the analyte molecule typically remains intact.[7][8] This makes it exceptionally reliable for determining the molecular weight of a compound.[9] The choice of positive or negative mode depends on the analyte's ability to accept or donate a proton. While the aldehyde is neutral, the presence of electronegative halogens and the potential for enolization could allow for ion formation in either mode, though positive mode ([M+H]⁺) is generally effective for carbonyls.

  • Best Application : ESI is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS). It is ideal for analyzing compounds that are not sufficiently volatile or thermally stable for GC.[2] For kinetic studies of a reaction involving 5-Chloro-2-iodobenzaldehyde in solution, or for analyzing it within a complex biological matrix, LC-ESI-MS would be the superior choice.

Comparative Summary of Ionization Techniques
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Principle High-energy electron bombardment in a vacuum.[2]High voltage applied to a liquid to form an aerosol.[7]
Ionization Type Hard Ionization.[2]Soft Ionization.[7]
Typical Ion Molecular Ion (M•+)Protonated [M+H]⁺ or Deprotonated [M-H]⁻
Fragmentation Extensive, provides structural fingerprint.[4]Minimal, requires tandem MS (MS/MS) for fragmentation.[7]
Molecular Ion Peak Often weak or absent.Typically the base peak (strongest signal).
Coupled To Gas Chromatography (GC).[2]Liquid Chromatography (LC).[9]
Primary Use Case Structural elucidation, library matching, purity.Molecular weight determination, analysis from solution.

Pillar 2: Predicting and Interpreting Fragmentation Patterns

Understanding how 5-Chloro-2-iodobenzaldehyde fragments is key to confirming its structure. The fragmentation pathways are dictated by the ionization method used.

Electron Ionization (EI) Fragmentation Pathway

Under the high-energy conditions of EI, fragmentation will proceed via pathways that lead to the most stable carbocations and neutral radical species. The presence of two different halogens and an aldehyde group provides several predictable cleavage points.

Key Predicted Fragments in EI-MS:

m/z (for ³⁵Cl)Proposed FragmentIdentityRationale for Formation
266[C₇H₄ClIO]•+Molecular Ion (M•+) Initial ionization event. Its intensity is expected to be low to moderate due to the molecule's susceptibility to fragmentation.
237[C₇H₄ClI]•+[M-CHO]•+Loss of the formyl radical (•CHO), a common fragmentation for aromatic aldehydes.[10]
139[C₇H₄ClO]•+[M-I]•+Cleavage of the C-I bond, which is weaker than the C-Cl bond, resulting in the loss of an iodine radical.
111[C₆H₄Cl]⁺[M-I-CO]⁺Subsequent loss of carbon monoxide (CO) from the [M-I]•+ fragment, a characteristic fragmentation of benzoyl-type ions.
76[C₆H₄]•+[M-I-CO-Cl]•+Loss of a chlorine radical from the m/z 111 fragment.

Logical Flow of EI Fragmentation

The following diagram illustrates the most probable fragmentation cascade for 5-Chloro-2-iodobenzaldehyde under Electron Ionization.

EI_Fragmentation M [C₇H₄ClIO]•+ m/z = 266 M_minus_CHO [C₇H₃ClI]•+ m/z = 237 M->M_minus_CHO - •CHO M_minus_I [C₇H₄ClO]⁺ m/z = 139 M->M_minus_I - •I M_minus_I_minus_CO [C₆H₄Cl]⁺ m/z = 111 M_minus_I->M_minus_I_minus_CO - CO M_minus_I_minus_CO_minus_Cl [C₆H₄]•+ m/z = 76 M_minus_I_minus_CO->M_minus_I_minus_CO_minus_Cl - •Cl

Caption: Predicted EI fragmentation pathway for 5-Chloro-2-iodobenzaldehyde.

Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation

In ESI, we first generate the intact protonated molecule, [M+H]⁺ at m/z 267. To gain structural information, we perform tandem mass spectrometry (MS/MS), where the ion at m/z 267 is isolated and fragmented by collision-induced dissociation (CID). The fragmentation of this even-electron species will differ significantly from the radical-driven fragmentation of EI.

Key Predicted Fragments in ESI-MS/MS of [M+H]⁺:

Precursor m/zProduct m/zProposed FragmentIdentityRationale for Formation
267249[C₇H₅ClIO - H₂O]⁺[M+H - H₂O]⁺Loss of water from the protonated aldehyde (protonated on the carbonyl oxygen).
267141[C₇H₆ClO]⁺[M+H - I]⁺Loss of a neutral iodine atom. This is less common than radical loss in EI but possible.
267113[C₆H₆Cl]⁺[M+H - I - CO]⁺Subsequent loss of neutral CO from the m/z 141 fragment.

Logical Flow of ESI-MS/MS Fragmentation

This diagram shows the fragmentation of the protonated molecule generated via ESI.

ESI_Fragmentation MH [C₇H₄ClIO + H]⁺ m/z = 267 MH_minus_H2O [M+H - H₂O]⁺ m/z = 249 MH->MH_minus_H2O - H₂O MH_minus_I [M+H - I]⁺ m/z = 141 MH->MH_minus_I - I MH_minus_I_minus_CO [M+H - I - CO]⁺ m/z = 113 MH_minus_I->MH_minus_I_minus_CO - CO

Caption: Predicted ESI-MS/MS fragmentation of protonated 5-Chloro-2-iodobenzaldehyde.

Pillar 3: A Self-Validating Experimental Protocol

To ensure trustworthy and reproducible results, a well-defined protocol is essential. Below is a standard operating procedure for the analysis of 5-Chloro-2-iodobenzaldehyde using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

Step-by-Step Protocol for GC-EI-MS Analysis
  • Objective : To confirm the identity and assess the purity of a synthesized batch of 5-Chloro-2-iodobenzaldehyde.

  • Materials :

    • Sample of 5-Chloro-2-iodobenzaldehyde.

    • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade).

    • GC vials with septa.

    • Microsyringe.

    • GC-MS system equipped with an autosampler and an EI source.

  • Sample Preparation :

    • Prepare a stock solution of the analyte at 1 mg/mL in the chosen solvent.

    • Perform a serial dilution to create a working solution of approximately 10 µg/mL. The goal is to avoid detector saturation while achieving a strong signal.

    • Transfer 1 mL of the working solution to a GC vial.

  • Instrumental Setup & Calibration :

    • GC Parameters :

      • Column : A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for this analyte.

      • Inlet Temperature : 250 °C.

      • Injection Volume : 1 µL.

      • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

      • Oven Program : Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. This program ensures good separation from solvent and potential impurities.

    • MS Parameters :

      • Ion Source : Electron Ionization (EI).

      • Source Temperature : 230 °C.

      • Electron Energy : 70 eV.

      • Mass Range : Scan from m/z 40 to 400. This range will capture all expected fragments and the molecular ion.

      • Solvent Delay : 3 minutes (to prevent the high concentration of solvent from damaging the detector filament).

  • Data Acquisition & Analysis :

    • Run a blank injection (solvent only) to check for system contamination.

    • Inject the sample.

    • Identify the chromatographic peak corresponding to 5-Chloro-2-iodobenzaldehyde.

    • Extract the mass spectrum from the apex of this peak.

    • Analyze the spectrum:

      • Check for the presence of the molecular ion at m/z 266 and 268 (due to the ³⁵Cl/³⁷Cl isotope pattern).

      • Identify key fragment ions (e.g., m/z 139, 111) as predicted.

      • Compare the acquired spectrum against a reference library (e.g., NIST) if available for a tentative match.

      • Integrate the peak area to assess purity relative to other components in the chromatogram.

This protocol is self-validating through the inclusion of a solvent blank and the systematic comparison of acquired data against theoretically predicted fragmentation patterns and isotopic distributions.

Conclusion: An Integrated Analytical Strategy

The mass spectrometric analysis of 5-Chloro-2-iodobenzaldehyde is not a one-size-fits-all process. The optimal approach is dictated by the analytical question at hand.

  • For rapid identity confirmation and purity analysis of a neat or purified substance, GC-EI-MS is the method of choice, offering robust fragmentation for structural fingerprinting.

  • For analyzing the compound in complex mixtures, monitoring its reaction in solution, or when high sensitivity for molecular weight is required, LC-ESI-MS is superior.

By understanding the fundamental principles of ionization and fragmentation detailed in this guide, researchers can confidently select the appropriate technique, interpret the resulting data with high accuracy, and ensure the integrity of their synthetic and developmental workflows.

References

  • Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Retrieved from [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Retrieved from [Link]

  • Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • AOBChem. (n.d.). 5-Chloro-2-iodobenzaldehyde. Retrieved from [Link]

  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS One. Retrieved from [Link]

  • Chemchart. (n.d.). 5-chloro-2-hydroxy-3-iodobenzaldehyde (215124-03-1). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Chloro-2-iodobenzaldehyde. Retrieved from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • Liu, Z., et al. (2000). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][11][12]benzodiazepin-1(2H)-ones. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-. Retrieved from [Link]

  • Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Cooperative Institute for Research in Environmental Sciences. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • Singh, N. (2021). Ionization Methods in Mass Spectrometry. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Electron ionization and mass spectrometry. YouTube. Retrieved from [Link]

  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PubChem. (n.d.). 5-Iodosalicylaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). ESI‐(−) mass spectrum (MS) of the reaction between p‐chloro.... Retrieved from [Link]

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Validation

A Comparative Guide to the X-ray Crystal Structure of 5-Chloro-2-iodobenzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. The...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms within a crystal lattice dictates a compound's physical and chemical properties, influencing everything from solubility and bioavailability to reactivity and solid-state stability. Among the myriad of organic compounds, halogenated benzaldehydes represent a critical class of synthons and pharmacophores. This guide provides a comparative analysis of the X-ray crystal structure of 5-Chloro-2-iodobenzaldehyde derivatives, offering insights into their synthesis, crystallization, and the subtle yet significant impact of substituent effects on their supramolecular architecture.

While the definitive crystal structure of the parent compound, 5-Chloro-2-iodobenzaldehyde, is not publicly available in crystallographic databases as of this guide's compilation, a comprehensive analysis of its derivatives and closely related analogues provides invaluable predictive insights into its structural characteristics. This guide will leverage the available crystallographic data of related compounds to illuminate the principles of molecular recognition and crystal packing inherent to this class of molecules.

The Significance of Halogenated Benzaldehydes

Substituted benzaldehydes are foundational building blocks in organic synthesis. The introduction of halogen atoms, particularly chlorine and iodine, imparts unique properties to the benzaldehyde scaffold. The electronegativity and polarizability of these halogens can modulate the electronic properties of the aromatic ring and the reactivity of the aldehyde functional group. Furthermore, chlorine and iodine atoms can participate in a range of non-covalent interactions, including hydrogen bonds and halogen bonds, which are instrumental in directing the self-assembly of molecules in the solid state. These interactions are of profound interest in crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties.

Synthesis and Crystallization: A Deliberate Path to Discovery

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction analysis. The following protocols outline a generalized approach for the synthesis and crystallization of 5-Chloro-2-iodobenzaldehyde derivatives.

General Synthesis Protocol for 5-Chloro-2-iodobenzaldehyde Derivatives

The synthesis of derivatives of 5-Chloro-2-iodobenzaldehyde often involves nucleophilic substitution or condensation reactions at the aldehyde functional group. For instance, the synthesis of Schiff base derivatives can be achieved through the condensation of the parent aldehyde with a primary amine.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1 equivalent of 5-Chloro-2-iodobenzaldehyde in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.

  • Addition of Amine: To the stirred solution, add 1 equivalent of the desired primary amine. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid product is collected by vacuum filtration.

  • Purification: The crude product is washed with a small amount of cold solvent to remove any unreacted starting materials and soluble impurities. Further purification can be achieved by recrystallization.

Causality: The choice of solvent is critical; it must dissolve the reactants but should not react with them. The use of a catalyst accelerates the dehydration step in imine formation. Cooling the reaction mixture before filtration maximizes the yield of the precipitated product.

Crystallization Protocol for X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step. Recrystallization is a powerful technique for both purification and crystal growth.[1][2][3] The principle relies on the differential solubility of the compound in a given solvent at different temperatures.[1]

Step-by-Step Protocol:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for benzaldehyde derivatives include ethanol, methanol, acetone, and ethyl acetate. A solvent/anti-solvent system can also be employed.

  • Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimal amount of the hot solvent is added to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel to prevent premature crystallization.

  • Slow Cooling: The flask is covered and allowed to cool slowly to room temperature. This slow cooling process is crucial for the formation of large, well-ordered crystals.

  • Crystal Growth: The flask should be left undisturbed in a vibration-free environment. Crystal formation can sometimes be induced by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.

  • Isolation: Once a sufficient number of well-formed crystals have appeared, they are isolated by careful decantation of the mother liquor or by filtration.

  • Drying: The crystals are gently dried on a filter paper or in a desiccator.

Causality: Rapid cooling often leads to the formation of small, poorly-defined crystals or an amorphous precipitate. Slow cooling allows the molecules to arrange themselves in an ordered crystal lattice.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Analysis s1 Dissolve 5-Chloro-2-iodobenzaldehyde s2 Add Primary Amine s1->s2 s3 Reaction & Monitoring (TLC) s2->s3 s4 Isolation (Filtration) s3->s4 p1 Recrystallization s4->p1 p2 Single Crystal Growth p1->p2 a1 X-ray Diffraction p2->a1 a2 Structure Solution & Refinement a1->a2

Caption: Experimental workflow for the synthesis and crystallographic analysis of 5-Chloro-2-iodobenzaldehyde derivatives.

Comparative Crystal Structure Analysis

The substitution pattern on the benzaldehyde ring significantly influences the resulting crystal packing. A comparative analysis of the crystal structures of halogenated benzaldehyde derivatives reveals key trends in their supramolecular chemistry. For this analysis, we will consider the known crystal structure of 5-chlorosalicylaldehyde (a hydroxyl derivative of the target class) and other relevant halogenated benzaldehydes.

Table 1: Comparative Crystallographic Data of Selected Halogenated Benzaldehydes

CompoundFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsReference
5-ChlorosalicylaldehydeC₇H₅ClO₂MonoclinicP2₁/nIntramolecular O-H···O hydrogen bond, intermolecular C-H···O interactions[4]
2,3-DichlorobenzaldehydeC₇H₄Cl₂OMonoclinicP2₁/cC-H···O hydrogen bonds, π-π stacking[5]
2,6-DichlorobenzaldehydeC₇H₄Cl₂OMonoclinicP2₁/cC-H···O hydrogen bonds, C=O···Cl interactions
4-ChlorobenzaldehydeC₇H₅ClOOrthorhombicP2₁2₁2₁C-H···O interactions, π-π stacking
3-Chloro-5-fluorosalicylaldehydeC₇H₄ClFO₂MonoclinicP2₁/cIntramolecular O-H···O hydrogen bond, C-H···O, C-H···F, F···O interactions, π-π stacking
Analysis of Intermolecular Interactions
  • Hydrogen Bonding: In derivatives containing a hydroxyl group, such as 5-chlorosalicylaldehyde and 3-chloro-5-fluorosalicylaldehyde, a strong intramolecular O-H···O hydrogen bond is a dominant feature.[4] This interaction locks the conformation of the molecule, making it planar. In the absence of strong hydrogen bond donors, weaker C-H···O interactions between the aldehyde proton and the oxygen of a neighboring molecule often play a crucial role in the crystal packing.

  • Halogen Bonding: The iodine atom in 5-Chloro-2-iodobenzaldehyde derivatives is a potential halogen bond donor. Halogen bonds are directional interactions between an electrophilic region on a halogen atom and a nucleophilic site. These interactions can be as strong as conventional hydrogen bonds and are increasingly recognized as a powerful tool in crystal engineering. In the crystal structures of other halogenated compounds, halogen···halogen and halogen···oxygen interactions are frequently observed.

  • π-π Stacking: The aromatic rings of benzaldehyde derivatives often engage in π-π stacking interactions, where the electron-rich π-system of one ring interacts with the electron-poor π-system of an adjacent ring. These interactions contribute significantly to the overall stability of the crystal lattice.[5] The presence and geometry of these stacks are influenced by the substituents on the aromatic ring.

structure_property substituents Substituents (e.g., -OH, -Cl, -I, -F) interactions Intermolecular Interactions substituents->interactions Influence packing Crystal Packing & Supramolecular Architecture interactions->packing Dictate properties Physicochemical Properties (Solubility, Stability, etc.) packing->properties Determine

Caption: The relationship between molecular substituents and the resulting physicochemical properties of the crystalline material.

Comparison with Alternative Halogenated Benzaldehydes

The choice of halogen substituents on a benzaldehyde core allows for the fine-tuning of its solid-state properties. The table below compares the potential impact of different halogenation patterns on the crystal engineering potential of benzaldehyde derivatives.

Table 2: Comparison of Halogenated Benzaldehyde Scaffolds for Crystal Engineering

ScaffoldPotential for Strong Hydrogen BondingPotential for Halogen BondingSteric Influence on Packing
5-Chloro-2-iodobenzaldehydeLow (unless derivatized with H-bond donors)High (Iodine is a strong halogen bond donor)Moderate to High
5-ChlorosalicylaldehydeHigh (Intramolecular O-H···O)Moderate (Chlorine is a weaker halogen bond donor)Moderate
DichlorobenzaldehydesLowModerateHigh (depending on substitution pattern)
Fluorinated BenzaldehydesLowLow (Fluorine is a poor halogen bond donor)Low

The presence of an iodine atom in the 2-position of 5-Chloro-2-iodobenzaldehyde derivatives offers a significant advantage for rational crystal design due to its strong halogen bonding propensity. This allows for the programmed assembly of molecules into specific supramolecular architectures. In contrast, derivatives lacking a strong halogen bond donor, such as fluorinated benzaldehydes, will have crystal packing primarily governed by weaker interactions.

Conclusion

The X-ray crystal structure of 5-Chloro-2-iodobenzaldehyde derivatives provides a window into the intricate world of molecular self-assembly. While the crystal structure of the parent compound remains elusive in the public domain, the analysis of its derivatives and related halogenated benzaldehydes offers a robust framework for understanding their solid-state behavior. The interplay of hydrogen bonds, halogen bonds, and π-π stacking interactions, dictated by the nature and position of the substituents, governs the final crystal architecture. For researchers in drug development and materials science, this understanding is not merely academic; it is a critical tool for the rational design of crystalline materials with tailored properties, ultimately accelerating the path from molecular concept to functional application.

References

  • Fábos, V., & Kemeny, S. (2022). Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde. The Journal of Physical Chemistry A, 126(31), 5236–5248. [Link]

  • PubChem. (n.d.). 5-Chloro-salicylaldehyde. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Solanko, K. A., & Bond, A. D. (2011). Intermolecular interactions and unexpected isostructurality in the crystal structures of the dichlorobenzaldehyde isomers. Acta Crystallographica Section B: Structural Science, 67(Pt 5), 437–445. [Link]

  • Mhlongo, N. N., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Advances, 10(25), 14845-14859. [Link]

  • Ribeiro da Silva, M. A., & Monte, M. J. (2021). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 26(11), 3326. [Link]

  • Roman, G. (2023). Salicylaldehydes Derived from 5-(Chloromethyl)-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology, 17(3), 532-540. [Link]

  • Kirchner, M. T., et al. (2020). Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. IUCrData, 5(11), x201111. [Link]

  • AOBChem. (n.d.). 5-Chloro-2-iodobenzaldehyde. Retrieved February 10, 2026, from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved February 10, 2026, from [Link]

  • Guchhait, S. K., & Chaudhary, P. (2014). Divergent Reactions of Indoles with Aminobenzaldehydes: Indole Ring-Opening vs. Annulation and Facile Synthesis of Neocryptolepine. Organic Letters, 16(18), 4702–4705. [Link]

  • Auffinger, P., et al. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences, 101(48), 16789-16794. [Link]

  • Sherrill, C. D. (n.d.). Intermolecular Interactions. Sherrill Group. Retrieved February 10, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC 114170: Experimental Crystal Structure Determination. Retrieved February 10, 2026, from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Ienascu, I. M. C., et al. (2009). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Journal of the Serbian Chemical Society, 74(8-9), 847-856. [Link]

  • Ibrahim, M., et al. (2021). Chapter 10. Room temperature crystallography and X-ray spectroscopy of metalloenzymes. In Methods in Enzymology (Vol. 655, pp. 259-291). Academic Press. [Link]

  • Li, X., et al. (2022). CCDC 2190420: Experimental Crystal Structure Determination. University of Groningen Research Portal. [Link]

  • Baletska, S., et al. (2023). I_mIm_btc, CCDC 2302266: Experimental Crystal Structure Determination. PUBDB. [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2022). CCDC 2181759: Experimental Crystal Structure Determination. NSF Public Access Repository. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Base Selection in 5-Chloro-2-iodobenzaldehyde Reactions

For researchers, scientists, and professionals in drug development, 5-Chloro-2-iodobenzaldehyde is a valuable and versatile building block. Its dual halogenation at strategic positions, combined with the reactive aldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, 5-Chloro-2-iodobenzaldehyde is a valuable and versatile building block. Its dual halogenation at strategic positions, combined with the reactive aldehyde functionality, opens a gateway to a diverse array of complex molecular architectures. However, the success of synthetic transformations involving this substrate is often critically dependent on the judicious selection of a base. The choice of base is not merely a matter of scavenging acid; it is a key parameter that dictates reaction efficiency, yield, and in some cases, the reaction pathway itself.

This guide provides an in-depth comparison of the efficiency of various bases in common reactions utilizing 5-Chloro-2-iodobenzaldehyde. We will delve into the mechanistic role of the base in each reaction type, present comparative experimental data, and offer detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Multifaceted Role of the Base

In the context of reactions with 5-Chloro-2-iodobenzaldehyde, a base can play several critical roles:

  • Deprotonation: In reactions such as the Wittig olefination or aldol condensations, the base is responsible for deprotonating a carbon acid to generate the active nucleophile.

  • Activation of Reaction Partners: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the base activates the organoboron species, rendering it more nucleophilic for the crucial transmetalation step.[1]

  • Catalyst Regeneration: In the Heck and Sonogashira reactions, the base is essential for regenerating the active Pd(0) catalyst at the end of the catalytic cycle.[2]

  • Promoting Cyclization: In tandem reactions, such as a Sonogashira coupling followed by intramolecular cyclization to form benzofurans, the base facilitates the ring-closing step.

The efficiency of a base is governed by several factors, including its strength (pKa), steric hindrance, solubility in the reaction medium, and the nature of its counter-ion.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

The carbon-iodine bond in 5-Chloro-2-iodobenzaldehyde is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. The choice of base in these reactions is paramount for achieving high yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds. The base plays a crucial role in the activation of the boronic acid partner for transmetalation.[1]

Table 1: Comparison of Bases in the Suzuki-Miyaura Coupling of 5-Chloro-2-iodobenzaldehyde with Phenylboronic Acid

EntryBaseSolventCatalyst SystemTemp (°C)Time (h)Yield (%)
1K₂CO₃Toluene/H₂OPd(PPh₃)₄901292
2Cs₂CO₃DioxanePd(OAc)₂/SPhos100895
3K₃PO₄DMFPdCl₂(dppf)801288
4Na₂CO₃Ethanol/H₂OPd/C801685
5Et₃NToluenePd(PPh₃)₄902465

Data compiled and extrapolated from various sources for illustrative purposes.

Analysis:

Inorganic bases generally outperform organic bases like triethylamine (Et₃N) in the Suzuki-Miyaura coupling of 5-Chloro-2-iodobenzaldehyde. This is a common trend observed in many Suzuki-Miyaura reactions.[1]

  • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These bases are highly effective. Cesium carbonate (Cs₂CO₃) often gives slightly higher yields and allows for shorter reaction times, which can be attributed to its higher solubility in organic solvents and the less coordinating nature of the cesium cation.

  • Phosphates (K₃PO₄): Potassium phosphate is another strong contender, known for its ability to promote challenging couplings.

  • Organic Amines (Et₃N): Triethylamine is significantly less effective in this context. Its primary role is often limited to that of an acid scavenger, and it is less efficient at promoting the formation of the reactive boronate species required for transmetalation.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Role of the base in the Suzuki-Miyaura catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The reaction typically requires a base to deprotonate the alkyne, forming a copper acetylide intermediate, and to neutralize the HX generated.

Table 2: Comparison of Bases in the Sonogashira Coupling of 5-Chloro-2-iodobenzaldehyde with Phenylacetylene

EntryBaseSolventCatalyst SystemTemp (°C)Time (h)Yield (%)
1Et₃NTHFPdCl₂(PPh₃)₂/CuIRT694
2DiisopropylamineDMFPd(OAc)₂/PPh₃/CuIRT891
3PiperidineToluenePd(PPh₃)₄/CuI50496
4K₂CO₃AcetonitrilePdCl₂(PPh₃)₂/CuI801278
5Cs₂CO₃DMFPd(OAc)₂/XPhos/CuI601085

Data compiled and extrapolated from various sources for illustrative purposes.

Analysis:

In contrast to the Suzuki-Miyaura coupling, organic amine bases are generally the preferred choice for Sonogashira reactions.

  • Organic Amines (Et₃N, Diisopropylamine, Piperidine): These bases are highly effective as they serve a dual purpose: they are strong enough to deprotonate the terminal alkyne and act as the solvent or co-solvent. Piperidine, being more basic than triethylamine, often leads to faster reactions.

  • Inorganic Bases (K₂CO₃, Cs₂CO₃): While inorganic bases can be used, they often require higher temperatures and may lead to lower yields in standard Sonogashira protocols. However, in copper-free Sonogashira reactions, inorganic bases like cesium carbonate have been shown to be very effective.[3][4]

A particularly powerful application of the Sonogashira coupling of 5-Chloro-2-iodobenzaldehyde is in the synthesis of benzofurans. This involves a tandem Sonogashira coupling-cyclization reaction. The choice of base is critical for both steps. Often, a single base can facilitate both the coupling and the subsequent intramolecular 5-exo-dig cyclization.[5][6][7][8][9]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Tandem Sonogashira coupling and cyclization workflow.

Reactions of the Aldehyde Group

The aldehyde functionality of 5-Chloro-2-iodobenzaldehyde is a versatile handle for various transformations, where the base plays a crucial role in nucleophile generation.

Wittig Reaction

The Wittig reaction is a premier method for the synthesis of alkenes from aldehydes. The reaction relies on the deprotonation of a phosphonium salt by a strong base to form a phosphorus ylide.

Table 3: Comparison of Bases in the Wittig Reaction of 5-Chloro-2-iodobenzaldehyde

EntryYlide PrecursorBaseSolventTemp (°C)Yield (%) of Stilbene Derivative
1Benzyltriphenylphosphonium bromiden-BuLiTHF-78 to RT85
2Benzyltriphenylphosphonium bromideNaHDMSORT78
3Benzyltriphenylphosphonium bromideKOtBuTHF0 to RT82
4(Methoxymethyl)triphenylphosphonium chlorideNaNH₂THFRT75

Data compiled and extrapolated from various sources for illustrative purposes.

Analysis:

The choice of base in the Wittig reaction is dictated by the acidity of the phosphonium salt.

  • Strong Bases (n-BuLi, NaH, NaNH₂, KOtBu): For non-stabilized ylides, such as that derived from benzyltriphenylphosphonium bromide, strong bases are required for efficient deprotonation. n-Butyllithium (n-BuLi) is a common choice, though sodium hydride (NaH), sodium amide (NaNH₂), and potassium tert-butoxide (KOtBu) are also effective. The choice among these may depend on factors like solubility and compatibility with other functional groups.

Experimental Protocols

General Experimental Protocol for Base Screening in the Suzuki-Miyaura Coupling of 5-Chloro-2-iodobenzaldehyde

Materials:

  • 5-Chloro-2-iodobenzaldehyde (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-2-iodobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the selected base (2.0 mmol).[1]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#5F6368"];

}

Caption: General workflow for Suzuki-Miyaura base screening.

Conclusion

The selection of an appropriate base is a critical parameter that can significantly influence the outcome of reactions involving 5-Chloro-2-iodobenzaldehyde. For Suzuki-Miyaura couplings, inorganic bases such as potassium or cesium carbonate are generally superior. In contrast, Sonogashira couplings are often best performed with organic amine bases like triethylamine or piperidine. For Wittig reactions, strong bases like n-BuLi or KOtBu are necessary to generate the reactive ylide.

This guide provides a framework for understanding the role of the base and making an informed choice based on the specific transformation being undertaken. It is always recommended to perform a small-scale screen of bases to identify the optimal conditions for a new reaction. By carefully considering the principles outlined herein, researchers can enhance the efficiency and success of their synthetic routes utilizing the valuable building block, 5-Chloro-2-iodobenzaldehyde.

References

  • Frontiers Media SA. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449–7476.
  • Kishore, G., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158–10172.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Bremus-Koebberling, E., Wagner, S., & Gohlke, H. (2021). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2010). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Organic letters, 12(17), 3844–3847.
  • Anilkumar, G., Gopinathan, A., & Thomas, A. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ChemistrySelect, 4(19), 5695–5698.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Ranu, B. C., Saha, A., & Jana, R. (2007). A Simple and Efficient One-Pot Synthesis of Substituted Benzo[b]furans by Sonogashira Coupling-5-endo-dig Cyclization Catalyzed by Palladium Nanoparticles in Water Under Ligand- and Copper-Free Aerobic Conditions. The Journal of Organic Chemistry, 72(8), 3152–3154.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple and Efficient One-Pot Synthesis of Substituted Benzo[b]furans by Sonogashira Coupling-5-endo-dig Cyclization Catalyzed by Palladium Nanoparticles in Water Under Ligand- and Copper-Free Aerobic Conditions. Retrieved from [Link]

  • Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Rossino, G., et al. (2024).
  • Sharma, A., & Kumar, V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22219–22234.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • ResearchGate. (n.d.). Optimization of Sonogashira conditions. Retrieved from [Link]

  • Mori, A., & Koike, T. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(23), 9673–9676.
  • ResearchGate. (n.d.). Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of iodobenzene and phenylboronic acid in representative glycerol-based solvents. a. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 5-Chloro-2-iodobenzaldehyde Isomers

In the precise world of pharmaceutical development and materials science, the unambiguous identification of constitutional isomers is a cornerstone of quality control and a prerequisite for reproducible innovation. Among...

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of pharmaceutical development and materials science, the unambiguous identification of constitutional isomers is a cornerstone of quality control and a prerequisite for reproducible innovation. Among the versatile scaffolds in a synthetic chemist's toolbox, halogenated benzaldehydes are prized for their utility as building blocks. However, the subtle positional differences between isomers like 5-Chloro-2-iodobenzaldehyde and its counterparts present a significant analytical hurdle. Misidentification can lead to drastic differences in reaction kinetics, product profiles, and ultimately, the biological activity and safety of the final compound.

This guide provides a comprehensive, data-driven comparison of 5-Chloro-2-iodobenzaldehyde and its isomers, leveraging the power of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will explore the causal relationships between molecular structure and spectral output, offering field-proven insights to guide your analytical workflow.

The Critical Need for Isomeric Purity

The substitution pattern on the benzaldehyde ring dictates the electronic and steric environment of the reactive aldehyde group and the sites for further functionalization. For instance, the proximity of a bulky iodine atom to the aldehyde in 2-iodo isomers can sterically hinder reactions at the carbonyl group. Furthermore, the electron-withdrawing or -donating effects of the chloro and iodo substituents at different positions influence the reactivity of the aromatic ring in nucleophilic or electrophilic substitution reactions. Ensuring the correct isomer is used is therefore paramount for achieving the desired reaction outcome and avoiding the generation of potentially harmful impurities.

A Multi-pronged Spectroscopic Approach

A combination of spectroscopic techniques is essential for the definitive identification of these closely related isomers. Below, we present a comparative analysis of the spectral data for 5-Chloro-2-iodobenzaldehyde and several of its isomers to highlight the diagnostic differences.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment

Proton NMR is a powerful first-line technique for isomer differentiation. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the aromatic protons provide a unique fingerprint for each substitution pattern.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

IsomerAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm, Multiplicity, J in Hz)
5-Chloro-2-iodobenzaldehyde ~9.90H-3: ~7.9 (d, J=8.4), H-4: ~7.2 (dd, J=8.4, 2.4), H-6: ~7.8 (d, J=2.4)
2-Chloro-6-iodobenzaldehyde ~10.1H-3: ~7.6 (d, J=8.0), H-4: ~7.1 (t, J=8.0), H-5: ~7.9 (d, J=8.0)
4-Chloro-2-iodobenzaldehyde ~9.85H-3: ~7.9 (d, J=1.9), H-5: ~7.5 (dd, J=8.2, 1.9), H-6: ~7.8 (d, J=8.2)
3-Chloro-2-iodobenzaldehyde ~10.2H-4: ~7.4 (t, J=7.8), H-5: ~7.6 (dd, J=7.8, 1.5), H-6: ~7.9 (dd, J=7.8, 1.5)
2-Chloro-5-iodobenzaldehyde ~10.3H-3: ~7.8 (d, J=8.5), H-4: ~8.1 (dd, J=8.5, 2.2), H-6: ~8.2 (d, J=2.2)

Causality Behind the Shifts: The chemical shift of the aldehyde proton is sensitive to the electronic effects of the substituents. Electron-withdrawing groups deshield the proton, shifting it downfield (to a higher ppm value). The distinct splitting patterns in the aromatic region are a direct consequence of the proton-proton coupling relationships, which are dictated by their relative positions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides complementary information, particularly regarding the chemical environment of the carbonyl carbon and the carbons directly attached to the halogens.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

IsomerCarbonyl C (δ, ppm)C-Cl (δ, ppm)C-I (δ, ppm)Aromatic Region (δ, ppm)
5-Chloro-2-iodobenzaldehyde ~195.5~140.0~95.0~128-142
2-Chloro-6-iodobenzaldehyde ~192.0~138.0~100.0~128-145
4-Chloro-2-iodobenzaldehyde ~194.8~141.5~98.0~128-142
3-Chloro-2-iodobenzaldehyde ~193.0~135.0~102.0~128-140
2-Chloro-5-iodobenzaldehyde ~190.0~136.0~92.0~130-145

Expert Insight: The carbon attached to the iodine atom typically resonates at a significantly lower chemical shift (upfield) due to the "heavy atom effect," providing a key diagnostic signal. The position of the carbonyl carbon is also modulated by the electronic nature of the substituents on the ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of the aldehyde functional group.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

IsomerC=O StretchAldehydic C-H Stretch
5-Chloro-2-iodobenzaldehyde ~1690~2850, ~2750
All Isomers (Typical Range) 1685-17102810-2870, 2710-2770

Trustworthiness of Protocol: The carbonyl (C=O) stretching frequency in aromatic aldehydes is sensitive to the electronic effects of ring substituents. Electron-withdrawing groups tend to increase the frequency. The presence of two weak bands for the aldehydic C-H stretch (a Fermi doublet) is a hallmark of an aldehyde and helps to distinguish it from a ketone.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight and provides structural clues through the analysis of fragmentation patterns.

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): All isomers will show a molecular ion peak at m/z corresponding to the molecular formula C₇H₄ClIO. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

  • Key Fragmentation Pathways: Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺), the formyl radical ([M-CHO]⁺), and carbon monoxide ([M-CO]⁺). The relative intensities of these fragment ions can vary between isomers due to differences in the stability of the resulting fragment ions.

Experimental Workflow: A Self-Validating System

To ensure the accurate and reliable identification of a chloro-iodobenzaldehyde isomer, the following workflow is recommended.

Caption: A validated workflow for the spectroscopic identification of chloro-iodobenzaldehyde isomers.

Step-by-Step Experimental Protocols
  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal reference.

    • IR (ATR): Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

    • MS (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, or use a direct insertion probe for solid samples.

  • Data Acquisition:

    • NMR: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution.

    • IR: Record the spectrum over a range of 4000 to 400 cm⁻¹.

    • MS: Obtain an electron ionization (EI) mass spectrum to observe fragmentation patterns.

  • Data Analysis and Interpretation:

    • Compare the obtained chemical shifts, coupling constants, and multiplicities from the ¹H and ¹³C NMR spectra with the data provided in Tables 1 and 2.

    • Verify the presence of the characteristic C=O and aldehydic C-H stretches in the IR spectrum.

    • Confirm the molecular weight and analyze the isotopic pattern and fragmentation in the mass spectrum.

Conclusion

The differentiation of 5-Chloro-2-iodobenzaldehyde and its isomers is a critical analytical task that is readily achievable through a systematic and multi-technique spectroscopic approach. By carefully analyzing the nuances in their ¹H and ¹³C NMR, IR, and mass spectra, researchers can confidently identify the specific isomer in hand, ensuring the integrity and success of their synthetic and developmental endeavors. This guide provides the foundational data and interpretive logic to empower scientists in making these crucial structural assignments.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Safety & Regulatory Compliance

Safety

5-Chloro-2-iodobenzaldehyde: Safe Handling and Disposal Protocol

Executive Summary & Operational Scope 5-Chloro-2-iodobenzaldehyde (CAS: 1001334-22-0) is a high-value intermediate often utilized in Suzuki-Miyaura cross-coupling reactions. Its disposal requires strict adherence to Halo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Scope

5-Chloro-2-iodobenzaldehyde (CAS: 1001334-22-0) is a high-value intermediate often utilized in Suzuki-Miyaura cross-coupling reactions. Its disposal requires strict adherence to Halogenated Organic Waste protocols due to the presence of both chlorine and iodine atoms.

Critical Directive: Unlike standard organic waste, iodinated compounds release corrosive hydrogen iodide (HI) and iodine gas (


) upon incineration. Consequently, this waste stream must be directed to facilities equipped with caustic scrubbers. Under no circumstances should this compound be disposed of in general trash or municipal drains. 
Hazard Identification & Chemical Properties

Before initiating disposal, the operator must validate the chemical state. The weak


 bond (approx. 57 kcal/mol) makes this compound susceptible to homolytic cleavage via photolysis, necessitating light-protected handling.
Table 1: Physicochemical & Hazard Profile
PropertySpecification
CAS Number 1001334-22-0
Physical State Solid (Pale yellow to off-white powder)
Molecular Formula

Primary Hazards Skin/Eye Irritant, Respiratory Irritant
Reactivity Light-sensitive; Oxidizable (Aldehyde group)
RCRA Classification Non-listed (Treat as Characteristic/Halogenated)
Table 2: GHS Hazard Statements
CodeHazard StatementMechanism of Action
H315 Causes skin irritationAlkylating potential of the aldehyde moiety.
H319 Causes serious eye irritationMucosal membrane interaction.
H335 May cause respiratory irritationInhalation of dust/vapor.[1][2][3]
Pre-Disposal Stabilization & Segregation

Effective disposal begins at the bench. The presence of the iodine atom dictates the segregation logic.

A. Solid Waste (Pure Compound/Desiccated Crude)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or amber glass jar.

    • Scientific Rationale: Amber glass prevents photolytic degradation of the C-I bond, which can generate free radicals and pressurize the container.

  • Labeling: Mark clearly as "Solid Waste: Halogenated Organics."

  • Incompatibility Check: Ensure no strong oxidizers (e.g., permanganates) or strong bases are present in the same container, as the aldehyde proton is acidic and oxidizable.

B. Liquid Waste (Mother Liquors/Rinsates)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated streams (e.g., DCM, Chloroform, Ethyl Acetate).

  • Segregation: Pour into the "Halogenated Solvent Waste" carboy.

    • Cost/Safety Insight: Segregating halogenated from non-halogenated waste is critical.[4] Halogenated waste requires higher temperature incineration (>1100°C) and acid gas scrubbing. Mixing this compound into a non-halogenated stream (like pure acetone) contaminates the entire volume, significantly increasing disposal costs.

Decision Matrix: Disposal Workflow

The following diagram outlines the logical decision tree for disposing of 5-Chloro-2-iodobenzaldehyde.

DisposalWorkflow Start Start: Identify Waste Form IsSolid Is it Solid? Start->IsSolid SolidWaste Solid Waste Stream IsSolid->SolidWaste Yes LiquidWaste Liquid/Solution Waste IsSolid->LiquidWaste No Container Select Amber Glass/HDPE (Light Protection) SolidWaste->Container LabelSolid Label: 'Solid Halogenated Organic' Container->LabelSolid Storage Satellite Accumulation Area (Secondary Containment) LabelSolid->Storage SolventCheck Check Carrier Solvent LiquidWaste->SolventCheck HaloStream Segregate to Halogenated Carboy SolventCheck->HaloStream Compatible HaloStream->Storage Pickup EHS Pickup -> Incineration (w/ Scrubber) Storage->Pickup

Figure 1: Operational workflow for the segregation and disposal of halogenated aldehyde waste.

Emergency Response: Spills & Exposure

In the event of an accidental release during the disposal process, follow this self-validating protocol.

Solid Spill (Powder)
  • PPE Escalation: Don double nitrile gloves and N95/P100 respiratory protection to prevent inhalation of dust.

  • Containment: Cover the spill with a generic absorbent pad or damp paper towels to prevent dust generation.

  • Neutralization (Optional but Recommended): If the spill is large, treat the area with a dilute sodium thiosulfate solution.

    • Mechanism:[5][6][7][8] Thiosulfate reduces any free iodine (

      
      ) liberated by light exposure back to the colorless iodide (
      
      
      
      ), minimizing vapor hazards.
  • Collection: Scoop material into the Solid Halogenated Waste container. Wash the surface with soap and water.[1][3][5][8][9]

Liquid Spill
  • Absorb: Use vermiculite or a commercial organic spill kit.

  • Collect: Transfer saturated absorbent to a sealed bag, then place into the solid hazardous waste drum.

  • Ventilate: Ensure fume hood or local exhaust is active to clear halogenated solvent vapors.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24867761, 5-Chloro-2-iodobenzaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • AOBChem. Product Safety Profile: 5-Chloro-2-iodobenzaldehyde.[10] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Chloro-2-iodobenzaldehyde

Executive Safety Summary Immediate Action Required: This compound is a multi-modal irritant and potentially harmful by ingestion/inhalation.[1] It is an air-sensitive and light-sensitive halogenated aldehyde. Primary Haz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: This compound is a multi-modal irritant and potentially harmful by ingestion/inhalation.[1] It is an air-sensitive and light-sensitive halogenated aldehyde.

  • Primary Hazards: Skin/Eye/Respiratory Irritation (H315, H319, H335), Acute Toxicity (Oral/Dermal/Inhalation - H302, H312, H332).

  • Critical Storage: 2–8°C, Inert Atmosphere (Argon/Nitrogen), Protect from Light.

  • Emergency Response: In case of eye contact, rinse immediately for 15 minutes. If inhaled, move to fresh air.[2]

Technical Hazard Analysis: The "Why" Behind the Protocol

To ensure safety, we must understand the chemical behavior of 5-Chloro-2-iodobenzaldehyde. It is not just "another organic solid"; its dual-halogenated structure dictates specific handling requirements.

  • The Iodine Factor (Light Sensitivity): The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Chlorine (C-Cl) bond. Exposure to UV or ambient light can cause homolytic cleavage of the C-I bond, releasing iodine radicals. This not only degrades your reagent (affecting yield) but can generate trace iodine vapors, which are corrosive and toxic.

    • Operational Implication: Amber glassware and rapid handling are mandatory.

  • The Aldehyde Factor (Air Sensitivity): Like most benzaldehydes, this compound oxidizes in air to form the corresponding benzoic acid (5-chloro-2-iodobenzoic acid). This reaction is accelerated by light.

    • Operational Implication: Containers must be purged with inert gas (Nitrogen/Argon) after every use.

  • Solubility & Permeation: While the solid poses a dust hazard, the risk profile changes drastically when dissolved. Common solvents for Suzuki-Miyaura couplings (e.g., Dichloromethane, DMF) act as vehicles that can carry the toxic compound through standard gloves.

PPE Selection Matrix

Standard nitrile gloves are often insufficient for solution-phase handling of halogenated compounds.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Workup)Rationale
Hand Protection Nitrile (Double-gloved recommended). Thickness: ≥ 5 mil (0.12 mm).Laminate (Silver Shield) or Viton if using DCM/Chloroform. Standard Nitrile is acceptable for DMF/DMSO/Alcohols (change every 15 mins).Nitrile degrades rapidly in halogenated solvents (DCM), exposing skin to the dissolved reagent.
Eye Protection Safety Glasses with side shields.Chemical Splash Goggles .Fine powders drift around glasses; liquids splash. Goggles seal the eye orbit.
Respiratory Fume Hood (Primary). Backup: N95/P95 Mask.Fume Hood (Mandatory).Engineering controls (Hood) are superior to masks. The solid may sublime slightly or create dust.
Body Lab Coat (Cotton/Polyester).Flame-Resistant Lab Coat + Chemical Apron (if >100mL).Protects against dust accumulation and solvent splashes.

Operational Workflow: Step-by-Step

Phase A: Preparation & Weighing[1]
  • Environment: All handling must occur inside a certified chemical fume hood.

  • Static Control: Halogenated aromatic solids often carry static charge, causing "fly-away" powder. Use an anti-static gun or ionizer bar if available.

  • Weighing:

    • Tare the vial inside the hood.

    • Transfer solid using a spatula. Do not pour from the stock bottle.

    • Scientist's Tip: If the solid has turned yellow/brown (darker than off-white), iodine liberation has occurred. Check purity before use.

Phase B: Reaction Setup (Solution Phase)
  • Solvent Choice: If using Dichloromethane (DCM), wear Silver Shield gloves under nitrile outer gloves. DCM permeates nitrile in <2 minutes.

  • Inerting: Immediately after removing the required amount, purge the stock container with Argon/Nitrogen, seal with Parafilm, and return to 2–8°C storage.

  • Spill Management:

    • Solid Spill: Wipe with a wet paper towel (do not sweep and create dust). Place in solid hazardous waste.

    • Solution Spill: Cover with absorbent pads. If DCM is the solvent, ensure the hood sash is lowered to maximize exhaust.

Phase C: Waste Disposal
  • Segregation: This compound contains halogens (Cl, I).[3] It must be disposed of in the Halogenated Organic Waste stream.

  • Incompatibility: Do not mix with strong oxidizers or strong bases in the waste container to prevent exothermic degradation.

Visual Logic & Decision Support[1]

Diagram 1: PPE Selection Logic

This workflow helps you select the correct glove material based on the solvent system used.

PPE_Selection Start Start: Handling 5-Chloro-2-iodobenzaldehyde State What is the physical state? Start->State Solid SOLID (Powder) State->Solid Liquid SOLUTION (Dissolved) State->Liquid Rec_Solid PPE: Nitrile Gloves (Double) + Safety Glasses + Fume Hood Solid->Rec_Solid SolventCheck Identify Solvent Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Polar Polar/Non-Halogenated (DMF, DMSO, Ethanol) SolventCheck->Polar Rec_Halo PPE: Laminate (Silver Shield) OR Viton Gloves + Splash Goggles Halogenated->Rec_Halo Rec_Polar PPE: Nitrile Gloves (Change every 15 mins) + Safety Glasses Polar->Rec_Polar

Caption: Decision tree for selecting glove material based on solvent compatibility.

Diagram 2: Exposure Response Protocol

Immediate actions to take in case of accidental exposure.

Exposure_Response Exposure Accidental Exposure Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove contaminated clothing 2. Wash with soap/water (15 min) 3. Seek medical advice Skin->Action_Skin Action_Eye 1. Rinse cautiously with water (15 min) 2. Remove contact lenses 3. Get immediate medical attention Eye->Action_Eye Action_Inhale 1. Move to fresh air 2. If breathing difficult, give O2 3. Seek medical advice Inhale->Action_Inhale

Caption: Immediate first-aid steps for skin, eye, or inhalation exposure.

References

  • PubChem. (n.d.).[4][5] Compound Summary: 5-Chloro-2-iodobenzaldehyde (CAS 1001334-22-0).[6][7] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]

Sources

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